(+)-Tomoxetine hydrochloride
Description
Properties
IUPAC Name |
(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232033 | |
| Record name | (+)-Tomoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-39-4 | |
| Record name | (+)-Tomoxetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tomoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOMOXETINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHM88LDX7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Tomoxetine Hydrochloride on Norepinephrine Transporters
Introduction: The Critical Role of the Norepinephrine Transporter in Neuronal Signaling
The norepinephrine transporter (NET) is a pivotal presynaptic membrane protein that governs the spatial and temporal dynamics of noradrenergic signaling throughout the central and peripheral nervous systems. As a member of the solute carrier 6 (SLC6) family, NET is responsible for the rapid reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling activity. This precise regulation of norepinephrine levels is crucial for a multitude of physiological and cognitive processes, including attention, mood, and autonomic function. Dysregulation of NET function has been implicated in various neuropsychiatric disorders, making it a key therapeutic target for a range of pharmaceuticals.
(+)-Tomoxetine hydrochloride, a highly selective norepinephrine reuptake inhibitor (SNRI), exemplifies a targeted therapeutic approach to modulating noradrenergic transmission. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of (+)-Tomoxetine with the norepinephrine transporter, the experimental methodologies used to characterize this interaction, and the consequential physiological effects.
Molecular Mechanism of Action: High-Affinity and Selective Inhibition of NET
The primary mechanism of action of this compound is its potent and selective inhibition of the norepinephrine transporter. By binding to NET, Tomoxetine blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged residence time of the neurotransmitter in the synapse. This enhancement of noradrenergic signaling is believed to be the foundation of its therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).
Binding Affinity and Selectivity
(+)-Tomoxetine exhibits a high affinity for the human norepinephrine transporter, with reported dissociation constants (Ki) in the low nanomolar range. Crucially, its therapeutic utility is underscored by its remarkable selectivity for NET over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity minimizes off-target effects that can arise from interactions with the serotonergic and dopaminergic systems.
| Transporter | Dissociation Constant (Ki) in nM | Reference |
| Norepinephrine Transporter (NET) | 5 | |
| Serotonin Transporter (SERT) | 77 | |
| Dopamine Transporter (DAT) | 1451 |
The Enantioselective Pursuit of a Non-Stimulant ADHD Therapeutic: A Technical Guide to the Discovery and Synthesis of (+)-Tomoxetine Hydrochloride
Introduction: From a Serendipitous Discovery to a Targeted ADHD Treatment
(+)-Tomoxetine hydrochloride, known commercially as atomoxetine, stands as a significant milestone in the pharmacological management of Attention Deficit Hyperactivity Disorder (ADHD). Its journey from initial investigation as an antidepressant to its eventual approval as the first non-stimulant ADHD medication is a compelling narrative of drug repurposing and a deepening understanding of neurochemical pathways.[1][2] Developed by Eli Lilly and Company, tomoxetine's unique mechanism of action as a selective norepinephrine reuptake inhibitor (NRI) offered a valuable alternative to the prevailing stimulant-based therapies.[3][4] This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic evolution of this compound, with a focus on the enantioselective strategies that are paramount to its therapeutic efficacy.
The therapeutic activity of tomoxetine resides almost exclusively in its (R)-enantiomer, which is approximately nine times more potent as a norepinephrine transporter (NET) inhibitor than its (S)-counterpart.[5] This stereospecificity necessitates synthetic routes that can deliver high enantiomeric purity, a central challenge that has driven innovation in asymmetric synthesis. This guide will dissect the key synthetic pathways, from classical resolution to modern catalytic and enzymatic methods, offering insights into the chemical reasoning and practical considerations that have shaped its manufacture.
Mechanism of Action: A Selective Approach to Neuromodulation
Tomoxetine exerts its therapeutic effects by selectively inhibiting the presynaptic norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex.[6][7] This brain region is critically involved in executive functions, such as attention, impulse control, and working memory, which are often impaired in individuals with ADHD.[8] By enhancing noradrenergic signaling, atomoxetine helps to normalize these cognitive functions.
Interestingly, while having a low affinity for the dopamine transporter, atomoxetine also increases dopamine levels in the prefrontal cortex.[6] This is attributed to the fact that in this brain region, dopamine can also be cleared from the synapse by the norepinephrine transporter. This dual enhancement of norepinephrine and dopamine in the prefrontal cortex, without the widespread dopamine increase seen with stimulants, is believed to contribute to its efficacy while minimizing the potential for abuse and dependence.[9]
The Synthetic Challenge: Achieving Enantiopurity
The synthesis of (+)-Tomoxetine, or (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, in its enantiomerically pure form has been approached through several distinct strategies. The choice of a particular route in a research or industrial setting is dictated by a balance of efficiency, cost, scalability, and the desired level of enantiomeric purity.
Pathway 1: Racemic Synthesis and Classical Resolution
An early and industrially viable approach involves the synthesis of a racemic mixture of tomoxetine, followed by resolution of the enantiomers. This method, while straightforward, relies on the effective separation of diastereomeric salts.
Experimental Protocol: Resolution of Racemic Tomoxetine with (S)-(+)-Mandelic Acid
-
Salt Formation: A solution of racemic tomoxetine free base in a suitable solvent mixture, such as toluene and methanol, is treated with (S)-(+)-mandelic acid.[10][11]
-
Diastereomeric Crystallization: The mixture is heated to ensure complete dissolution and then gradually cooled. The less soluble diastereomeric salt, (R)-tomoxetine-(S)-mandelate, selectively crystallizes out of the solution. Seeding with pure (R)-tomoxetine-(S)-mandelate crystals can be employed to initiate and control the crystallization process, which is crucial for achieving high diastereomeric purity.[12]
-
Isolation and Purification: The crystallized salt is isolated by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system, such as acetonitrile or a toluene/methanol mixture, can be performed to enhance the enantiomeric purity to >99%.[10][12]
-
Liberation of the Free Base: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid and liberate the (R)-tomoxetine free base.
-
Formation of the Hydrochloride Salt: The enantiomerically pure (R)-tomoxetine free base is then dissolved in a suitable solvent, and treated with hydrochloric acid (either as a gas or an aqueous solution) to precipitate the final this compound salt.[10]
Logical Relationship: Racemic Synthesis and Resolution
Caption: Workflow for obtaining (+)-Tomoxetine HCl via classical resolution.
Pathway 2: Asymmetric Synthesis via Catalytic Reduction
Modern synthetic approaches aim to establish the desired stereocenter early in the synthesis, avoiding the need for resolution. The Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones, has been effectively applied to the synthesis of a key chiral intermediate for tomoxetine.[13][14]
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone
-
Catalyst Preparation/Activation: The chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) is either prepared in situ or a commercially available solution is used. Borane (e.g., BH₃·THF or BH₃·SMe₂) is added to the catalyst in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 0 °C to -20 °C) to form the active catalyst-borane complex.[15]
-
Ketone Addition: A solution of the prochiral ketone, 3-chloropropiophenone, in the same anhydrous solvent is slowly added to the catalyst-borane complex at a low temperature (e.g., -40 °C to -78 °C) to control the enantioselectivity.
-
Reaction and Quenching: The reaction is stirred at the low temperature until completion, which is monitored by a suitable analytical technique (e.g., TLC or HPLC). The reaction is then carefully quenched by the slow addition of a protic solvent, typically methanol.
-
Work-up and Isolation: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, and the product, (R)-3-chloro-1-phenylpropanol, is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The crude chiral alcohol is purified by a suitable method, such as column chromatography or recrystallization, to yield the highly enantiomerically enriched intermediate.
This chiral chlorohydrin is a versatile intermediate that can be converted to (+)-Tomoxetine through subsequent amination and etherification steps.
Signaling Pathway: Mechanism of Corey-Bakshi-Shibata (CBS) Reduction
Caption: Key steps in the CBS reduction for asymmetric synthesis.
Pathway 3: Chemoenzymatic Synthesis
Chemoenzymatic strategies leverage the high stereoselectivity of enzymes for key transformations, offering a green and efficient alternative to purely chemical methods. Lipases are commonly employed for the kinetic resolution of racemic intermediates, such as chiral alcohols or their esters.[16]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-chloro-1-phenylpropanol
-
Esterification of Racemic Alcohol: The racemic 3-chloro-1-phenylpropanol is first converted to its corresponding ester (e.g., acetate or chloroacetate) using an acylating agent.
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer and organic co-solvent system. A lipase, such as Candida antarctica lipase B (CALB), is added. The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (S)-ester) to the corresponding alcohol at a much faster rate than the other enantiomer.
-
Reaction Monitoring: The progress of the reaction is monitored until approximately 50% conversion is reached. At this point, the mixture ideally contains one enantiomer as the unreacted ester (e.g., (R)-ester) and the other as the hydrolyzed alcohol (e.g., (S)-alcohol), both in high enantiomeric excess.
-
Separation and Isolation: The reaction is stopped, and the unreacted ester and the alcohol product are separated by standard techniques such as column chromatography.
-
Hydrolysis of the Desired Ester: The isolated, enantiomerically enriched (R)-ester is then chemically hydrolyzed to afford the desired (R)-3-chloro-1-phenylpropanol.
This chemoenzymatic approach provides access to the key chiral intermediate with high enantiopurity and under mild reaction conditions.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway for this compound is a critical decision in drug development and manufacturing, influenced by factors such as yield, enantiomeric excess, cost, and scalability.
| Synthetic Pathway | Key Transformation | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Classical Resolution | Diastereomeric salt crystallization with mandelic acid | 35-45% (of the desired enantiomer from racemate)[10] | >99% after recrystallization[10] | Well-established, scalable, high final purity. | Theoretical maximum yield is 50%, requires resolving agent, can be labor-intensive. |
| Asymmetric Reduction (CBS) | Enantioselective reduction of 3-chloropropiophenone | 85-95%[17] | 90-98%[17] | High yield and enantioselectivity, avoids resolution. | Requires stoichiometric chiral reagents or expensive catalysts, sensitive to reaction conditions. |
| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic intermediate | ~45% (of the desired enantiomer) | >99%[18] | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Limited to 50% theoretical yield, enzyme cost and stability can be a factor, separation of product and unreacted starting material required. |
Conclusion: A Synthesis of Innovation and Practicality
The development of this compound has not only provided a valuable therapeutic option for individuals with ADHD but has also showcased the evolution of synthetic organic chemistry. From the foundational, yet inherently limited, classical resolution methods to the more elegant and efficient asymmetric catalytic and chemoenzymatic approaches, the synthesis of this important pharmaceutical agent reflects the ongoing pursuit of enantiopure compounds. The causality behind the choice of a particular synthetic route is a complex interplay of economic, practical, and regulatory considerations. For large-scale industrial production, a robust, cost-effective, and scalable process is paramount, often favoring well-established resolution techniques or highly optimized asymmetric catalytic processes. For smaller-scale synthesis or in the context of green chemistry, chemoenzymatic methods offer significant advantages. The continued refinement of these synthetic pathways will undoubtedly lead to even more efficient and sustainable methods for producing this and other life-changing medications.
References
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]
-
Atomoxetine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the mechanism of action of atomoxetine (Strattera)? Dr.Oracle. Available at: [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? Ningbo Innopharmchem. Available at: [Link]
-
Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide Featuring Stargab 300. STERIS HEALTHCARE PVT LTD. Available at: [Link]
-
Tomoxetine (Eli Lilly & Co). PubMed. Available at: [Link]
- US7439399B2 - Processes for the preparation of atomoxetine hydrochloride. Google Patents.
-
Lilly initiates clinical development of tomoxetine for ADHD. BioWorld. Available at: [Link]
- US7507861B2 - Process for the preparation of atomoxetine hydrochloride. Google Patents.
-
Atomoxetine. Wikipedia. Available at: [Link]
-
Atomoxetine - Eli Lilly and Company. AdisInsight. Available at: [Link]
-
Atomoxetine Hydrochloride. Patsnap Synapse. Available at: [Link]
- WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine. Google Patents.
- WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate. Google Patents.
- US20080004470A1 - Synthesis of Atomoxetine Hydrochloride. Google Patents.
-
WO/2007/030587 PROCESSES FOR THE PREPARATION OF ATOMOXETINE HYDROCHLORIDE. WIPO Patentscope. Available at: [Link]
-
Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions. ResearchGate. Available at: [Link]
- WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine. Google Patents.
-
Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. Request PDF - ResearchGate. Available at: [Link]
-
Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. Ningbo Innopharmchem. Available at: [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. Available at: [Link]
-
Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. OUCI. Available at: [Link]
- WO2006037055A1 - Synthesis of atomoxetine hydrochloride. Google Patents.
-
N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. GSIS. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]
-
Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. ResearchGate. Available at: [Link]
- WO2008062473A1 - Process for preparing atomoxetine hydrochloride. Google Patents.
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]
-
(PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). ResearchGate. Available at: [Link]
-
Atomoxetine related compound C. PubChem - NIH. Available at: [Link]
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar. Available at: [Link]
-
Atomoxetine EP Impurity C. SynZeal. Available at: [Link]
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Tomoxetine (Eli Lilly & Co) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 5. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. sterispharma.com [sterispharma.com]
- 9. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 10. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 11. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 12. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Tomoxetine hydrochloride enantiomer-specific biological activity.
An In-Depth Technical Guide to the Enantiomer-Specific Biological Activity of Tomoxetine Hydrochloride
Abstract
Chirality is a fundamental principle in pharmacology, where stereoisomers of a drug can exhibit profoundly different biological activities. Tomoxetine, a selective norepinephrine reuptake inhibitor, serves as a quintessential example of this principle. Marketed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) as the single (R)-(-) enantiomer, Atomoxetine, its therapeutic efficacy is almost entirely dependent on its specific stereochemistry.[1][2] This guide provides a detailed examination of the enantiomer-specific biological activities of (+)-Tomoxetine hydrochloride and its counterpart, elucidating the molecular, cellular, and functional differences that dictate their pharmacological profiles. We will explore the structural basis for differential target engagement, present methodologies for quantifying these differences, and discuss the downstream signaling consequences that underpin its clinical utility.
The Stereochemical Imperative in Drug Action: The Case of Tomoxetine
Many pharmaceutical agents are chiral molecules, existing as non-superimposable mirror images called enantiomers. While physically similar, their three-dimensional arrangement dictates how they interact with chiral biological targets like receptors and transporters. The racemic mixture of tomoxetine contains both the (R)-(-) and (S)-(+) enantiomers.[1] Early research and clinical development definitively established that the desired therapeutic activity resides almost exclusively in the (R)-(-) enantiomer, now known as Atomoxetine.[3] The (S)-(+)-enantiomer is considered an impurity in the final drug product, with regulatory guidelines stipulating strict limits on its presence.[3]
The process of separating these enantiomers from the racemic mixture is a critical step in manufacturing. This is often achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(+)-mandelic acid, which allows for separation via crystallization due to the different physical properties of the resulting diastereomeric salts.[3][4]
Caption: Workflow for the chiral resolution of racemic tomoxetine.
Differential Binding and Functional Activity at the Norepinephrine Transporter (NET)
The primary mechanism of action for tomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET, encoded by the gene SLC6A2).[2][5][6][7][8] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[9][10] Inhibition of NET increases the concentration and dwell time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[5]
The stereochemistry of tomoxetine is paramount for its interaction with NET. The (R)-(-) enantiomer (Atomoxetine) is a significantly more potent inhibitor of NET compared to the (S)-(+) enantiomer.[1] Reports indicate that the (R)-isomer is approximately nine times more effective at inhibiting NET than the (S)-isomer.[1][2][3] This differential potency is a direct result of the specific three-dimensional fit of the enantiomers within the transporter's binding pocket. While the precise crystal structure of tomoxetine bound to human NET (hNET) is not publicly available, molecular modeling studies suggest key interactions between the drug and specific amino acid residues in the S1 binding pocket that favor the (R)-(-) configuration.[10]
Data Presentation: Enantiomer-Specific NET Affinity
The disparity in biological activity can be quantified by comparing the binding affinity (Ki) and functional inhibition (IC50) of the two enantiomers for the norepinephrine transporter.
| Compound | Target | Binding Affinity (Ki, nM) | Primary Clinical Use |
| (R)-(-)-Tomoxetine (Atomoxetine) | NET | ~5 [11] | ADHD [1][2] |
| (S)-(+)-Tomoxetine | NET | ~45 (estimated 9-fold lower affinity)[1][2] | Not used clinically |
| Desipramine (control) | NET | 0.8 - 4.2[11] | Depression |
| Reboxetine (control) | NET | 5.8 - 18[11] | Depression |
Note: Exact Ki values can vary based on experimental conditions. The ~9-fold difference is a consistently reported finding.[1][2]
Caption: Enantiomer-specific blockade of the Norepinephrine Transporter (NET).
Off-Target Activity and Selectivity Profile
While highly selective for NET, the enantiomers of tomoxetine have been investigated for activity at other monoamine transporters and receptors. Atomoxetine shows minimal affinity for other neurotransmitter receptors.[6][7] However, at clinically relevant doses, it has been shown to occupy not only the norepinephrine transporter but also the serotonin transporter (SERT).[12][13] PET imaging studies in rhesus monkeys demonstrated that atomoxetine has an in vivo IC50 of 31 ng/mL for NET and 99 ng/mL for SERT.[12] This suggests that at therapeutic concentrations used for ADHD, atomoxetine can occupy over 90% of NET and over 85% of SERT.[12] This dual action may contribute to its efficacy in patients with comorbid conditions like anxiety or depression.[13][14]
Furthermore, atomoxetine has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations (IC50 ≈ 3 µM).[15][16] This action is voltage-dependent, indicating an open-channel blocking mechanism.[15] This glutamatergic modulation may also play a role in its therapeutic effects in ADHD, a disorder increasingly linked to dysregulated glutamate transmission.[15][17] The enantiomer-specific effects on SERT and NMDA receptors are less characterized than for NET but are an active area of research.
Experimental Protocols for Characterizing Enantiomer-Specific Activity
To empirically determine the differential activity of tomoxetine enantiomers, standardized in-vitro assays are essential. The following protocols provide a framework for assessing both binding affinity and functional transporter inhibition.
Protocol 1: NET Radioligand Binding Assay
This assay determines the binding affinity (Ki) of each enantiomer by measuring its ability to compete with a radiolabeled ligand that specifically binds to NET.
Objective: To calculate the Ki of (+)-Tomoxetine HCl and (-)-Tomoxetine HCl for the human norepinephrine transporter (hNET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hNET.
-
Radioligand: [³H]-Nisoxetine (a high-affinity NET inhibitor).
-
Test Compounds: (+)-Tomoxetine HCl, (-)-Tomoxetine HCl.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of each tomoxetine enantiomer in assay buffer, covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like Desipramine (10 µM, for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [³H]-Nisoxetine at a final concentration near its Kd value (e.g., 1 nM).
-
50 µL of hNET-expressing cell membranes (protein concentration typically 10-20 µ g/well ).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value for each enantiomer.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of each enantiomer to inhibit the reuptake of the natural substrate, norepinephrine, into cells expressing NET.[18]
Objective: To determine the functional inhibitory potency (IC50) of each tomoxetine enantiomer on norepinephrine uptake.
Materials:
-
Human neuroblastoma SK-N-BE(2)C cells, which endogenously express hNET, or HEK293 cells stably expressing hNET.[18]
-
[³H]-Norepinephrine.
-
Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
-
Test Compounds: (+)-Tomoxetine HCl, (-)-Tomoxetine HCl.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
Methodology:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the tomoxetine enantiomers.
-
Uptake Initiation: Add [³H]-Norepinephrine to each well at a final concentration near its Km value for NET (e.g., ~400 nM for SK-N-BE(2)C cells) and incubate for a short period (e.g., 10-15 minutes) at 37°C.[18]
-
Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Quantification: Add lysis buffer to each well to solubilize the cells and release the internalized radioactivity. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify using a scintillation counter.
-
Data Analysis:
-
Define 100% uptake as the signal in wells without any inhibitor and 0% uptake (non-specific) using a high concentration of a potent inhibitor like Desipramine.
-
Calculate the percent inhibition for each concentration of the test compounds.
-
Plot percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.
-
Conclusion and Clinical Significance
The biological activity of tomoxetine is profoundly dependent on its stereochemistry. The (R)-(-) enantiomer, Atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter, forming the basis of its therapeutic efficacy in ADHD.[1][2][6] Its approximately nine-fold higher potency compared to the (S)-(+) enantiomer underscores the importance of chiral purity in the final pharmaceutical product.[1][3] Furthermore, its activity at other targets, such as the serotonin transporter and NMDA receptors, may contribute to its broader clinical profile and suggests avenues for future research.[12][15] The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in pharmacology and drug development, enabling the precise characterization of this and other enantiomer-specific compounds.
References
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018). National Center for Biotechnology Information. [Link]
-
DeVane, C. L., & Nemeroff, C. B. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC. [Link]
-
Cunha, J. (2022). Atomoxetine. StatPearls - NCBI Bookshelf. [Link]
-
NET Transporter Assay. (n.d.). BioIVT. [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? (2024). News-Medical.net. [Link]
-
van der Velden, W. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]
- Enantiomerically pure atomoxetine and tomoxetine mandelate. (2004).
-
Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. [Link]
- An improved process for synthesizing highly pure atomoxetine. (2009).
-
Reuptake inhibition activity at the hNET endogenously expressed in... (n.d.). ResearchGate. [Link]
-
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. (1993). ACS Publications. [Link]
-
Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. (2010). ResearchGate. [Link]
-
atomoxetine. (n.d.). ClinPGx. [Link]
- Processes for the preparation of atomoxetine hydrochloride. (2005).
-
Yu, G., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. [Link]
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. [Link]
-
Atomoxetine. (n.d.). Wikipedia. [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. (2014). ResearchGate. [Link]
-
Andersen, J., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. PubMed Central. [Link]
-
Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. (n.d.). Sterispharma. [Link]
-
Slezak, M., et al. (2017). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. PubMed Central. [Link]
-
Ludolph, A. G., et al. (2010). Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. British Journal of Pharmacology. [Link]
-
Atomoxetine Pharmacology. (2024). YouTube. [Link]
- Synthesis of atomoxetine hydrochloride. (2005).
-
X Ray crystallography. (n.d.). PubMed Central. [Link]
-
Pharmacology Update: Atomoxetine HCl — New Drug for ADHD. (2003). Clinician.com. [Link]
-
Stephenson, G. A., et al. (2006). Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods. PubMed. [Link]
-
Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. (2016). ResearchGate. [Link]
-
ATOMOXETINE HYDROCHLORIDE. (n.d.). gsrs. [Link]
-
Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. PubMed Central. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Creative Biostructure. [Link]
-
Stimulant. (n.d.). Wikipedia. [Link]
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 4. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]
- 5. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. sterispharma.com [sterispharma.com]
- 9. bioivt.com [bioivt.com]
- 10. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 17. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Monoamine Transporter Binding Affinity of (+)-Tomoxetine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the binding affinity of (+)-Tomoxetine hydrochloride, the active enantiomer in the medication Atomoxetine, for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the pharmacological principles and experimental methodologies used to characterize this selective norepinephrine reuptake inhibitor (NRI). We will delve into the causality behind experimental design, provide a detailed, field-proven protocol for determining binding affinities via radioligand binding assays, and present a quantitative summary of Tomoxetine's interaction with its primary and secondary molecular targets.
Introduction: The Significance of Monoamine Transporter Selectivity
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of norepinephrine, serotonin, and dopamine from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[1] Pharmacological modulation of these transporters is a cornerstone of treatment for numerous neuropsychiatric disorders. (+)-Tomoxetine (Atomoxetine) is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET).[1][3]
This selectivity is a key differentiator from other ADHD medications, such as methylphenidate, which has a broader mechanism of action. By selectively blocking NET, (+)-Tomoxetine increases the extracellular concentrations of norepinephrine and, interestingly, also dopamine in specific brain regions like the prefrontal cortex, where dopamine clearance is also mediated by NET.[1][4] This targeted neurochemical modulation is thought to underlie its therapeutic effects on attention and executive function.[1][4]
Understanding the precise binding affinity of (+)-Tomoxetine for NET, as well as its comparatively lower affinity for SERT and DAT, is fundamental to appreciating its mechanism of action, predicting its therapeutic window, and understanding its side-effect profile. This guide will provide the technical framework for assessing these critical pharmacological parameters.
Quantifying Binding Affinity: The Core Principles
The affinity of a ligand for its target is quantitatively expressed by the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand or other competitors. A lower Ki value signifies a higher binding affinity.
In practice, Ki is often derived from the IC50 value, which is the concentration of a competitor that inhibits 50% of the specific binding of a radioligand. The relationship between these two values is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter.
This equation underscores the importance of using a radioligand concentration well below its Kd to ensure that the IC50 value is a close approximation of the Ki.
Experimental Workflow: Radioligand Binding Assay
The determination of this compound's binding affinity for NET, SERT, and DAT is reliably achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, (+)-Tomoxetine) to displace a specific, high-affinity radioligand from its target transporter.
Caption: Workflow for determining transporter binding affinity using a radioligand binding assay.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control:
-
For hNET: Desipramine (10 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hDAT: Mazindol (10 µM)
-
-
96-well microplates and glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Protocol
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The choice of this range is critical; it should bracket the expected IC50 value to ensure a complete sigmoidal dose-response curve.
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to a final concentration that ensures the specific binding is less than 10% of the total radioligand added, a crucial step to avoid ligand depletion artifacts.
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the respective non-labeled transporter inhibitor (e.g., 10 µM Desipramine for NET). This is essential to quantify the portion of radioligand binding to non-transporter sites.
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the assay components to the wells. A typical order is buffer/competitor, radioligand, and finally the membrane suspension to initiate the binding reaction. Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical for separating the membrane-bound radioligand from the free radioligand in the solution. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Quantify the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each concentration of (+)-Tomoxetine, calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the (+)-Tomoxetine concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value.[16][17][18][19][20] This requires the Kd of the radioligand, which should be determined in separate saturation binding experiments under the same assay conditions.
Binding Affinity Profile of this compound
Numerous studies have characterized the binding affinity of this compound for the monoamine transporters. The data consistently demonstrate a high affinity and selectivity for the norepinephrine transporter.
| Transporter | Radioligand Used in Studies | Reported Ki (nM) | Selectivity Ratio (vs. NET) |
| NET | [³H]Nisoxetine | 5 | 1 |
| SERT | [³H]Citalopram | 77 | ~15-fold |
| DAT | [³H]GBR-12935 | 1451 | ~290-fold |
Note: The Ki values presented are representative values from the literature and may vary slightly between studies due to different experimental conditions.[4][21][22]
Caption: Comparative binding affinities of this compound.
Interpretation and Significance
The data unequivocally establish (+)-Tomoxetine as a highly selective norepinephrine transporter inhibitor. Its affinity for NET is approximately 15 times greater than for SERT and nearly 300 times greater than for DAT.[4][21][22] This pharmacological profile is central to its clinical utility.
-
High NET Affinity: The potent blockade of NET is the primary mechanism of action, leading to increased synaptic norepinephrine and, in the prefrontal cortex, dopamine. This is believed to enhance executive functions and attention.[1][4]
-
Moderate SERT Affinity: While significantly lower than its affinity for NET, the interaction with SERT may contribute to some of the observed clinical effects, particularly in comorbid conditions. Some studies suggest that at clinically relevant doses, atomoxetine can occupy a substantial portion of SERT.[6][23]
-
Low DAT Affinity: The very low affinity for DAT in brain regions like the striatum and nucleus accumbens distinguishes (+)-Tomoxetine from stimulant medications.[1][4] This is thought to be the reason for its lower potential for abuse and dependence.
Conclusion
The precise characterization of this compound's binding affinity for monoamine transporters is a testament to the power of radioligand binding assays in modern drug discovery and development. This guide has outlined the theoretical underpinnings and a practical, robust methodology for determining these critical parameters. The high affinity and selectivity of (+)-Tomoxetine for the norepinephrine transporter provide a clear molecular basis for its therapeutic efficacy in ADHD. For researchers in the field, a thorough understanding and rigorous application of these techniques are indispensable for the continued development of targeted and effective neurotherapeutics.
References
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]
-
How Does Atomoxetine (Strattera) Work? All About Its Mechanism of Action. GoodRx. Available at: [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? Mechanism of Action. Available at: [Link]
-
What is the mechanism of action of Strattera (atomoxetine)? Dr. Oracle. Available at: [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
-
Atomoxetine Hcl | CAS#:82248-59-7. Chemsrc. Available at: [Link]
-
Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. ClinPGx. Available at: [Link]
-
Representative autoradiograms of [³H]GBR12935 binding to DAT in the (A)... ResearchGate. Available at: [Link]
-
[3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. Available at: [Link]
-
Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available at: [Link]
-
Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. PMC. Available at: [Link]
-
IC50-to-Ki converter. University of Vienna. Available at: [Link]
-
Atomoxetine | C17H21NO | CID 54841. PubChem. Available at: [Link]
-
Location of the Antidepressant Binding Site in the Serotonin Transporter. PubMed Central. Available at: [Link]
-
[3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease. PubMed. Available at: [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. Available at: [Link]
-
Whole-cell radioligand saturation binding. Protocols.io. Available at: [Link]
-
Development of the methods for atomoxetine identification suitable for the chemical and toxicological analysis. News of Pharmacy. Available at: [Link]
-
atomoxetine. ClinPGx. Available at: [Link]
-
[3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. PubMed. Available at: [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]
-
Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available at: [Link]
-
Atomoxetine Hydrochloride | C17H22ClNO | CID 54840. PubChem. Available at: [Link]
-
[³H]GBR‐12935 dopamine transporter (DAT) binding. (a) Representative... ResearchGate. Available at: [Link]
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine Hydrochloride - (R)-Tomoxetine hydrochloride, (R)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine hydrochloride [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 8. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 17. m.youtube.com [m.youtube.com]
- 18. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 19. punnettsquare.org [punnettsquare.org]
- 20. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide: The Role of (+)-Tomoxetine Hydrochloride in Modulating Prefrontal Cortex Dopamine Levels
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive analysis of the mechanism by which tomoxetine, and specifically its enantiomers, modulates dopamine neurotransmission within the prefrontal cortex (PFC). While the topic specifies (+)-Tomoxetine hydrochloride, a critical examination of its stereochemistry reveals that the (R)-(-)-enantiomer, known as atomoxetine, is the primary pharmacologically active agent. The S-(+)-enantiomer exhibits significantly lower potency. The core of this guide focuses on the well-established mechanism of atomoxetine. Its therapeutic relevance stems from a unique confluence of its high selectivity for the norepinephrine transporter (NET) and the distinct neurochemical environment of the PFC, which is characterized by a low density of dopamine transporters (DAT) but a high density of NET. This guide elucidates how NET inhibition by atomoxetine paradoxically leads to a significant and regionally selective increase in extracellular dopamine levels in the PFC, a key factor in its efficacy for cognitive and attentional regulation. We will dissect the foundational pharmacology, the neuroanatomical basis of this effect, and the robust experimental methodologies used to validate this mechanism.
Part 1: Foundational Pharmacology of Tomoxetine Hydrochloride
Introduction to Tomoxetine
Tomoxetine is an aryloxyphenylpropylamine that exists as a racemic mixture of two stereoisomers. It was initially investigated as an antidepressant but was later developed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) under the non-proprietary name atomoxetine.[1] The therapeutic agent, atomoxetine, is specifically the (R)-(-)-enantiomer of tomoxetine.[2]
The Critical Role of Stereochemistry: (S)-(+)-Tomoxetine vs. (R)-(-)-Tomoxetine (Atomoxetine)
Stereochemistry is paramount to the pharmacological activity of tomoxetine. The two enantiomers, while structurally mirror images, exhibit markedly different affinities for their molecular target. The (R)-(-)-enantiomer (atomoxetine) is a potent and selective inhibitor of the norepinephrine transporter (NET).[2] In contrast, the (S)-(+)-enantiomer is substantially less active.
The causality behind selecting the single (R)-(-)-enantiomer for therapeutic use is its superior potency. Research indicates that the (R)-isomer is approximately nine-fold more potent as an inhibitor of NET compared to the (S)-(+) isomer.[2][3] Consequently, while the user's topic is this compound, its role in directly modulating PFC dopamine is minimal compared to its counterpart. The remainder of this guide will focus on the mechanism of the potent (R)-(-)-enantiomer (atomoxetine), as this is the basis for the compound's clinical effects and the subject of extensive research.
Comparative Binding Affinity and Selectivity
The therapeutic action of atomoxetine is rooted in its high selectivity for the norepinephrine transporter over other monoamine transporters. This selectivity minimizes off-target effects commonly associated with less selective agents, such as stimulants that strongly engage the dopamine transporter system in reward pathways. The binding affinities (Ki) are a quantitative measure of this selectivity.
| Compound | Transporter | Binding Affinity (Ki) in nM | Reference |
| (R)-(-)-Tomoxetine (Atomoxetine) | Norepinephrine Transporter (NET) | 5 | [4] |
| Serotonin Transporter (SERT) | 77 | [4] | |
| Dopamine Transporter (DAT) | 1451 | [4] |
This table clearly demonstrates that atomoxetine's affinity for NET is over 15 times greater than for SERT and nearly 300 times greater than for DAT, validating its classification as a selective norepinephrine reuptake inhibitor (NRI).
Part 2: The Neurochemical Landscape of the Prefrontal Cortex
A Unique Feature: Low DAT and High NET Density
The prefrontal cortex (PFC) is a critical brain region for executive functions, including attention, working memory, and impulse control. Its proper function relies on a fine-tuned balance of catecholaminergic neurotransmission, primarily involving dopamine (DA) and norepinephrine (NE). A key neuroanatomical feature that underpins the action of atomoxetine is the differential expression of monoamine transporters in the PFC compared to other brain regions like the striatum or nucleus accumbens. The PFC has a relatively low density of dopamine transporters (DAT) but is rich in norepinephrine transporters (NET).[5]
The "Promiscuous" Norepinephrine Transporter: A Key Player in Dopamine Clearance
In most brain regions, extracellular dopamine is cleared from the synapse primarily by DAT. However, due to the scarcity of DAT in the PFC, the norepinephrine transporter plays a crucial and unusual role. The NET has a significant affinity for dopamine and, in the PFC, serves as the primary mechanism for its reuptake and clearance from the extracellular space.[2][5] This functional "hitchhiking" of dopamine onto the NET is the central reason why a selective NET inhibitor can profoundly impact dopaminergic tone in this specific brain area.
Part 3: Mechanism of Dopamine Modulation by (-)-Tomoxetine (Atomoxetine)
Primary Mechanism: Selective Inhibition of the Norepinephrine Transporter (NET)
Atomoxetine binds with high affinity to the presynaptic norepinephrine transporter.[6] By occupying this transporter, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged duration of norepinephrine in the synapse, enhancing noradrenergic signaling.
Consequence in the PFC: Dual Elevation of Extracellular Norepinephrine and Dopamine
Due to the unique reliance on NET for dopamine clearance in the PFC, the selective blockade of NET by atomoxetine has a dual effect in this region. It not only prevents norepinephrine reuptake but also prevents dopamine reuptake.[2] The direct consequence is a simultaneous increase in the extracellular concentrations of both norepinephrine and dopamine specifically within the PFC.[4] This regional selectivity is a hallmark of atomoxetine's mechanism; it does not significantly raise dopamine levels in the nucleus accumbens or striatum, areas where DAT is abundant and which are associated with the abuse potential of stimulant medications.[4] The elevation of both catecholamines in the PFC is thought to synergistically improve the signal-to-noise ratio of cortical processing, thereby enhancing executive functions.[5][7]
Signaling Pathway Diagram
Caption: Mechanism of (-)-Tomoxetine in the PFC.
Part 4: Experimental Validation and Methodologies
The dual enhancement of norepinephrine and dopamine in the PFC by atomoxetine is not merely theoretical but has been robustly demonstrated through rigorous experimental techniques.
In Vivo Microdialysis: Quantifying Extracellular Neurotransmitter Levels
-
4.1.1 Rationale and Causality: In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of living animals. The choice of this technique is causal: to validate the hypothesis that NET blockade increases synaptic dopamine, one must directly measure the concentration of dopamine in the synaptic space. This method allows for the collection of samples from the PFC of a freely moving rat before and after the administration of atomoxetine, providing a direct quantitative readout of the drug's effect.
-
4.1.2 Detailed Experimental Protocol: In Vivo Microdialysis in Rat PFC
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula (CMA/12) targeting the medial prefrontal cortex (mPFC) at coordinates: AP +3.2 mm, ML +0.6 mm from bregma, and DV -2.2 mm from the skull surface.[8]
-
Secure the cannula to the skull with dental acrylic. Allow for a 48-hour recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., CMA/12, 2mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂) at a constant flow rate of 1.0 µL/min.[9]
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish stable neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer (-)-Tomoxetine hydrochloride (e.g., 1-3 mg/kg, intraperitoneally) or vehicle control.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter levels by comparing peak heights to a standard curve.
-
Express the results as a percentage change from the baseline average.
-
-
-
4.1.3 Representative Data Summary
| Treatment | Brain Region | Neurotransmitter | Peak Increase (% of Baseline) | Reference |
| Atomoxetine (3 mg/kg, i.p.) | Prefrontal Cortex | Norepinephrine | ~300% | [4] |
| Prefrontal Cortex | Dopamine | ~300% | [4] | |
| Striatum | Dopamine | No significant change | [4] | |
| Nucleus Accumbens | Dopamine | No significant change | [4] |
-
4.1.4 Experimental Workflow Diagram
Caption: Workflow for an in vivo microdialysis experiment.
In Vivo Electrophysiology: Assessing Neuronal Activity
-
4.2.1 Rationale and Causality: While microdialysis confirms the chemical change, electrophysiology reveals the functional consequence. By recording the electrical activity (action potentials) of single neurons in the PFC, researchers can determine how the increased levels of dopamine and norepinephrine alter neuronal firing patterns. This is crucial for linking the neurochemical effect to changes in cortical information processing. The technique is chosen to directly measure the physiological output of the targeted neuronal population.
-
4.2.2 Detailed Experimental Protocol: Single-Unit Recording in Rat PFC
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat with urethane (1.5 g/kg, i.p.) or other suitable long-acting anesthetic.
-
Secure the rat in a stereotaxic frame and maintain body temperature at 37°C.
-
-
Electrode Placement:
-
Drill a small burr hole over the PFC.
-
Slowly lower a glass microelectrode or a multi-barrel iontophoresis electrode into the PFC to record the extracellular activity of pyramidal neurons.
-
-
Neuronal Recording:
-
Identify and isolate single-unit action potentials based on amplitude and waveform characteristics.
-
Record the baseline firing rate of a stable neuron for at least 5-10 minutes.
-
-
Drug Administration:
-
Administer (-)-Tomoxetine hydrochloride (1-6 mg/kg) via a tail vein catheter for systemic administration.
-
Alternatively, for local effects, use microiontophoresis to apply atomoxetine directly onto the neuron being recorded.
-
-
Data Acquisition and Analysis:
-
Continuously record the neuron's firing rate before, during, and after drug administration.
-
Analyze the data by constructing firing rate histograms to visualize changes in neuronal activity over time.
-
Compare the mean firing rates during baseline and post-drug periods using appropriate statistical tests (e.g., paired t-test). Studies have shown that atomoxetine increases the firing activity of PFC neurons. This enhanced excitability, particularly via potentiation of NMDA receptor currents, is thought to be a key element of its therapeutic effect.
-
-
Part 5: Conclusion and Future Directions
The modulation of prefrontal cortex dopamine levels by tomoxetine is a nuanced process, critically dependent on the stereochemistry of the molecule and the unique neuroanatomy of the PFC. The pharmacologically potent (R)-(-)-enantiomer, atomoxetine, acts as a highly selective norepinephrine transporter inhibitor. By blocking NET in a brain region where this transporter is also responsible for dopamine clearance, atomoxetine effectively and selectively elevates both norepinephrine and dopamine in the PFC. This dual action, validated by extensive microdialysis and electrophysiology data, provides a robust explanation for its efficacy in treating disorders of executive function. The role of the (+)-enantiomer appears to be negligible due to its significantly lower potency at the norepinephrine transporter.
Future research should continue to explore the downstream effects of this dual catecholamine elevation on specific PFC microcircuits and its interaction with other neurotransmitter systems, such as glutamate, to further refine our understanding of cognitive enhancement.
References
-
S. L. M.D., M.P.H. (2014). Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats. PubMed. Available at: [Link]
-
Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., Morin, S. M., Gehlert, D. R., & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711. Available at: [Link]
-
Gamo, N. J., Wang, M., & Arnsten, A. F. (2010). Methylphenidate and atomoxetine enhance prefrontal function through α2-adrenergic and dopamine D1 receptors. Journal of the American Academy of Child and Adolescent Psychiatry, 49(10), 1011–1023. Available at: [Link]
-
Brown, J. T., & Sallee, F. R. (2014). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Recent patents on CNS drug discovery, 9(1), 25–38. Available at: [Link]
-
Kielbasa, W. et al. (2014). Microdialysis Evaluation of Atomoxetine Brain Penetration and Central Nervous System Pharmacokinetics in Rats. ResearchGate. Available at: [Link]
-
Castañeda, P., & Becker, J. B. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(10), 1003-1013. Available at: [Link]
-
Di Miceli, M., & Gronier, B. (2015). Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors. Psychopharmacology, 232(12), 2191-2205. Available at: [Link]
-
Di Miceli, M., & Gronier, B. (2015). Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors. Psychopharmacology, 232(12), 2191–2205. Available at: [Link]
-
Zerbe, R. L., & Rowe, H. (1985). Clinical Pharmacology of Tomoxetine, a Potential Antidepressant. The Journal of pharmacology and experimental therapeutics, 232(1), 139-143. Available at: [Link]
-
Gehlert, D. R., & Fuller, R. W. (1995). Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. Biochemical pharmacology, 50(8), 1185-1190. Available at: [Link]
- Tao, L. et al. (2006). Enantiomerically pure atomoxetine and tomoxetine mandelate. Google Patents.
-
Koda, K. et al. (2010). Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice. ResearchGate. Available at: [Link]
-
Ersche, K. D. et al. (2018). Prefrontal cortex activation and stopping performance underlie the beneficial effects of atomoxetine on response inhibition in. University of Cambridge. Available at: [Link]
-
Unknown. (n.d.). atomoxetine. ClinPGx. Available at: [Link]
-
Gamo, N. J., Wang, M., & Arnsten, A. F. T. (n.d.). Methylphenidate and atomoxetine enhance prefrontal function through α>2>-adrenergic and dopamine D>1> receptors. Johns Hopkins University. Available at: [Link]
-
Ding, Y. S. et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. Available at: [Link]
-
Schlicker, E. et al. (2006). Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. Naunyn-Schmiedeberg's archives of pharmacology, 373(4), 288-298. Available at: [Link]
-
Tufan, A. E. et al. (2015). Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases. Neuropsychiatric disease and treatment, 11, 2909-2912. Available at: [Link]
-
Unknown. (2002). Atomoxetine increases cortical levels of norepinephrine and dopamine: A proposed mechanism of action in ADHD | Request PDF. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). STRATTERA (atomoxetine HCl). accessdata.fda.gov. Available at: [Link]
-
Tufan, A. E. et al. (2015). Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases. Neuropsychiatric Disease and Treatment, 11, 2909-2912. Available at: [Link]
-
Bishop, J. R. et al. (2020). Dopamine Transporter and CYP2D6 Gene Relationships with Attention-Deficit/Hyperactivity Disorder Treatment Response in the Methylphenidate and Atomoxetine Crossover Study. Journal of child and adolescent psychopharmacology, 30(7), 416-425. Available at: [Link]
- Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Tomoxetine hydrochloride for studying attention-deficit/hyperactivity disorder (ADHD).
An In-Depth Technical Guide to Utilizing (+)-Tomoxetine Hydrochloride for ADHD Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (atomoxetine), a selective norepinephrine reuptake inhibitor, as a critical tool for studying the pathophysiology and treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). We will delve into its molecular mechanisms, validated experimental models, and detailed protocols to empower robust and reproducible research.
Introduction: The Scientific Rationale for Tomoxetine in ADHD Research
Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity.[1][2][3] The neurobiological underpinnings of ADHD are complex, with substantial evidence pointing to dysregulation of catecholaminergic systems, particularly norepinephrine (NE) and dopamine (DA), in the prefrontal cortex (PFC).[4][5]
Unlike traditional stimulant medications that broadly increase dopamine and norepinephrine levels, this compound offers a more targeted mechanism.[4][6] It is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[5][7][8][9][10] This selectivity provides a unique advantage for dissecting the specific role of noradrenergic pathways in ADHD symptomatology, making it an invaluable pharmacological tool.[5][11] Tomoxetine is the (R)-stereoisomer of the racemic mixture, which is more active than the (S)-isomer.[8][12][13]
Molecular Pharmacology of this compound
Primary Mechanism of Action: Selective Norepinephrine Transporter (NET) Inhibition
The therapeutic and research utility of Tomoxetine stems from its high-affinity binding to the norepinephrine transporter (NET).[5][6][14] By inhibiting NET, Tomoxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][5] This action leads to an increase in the extracellular concentration of NE, thereby enhancing noradrenergic signaling.[4][15]
This targeted action is particularly relevant in the prefrontal cortex, a brain region crucial for executive functions like attention and impulse control, which are impaired in ADHD.[5][6][16]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} idot Caption: Mechanism of (+)-Tomoxetine at the noradrenergic synapse.
Selectivity Profile and Secondary Effects
A key aspect of Tomoxetine as a research tool is its selectivity for NET over other monoamine transporters.[7][8][9] This allows for more precise investigation of the noradrenergic system's role in ADHD.
| Transporter | Ki (nM) |
| Norepinephrine (NET) | 5 |
| Serotonin (SERT) | 77 |
| Dopamine (DAT) | 1451 |
| Data compiled from multiple sources.[7][8][9][15] |
Insight for Researchers: The approximately 15-fold selectivity for NET over SERT and nearly 300-fold selectivity over DAT are critical. This profile minimizes confounding effects on serotonergic and widespread dopaminergic systems, which is a common issue with less selective compounds.
Interestingly, while Tomoxetine has low affinity for the dopamine transporter (DAT), it has been shown to increase extracellular dopamine levels specifically in the prefrontal cortex.[6][15][16] This is because in the PFC, where DAT is sparsely expressed, dopamine is primarily cleared from the synapse by NET.[16][17] Therefore, by inhibiting NET, Tomoxetine effectively boosts both NE and DA signaling in this key brain region, without impacting dopamine levels in reward pathways like the nucleus accumbens.[5][15]
Preclinical Models for Studying Tomoxetine in ADHD
The selection of an appropriate animal model is paramount for translational research. Several models are employed to study the effects of Tomoxetine on ADHD-like behaviors.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted genetic model of ADHD.[1][3][18] These rats exhibit core behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.
-
Rationale for Use: SHRs display a behavioral profile that is sensitive to treatment with clinically effective ADHD medications, including Tomoxetine.
-
Key Findings with Tomoxetine: Studies have shown that Tomoxetine administration can improve performance in tasks measuring attention and reduce hyperactive behaviors in SHRs.[3][7][18] For instance, treatment with Tomoxetine has been shown to decrease hyperlocomotion in open-field tests and improve performance in tasks requiring sustained attention.[3]
Dopamine Transporter Knockout (DAT-KO) Models
Genetically modified models, such as rats or mice with a knockout of the dopamine transporter gene (DAT-KO), exhibit profound hyperactivity.[1][19]
-
Rationale for Use: This model allows for the investigation of Tomoxetine's effects in a hyperdopaminergic state, providing insights into the interplay between norepinephrine and dopamine systems.[19]
-
Key Findings with Tomoxetine: Research in DAT-KO rats has demonstrated that Tomoxetine can significantly improve prepulse inhibition (a measure of sensorimotor gating often impaired in ADHD) and reduce repetitive behaviors.[19]
Neurokinin-1 Receptor Knockout (NK1R-/-) Mice
Mice lacking the neurokinin-1 receptor (NK1R-/-) display hyperactivity and impulsivity, making them another valuable model for ADHD research.[20]
-
Rationale for Use: This model provides an alternative genetic background to explore the neurobiological basis of ADHD-like behaviors.
-
Key Findings with Tomoxetine: Studies have shown that Tomoxetine can reduce hyperactivity and impulsivity in NK1R-/- mice, further validating its therapeutic potential and the utility of this model.[20]
Key Experimental Methodologies and Protocols
In Vitro Assays: Characterizing Molecular Interactions
Protocol: Norepinephrine Transporter (NET) Binding Assay
This assay quantifies the affinity of Tomoxetine for the NET.
-
Preparation: Utilize cell lines stably transfected with the human NET (e.g., HEK293 cells).
-
Radioligand: Use a specific radioligand for NET, such as [³H]nisoxetine.
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure radioactivity of the filters using liquid scintillation counting.
-
Analysis: Determine the Ki (inhibitory constant) by nonlinear regression analysis of the competition binding curve.
Self-Validation: The inclusion of known NET inhibitors (e.g., desipramine) as positive controls and compounds with low NET affinity as negative controls is essential. The resulting Ki value should be consistent with published literature.[7][15]
In Vivo Neurochemical Analysis: Measuring Neurotransmitter Dynamics
Protocol: In Vivo Microdialysis in the Prefrontal Cortex
This technique allows for the direct measurement of extracellular neurotransmitter levels in awake, freely moving animals.[21][22][23]
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex of the animal model (e.g., SHR). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.[7]
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Express post-administration neurotransmitter levels as a percentage of the baseline.
Causality and Interpretation: A significant increase in extracellular NE and DA in the PFC following Tomoxetine administration directly demonstrates its mechanism of action in vivo.[15] The absence of a similar increase in the striatum or nucleus accumbens confirms its region-specific effect on dopamine.[15]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} idot Caption: Workflow for in vivo microdialysis experiment.
Behavioral Assays: Assessing Efficacy on ADHD-like Phenotypes
Protocol: Open-Field Test for Locomotor Activity
This assay is used to assess hyperactivity, a core symptom of ADHD.
-
Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Habituation: Place the animal in the testing room for a period before the trial to acclimate to the environment.
-
Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 30-60 minutes).
-
Drug Treatment: In a crossover or parallel-group design, animals are pre-treated with vehicle or varying doses of this compound.
-
Data Collection: Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Analysis: Compare the locomotor activity of Tomoxetine-treated animals to vehicle-treated controls.
Trustworthiness of Protocol: A reduction in total distance traveled in a hyperactive model like the SHR, at doses that do not cause general sedation in control animals (e.g., Wistar-Kyoto rats), would indicate a specific anti-hyperactivity effect rather than non-specific motor impairment.[3][18]
Advanced Applications and Considerations
-
Electrophysiology: Single-unit recordings in anesthetized or awake animals can be used to examine how Tomoxetine modulates the firing patterns of neurons in the prefrontal cortex and locus coeruleus, the brain's primary source of norepinephrine.[16][19][24] Studies show Tomoxetine alters the spontaneous and sensory-evoked discharge of locus coeruleus neurons.[16]
-
Synaptic Plasticity: Investigating the effects of Tomoxetine on long-term potentiation (LTP) in hippocampal slices can provide insights into its impact on the cellular mechanisms underlying learning and memory, which can be affected in ADHD.[2][5]
-
Safety Pharmacology: While therapeutically effective, it's important to consider Tomoxetine's potential off-target effects. For instance, it has been shown to interact with hERG potassium channels and voltage-gated sodium channels at higher concentrations.[7][25] Cardiovascular parameters such as heart rate and blood pressure should be monitored in animal studies, as they can be affected by increased noradrenergic tone.[25][26][27]
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the noradrenergic system's role in ADHD. Its well-defined mechanism of action and efficacy in validated animal models make it an essential compound for both fundamental neuroscience research and the development of novel therapeutics. By employing the rigorous methodologies outlined in this guide, researchers can generate high-quality, reproducible data to further elucidate the complex neurobiology of ADHD.
References
-
Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., Morin, S. M., Gehlert, D. R., & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711. [Link]
-
Vazey, E. M., & Aston-Jones, G. (2014). Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons. Neuropharmacology, 83, 105–116. [Link]
-
Guiard, B. P., El Mansari, M., Merali, Z., & Blier, P. (2008). Functional interactions between dopamine, serotonin and norepinephrine systems: an in-vivo electrophysiological study in rats with monoaminergic lesions. International Journal of Neuropsychopharmacology, 11(5), 625–639. [Link]
-
Salimov, R., & Kovalev, G. (2013). Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test. Journal of Behavioral and Brain Science, 3, 210-216. [Link]
-
Stanford, S. C., Page, K. L., & Dalley, J. W. (2014). Atomoxetine reduces hyperactive/impulsive behaviors in neurokinin-1 receptor 'knockout' mice. Journal of Psychopharmacology, 28(5), 479–488. [Link]
-
Sommer, S. L., barking, R. L., & Killeen, T. K. (2013). Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions. Neuropsychopharmacology, 38(8), 1530–1542. [Link]
-
A&R Pharmacy. (2024). What is the mechanism of Atomoxetine Hydrochloride? Retrieved from [Link]
-
Geffen, Y., & Schiffer, M. (2011). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Neuropsychiatric Disease and Treatment, 7, 519–531. [Link]
-
Morales, B., & Flores, F. (2019). Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder. Neuroscience, 425, 114–122. [Link]
-
Gainetdinov, R. R., & Sotnikova, T. D. (2022). Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats. Biomolecules, 12(10), 1484. [Link]
-
Kim, J. W., Lee, Y. S., & Kim, B. N. (2014). Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD). PLoS One, 9(10), e108918. [Link]
-
Perry, C. M., & Plosker, G. L. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric Drugs, 11(3), 203–226. [Link]
-
Comoglu, T., & Ozkan, Y. (2024). Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats. AAPS PharmSciTech, 25(6), 173. [Link]
-
GoDrug. (n.d.). Atomoxetin Hydrochloride. Retrieved from [Link]
-
Sharma, S., & Singh, J. (2006). Atomoxetine-induced electrocardiogram changes. Archives of Disease in Childhood, 91(4), 363. [Link]
-
Kim, B. N., & Lee, Y. S. (2014). Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD). PLoS One, 9(10), e108918. [Link]
-
Camporeale, A., Upadhyaya, H., Ramos-Quiroga, J. A., Williams, D., Tanaka, Y., Lane, J. R., Escobar, R., Trzepacz, P., & Allen, A. J. (2013). Safety and Tolerability of Atomoxetine Hydrochloride in a Long-Term, Placebo-Controlled Randomized Withdrawal Study in European and Non-European Adults with Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychopharmacology, 33(4), 479–487. [Link]
-
HealthyPlace. (n.d.). Atomoxetine HCl Full Prescribing Information. Retrieved from [Link]
-
Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861–864. [Link]
-
Beyer, C. E., & Cremers, T. I. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of Psychopharmacology, 16(4), 297–304. [Link]
-
Smith, B. H., & Geller, D. A. (1996). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of Neuroscience Methods, 68(1), 39–47. [Link]
-
U.S. Food and Drug Administration. (2002). Pharmacology Review Part 1. Retrieved from [Link]
-
Chen, Y., Zhang, Y., & Wang, Y. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 843081. [Link]
-
Brown, J. T., & Bishop, J. R. (2015). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of the American Academy of Child and Adolescent Psychiatry, 54(1), 10–18. [Link]
-
Steris Pharma. (n.d.). Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Atomoxetine (HMDB0014434). Retrieved from [Link]
-
Jordan, C. J., Bi, G. H., & Xi, Z. X. (2013). Norepinephrine transporter blockade with atomoxetine induces hypertension in patients with impaired autonomic function. Hypertension, 61(5), 1003–1008. [Link]
-
U.S. Food and Drug Administration. (n.d.). Biopharmaceutics Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
-
PharmGKB. (n.d.). Atomoxetine. Retrieved from [Link]
- Google Patents. (n.d.). Enantiomerically pure atomoxetine and tomoxetine mandelate.
-
Pallanti, S., & Bernardi, S. (2016). Atomoxetine for hoarding disorder: A pre-clinical and clinical investigation. Journal of Affective Disorders, 190, 887–894. [Link]
-
Zerbe, G. O., & Chappell, P. B. (1995). Clinical Pharmacology of Tomoxetine, a Potential Antidepressant. Journal of Clinical Pharmacology, 35(8), 819–827. [Link]
-
Scherer, D., & D'Souza, M. S. (2011). Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents. British Journal of Pharmacology, 162(5), 1081–1093. [Link]
-
Global Substance Registration System. (n.d.). ATOMOXETINE HYDROCHLORIDE. Retrieved from [Link]
Sources
- 1. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 2. Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 5. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterispharma.com [sterispharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atomoxetine hydrochloride | 82248-59-7 [amp.chemicalbook.com]
- 9. Clinical Research of Atomoxetine hydrochloride_Chemicalbook [chemicalbook.com]
- 10. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 13. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Atomoxetine (HMDB0014434) [hmdb.ca]
- 15. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. adc.bmj.com [adc.bmj.com]
- 27. Norepinephrine transporter blockade with atomoxetine induces hypertension in patients with impaired autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (+)-Tomoxetine Hydrochloride: A Precision Tool for Noradrenergic System Research
Abstract: This technical guide provides a comprehensive overview of (+)-Tomoxetine hydrochloride (Atomoxetine) as a highly selective and potent tool for neuroscience research. Moving beyond a simple cataloging of facts, this document offers in-depth, field-proven insights into the compound's mechanism, its critical stereoselective nature, and its practical application in key experimental paradigms. We will explore detailed, self-validating protocols for in vitro binding assays, in vivo microdialysis, and behavioral assessments of cognition and affective states. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this compound for precise dissection of the noradrenergic system's role in central nervous system function and pathology.
The Noradrenergic System: A Rationale for Selective Inhibition
The noradrenergic system, originating primarily from the locus coeruleus, is a critical neuromodulatory network that projects throughout the central nervous system (CNS). Norepinephrine (NE) is integral to regulating a spectrum of physiological and cognitive processes, including attention, arousal, mood, and the sleep-wake cycle.[1] The presynaptic Norepinephrine Transporter (NET) is the primary mechanism for terminating noradrenergic signaling by facilitating the reuptake of NE from the synaptic cleft.[2]
The ability to selectively inhibit the NET, without significantly engaging other monoamine transporters or receptors, provides researchers with a powerful tool to investigate the specific contributions of noradrenergic signaling to behavior and brain function. By increasing the synaptic concentration and residence time of NE, a selective NET inhibitor allows for the targeted potentiation of noradrenergic pathways, enabling the elucidation of their roles in both normal and pathological states.[1][2]
This compound: A Profile of a Precision Instrument
This compound, the (R)-enantiomer of tomoxetine, is widely recognized by its non-proprietary name, Atomoxetine.[3] It is the first non-stimulant compound approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and serves as an invaluable tool in preclinical research.[2][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a research compound is fundamental for proper handling, storage, and solution preparation.
| Property | Value | Reference |
| IUPAC Name | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | [5] |
| Synonyms | Atomoxetine HCl, (R)-(-)-Tomoxetine HCl, LY139603 | [6][7] |
| CAS Number | 82248-59-7 | [8] |
| Molecular Formula | C₁₇H₂₂ClNO | [5] |
| Molecular Weight | 291.8 g/mol | [5][8] |
| Appearance | White to off-white solid/powder | [9] |
| Solubility | Soluble in water (27.8 mg/mL), DMSO (58 mg/mL), and Ethanol (37 mg/mL) | [9] |
| Melting Point | 163-168°C | [9] |
The Critical Importance of Stereoselectivity
Pharmacology is profoundly influenced by stereochemistry.[10] Tomoxetine exists as two enantiomers, (R)- and (S)-tomoxetine. The therapeutic and research utility lies almost exclusively with the (R)-enantiomer, now known as atomoxetine. The (R)-isomer is approximately nine times more potent as an inhibitor of the NET compared to the (S)-(+)-isomer.[3][11] Consequently, using the enantiomerically pure this compound is essential for achieving selective and potent NET inhibition, thereby ensuring that the observed experimental effects are attributable to the intended mechanism of action.
Pharmacological Profile & Selectivity
The utility of (+)-Tomoxetine as a research tool is defined by its high affinity for the NET and its comparatively weak affinity for other monoamine transporters and receptors.
Mechanism of Action: (+)-Tomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[2][12] By binding to the NET, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action increases the concentration of NE in the extracellular space, enhancing noradrenergic neurotransmission.[1] Interestingly, because dopamine transporters (DAT) are sparsely expressed in the prefrontal cortex (PFC), the NET is also responsible for the reuptake of dopamine in this brain region. Therefore, NET inhibition by tomoxetine leads to a significant increase in extracellular levels of both norepinephrine and dopamine specifically in the PFC, without affecting dopamine levels in subcortical regions like the striatum or nucleus accumbens.[2][13] This region-specific dual action is a key aspect of its pharmacological profile.
Binding Affinity & Selectivity Data: The selectivity of (+)-Tomoxetine is quantified by its dissociation constant (Kᵢ) at the target transporter versus off-target sites. A lower Kᵢ value indicates higher binding affinity.
| Transporter | Dissociation Constant (Kᵢ) in nM | Reference |
| Norepinephrine (NET) | 5 | [7][13] |
| Serotonin (SERT) | 77 | [7][13] |
| Dopamine (DAT) | 1451 | [7][13] |
As the data clearly demonstrates, (+)-Tomoxetine is approximately 15-fold more selective for the NET over the SERT and over 290-fold more selective for the NET over the DAT. It has minimal affinity for a wide range of other neurotransmitter receptors.[14]
Safety and Handling
As with any chemical agent, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and call a poison center or doctor immediately.[6][16]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][15][16][17][18]
Core Applications & Methodologies in Neuroscience Research
This section provides validated, step-by-step protocols for key experimental applications of this compound. The causality behind critical steps is explained to ensure robust and reproducible results.
In Vitro Characterization: Competitive Radioligand Binding Assay
Rationale: This assay is fundamental for confirming the binding affinity (Kᵢ) and selectivity of (+)-Tomoxetine for the norepinephrine transporter. It validates the primary mechanism of action by quantifying how effectively tomoxetine competes with a radiolabeled ligand known to bind to the NET.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Causality: Using membranes from cells specifically transfected to express the human NET ensures the binding is to the correct target.
-
Prepare cell membrane homogenates expressing the human NET.
-
Prepare a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of a radiolabeled NET ligand, such as [³H]-Nisoxetine, at a concentration near its Kₔ value.
-
-
Assay Incubation:
-
In a 96-well plate, add the membrane homogenate, the radiolabeled ligand, and either vehicle or a specific concentration of (+)-Tomoxetine.
-
Causality: Including "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + a high concentration of a known NET inhibitor) wells is critical for data normalization.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Causality: Rapid filtration is key to preventing the dissociation of the ligand-receptor complex during the wash step.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (+)-Tomoxetine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of tomoxetine that inhibits 50% of the radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[19]
-
Quantifying Neurotransmitter Dynamics: In Vivo Microdialysis
Rationale: Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.[20][21] This technique provides direct evidence of (+)-Tomoxetine's ability to increase synaptic concentrations of NE and DA in areas like the prefrontal cortex.[13]
Step-by-Step Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the desired brain region (e.g., medial prefrontal cortex).[22]
-
Causality: The guide cannula allows for the precise and repeatable insertion of the microdialysis probe with minimal tissue damage on the day of the experiment.
-
-
Recovery:
-
Allow the animal to recover from surgery for 5-7 days.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[23]
-
Causality: A slow flow rate is essential to allow for efficient diffusion of neurotransmitters from the extracellular fluid across the probe's semi-permeable membrane into the aCSF.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline (e.g., 3-4 consecutive samples with <10% variation), administer this compound (e.g., 0.3-3 mg/kg, i.p.).[7]
-
Continue collecting samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for NE and DA content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. This normalization controls for individual differences in probe placement and recovery.
-
Assessing Cognitive Function: The Novel Object Recognition (NOR) Test
Rationale: The NOR test leverages a rodent's innate preference for novelty to assess recognition memory.[24][25] Since the noradrenergic system, particularly in the PFC, is crucial for attention and executive function, (+)-Tomoxetine can be used to investigate how enhanced noradrenergic signaling impacts cognitive performance.[26]
Step-by-Step Protocol:
-
Habituation (Day 1):
-
Place the animal (e.g., a mouse) in an open-field arena and allow it to explore freely for 5-10 minutes.
-
Causality: This step reduces anxiety and exploratory drive associated with a novel environment, ensuring that behavior during the test is driven by the objects, not the context.
-
-
Training/Familiarization (Day 2):
-
Administer (+)-Tomoxetine or vehicle control systemically (e.g., i.p.) approximately 30-60 minutes before the session.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Exploration is typically defined as the nose being oriented toward the object within a 2 cm proximity.
-
-
Testing (Day 2 or 3):
-
After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
In the arena, one of the original objects ("Familiar") is present, along with a new, different object ("Novel").
-
Causality: The position of the novel object and the specific objects used should be counterbalanced across animals to prevent bias.
-
Record the animal's behavior via video for later analysis.
-
-
Data Analysis:
-
Score the time the animal spends exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate a Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and successful recognition memory. A DI near zero suggests a memory deficit.
-
Investigating Affective States: The Forced Swim Test (FST)
Rationale: The FST is a widely used screening tool to assess depressive-like behavior in rodents and to evaluate the efficacy of potential antidepressant compounds.[27][28] Animals administered antidepressants, including NET inhibitors, typically spend more time actively trying to escape (swimming/climbing) and less time immobile.[29]
Step-by-Step Protocol:
-
Apparatus Preparation:
-
Fill a transparent cylinder (e.g., 20 cm diameter, 30 cm height) with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (~15 cm).[27][28]
-
Causality: The water temperature is critical; if it's too cold, it will induce hypothermia and alter behavior for non-specific reasons. The inability to escape is what induces the behavioral state being measured.
-
-
Drug Administration:
-
Administer (+)-Tomoxetine or vehicle control 30-60 minutes prior to the test. Multiple dosing regimens (e.g., acute vs. chronic) can be used depending on the experimental question.
-
-
Test Session:
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes.[30] Video record the session for scoring.
-
-
Post-Test Care:
-
At the end of the session, remove the animal, dry it thoroughly with a towel, and place it in a clean, dry cage, possibly under a warming lamp, to prevent hypothermia.
-
-
Data Analysis:
-
Causality: The first 2 minutes are considered an initial habituation period. Behavioral scoring is performed on the final 4 minutes of the test.
-
A trained observer, blind to the experimental conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the duration of immobility between the tomoxetine-treated group and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Interpretation and Critical Considerations
-
Pharmacokinetics and Metabolism: (+)-Tomoxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1][31] This is important when considering cross-species translation or co-administration with other compounds, as inhibitors of CYP2D6 can significantly increase plasma concentrations of tomoxetine.[31]
-
Neuronal Activity Markers: The functional consequences of NET inhibition can be further validated by measuring changes in neuronal activity. For instance, administration of (+)-Tomoxetine has been shown to increase the expression of the immediate early gene c-Fos in the prefrontal cortex, providing a cellular correlate of increased neuronal activation in that region.[7][13]
-
Controls are Key: The use of a vehicle control group is non-negotiable in all in vivo experiments. For binding assays, non-specific binding controls are essential. A self-validating protocol always includes the necessary controls to ensure the observed effects are specific to the compound's action.
Conclusion
This compound is more than just a therapeutic agent; it is a precision tool for the neuroscience researcher. Its high potency and selectivity for the norepinephrine transporter, coupled with its well-characterized effects on central and peripheral neurochemistry, make it an indispensable compound for investigating the role of the noradrenergic system in cognition, mood, and behavior. By employing the robust, validated methodologies detailed in this guide, researchers can confidently dissect the intricate functions of noradrenergic signaling and its implications for neurological and psychiatric disorders.
References
- Vertex AI Search. (n.d.). Atomoxetin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.
- Hashimoto, H., et al. (2015). Atomoxetine reverses locomotor hyperactivity, impaired novel object recognition, and prepulse inhibition impairment in mice lacking pituitary adenylate cyclase-activating polypeptide. Neuroscience, 297, 95-104.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Atomoxetine hydrochloride.
- Camber Pharmaceuticals. (n.d.). Atomoxetine Hydrochloride Capsule - Safety Data Sheet.
- University of Minnesota. (n.d.). Forced Swim Test v.3.
- LKT Labs. (n.d.). Atomoxetine Hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Atomoxetine hydrochloride.
- PubChem. (n.d.). Atomoxetine Hydrochloride.
- Singh, S. P., & Singh, L. (2018). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Pharmacy, 9(3), 59-65.
- Kielbasa, W. et al. (2010). Microdialysis Evaluation of Atomoxetine Brain Penetration and Central Nervous System Pharmacokinetics in Rats. Drug Metabolism and Disposition, 38(8), 1326-1333.
- Carl ROTH. (2025). Safety Data Sheet: Atomoxetine hydrochloride ≥95 %, BioScience Grade.
- ChemicalBook. (n.d.). Atomoxetine hydrochloride | 82248-59-7.
- Awaad, M. I. (2024). What is the mechanism of Atomoxetine Hydrochloride? Biomedical Science and Research.
- Cayman Chemical. (2024). Safety Data Sheet: Atomoxetine (hydrochloride).
- Brown, J. T., & Bishop, J. R. (2014). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of the American Academy of Child & Adolescent Psychiatry, 53(8), 835-843.
- Google Patents. (n.d.). WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate.
- Guiard, B. P., & El Mansari, M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 103.
- JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. YouTube.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
- Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
- Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacological reviews, 62(4), 563–591.
- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58189.
- Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric drugs, 11(3), 203–226.
- MedChemExpress. (n.d.). Atomoxetine hydrochloride (Tomoxetine hydrochloride).
- Balderas, I., et al. (2014). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Neuroscience Methods, 237, 1-9.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Leger, M., et al. (2013). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (81), e50032.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Taylor, J. H., & Geller, D. A. (2022). Atomoxetine. In StatPearls. StatPearls Publishing.
- Yu, G., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 843060.
- U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Package Insert.
Sources
- 1. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atomoxetin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 10. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 12. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomoxetine hydrochloride | 82248-59-7 [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. camberpharma.com [camberpharma.com]
- 17. carlroth.com [carlroth.com]
- 18. carlroth.com [carlroth.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Atomoxetine reverses locomotor hyperactivity, impaired novel object recognition, and prepulse inhibition impairment in mice lacking pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lasa.co.uk [lasa.co.uk]
- 30. m.youtube.com [m.youtube.com]
- 31. accessdata.fda.gov [accessdata.fda.gov]
(+)-Tomoxetine hydrochloride chemical properties and structure.
An In-Depth Technical Guide to (+)-Tomoxetine Hydrochloride: Chemical Properties and Structure
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural attributes of this compound, a compound of significant interest in pharmaceutical development. Known pharmaceutically as Atomoxetine hydrochloride, it is a selective norepinephrine reuptake inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, molecular structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. The content is grounded in authoritative scientific references to ensure technical accuracy and reliability.
Nomenclature and Chemical Identifiers
This compound is the hydrochloride salt of the (R)-enantiomer of tomoxetine.[1] It is a phenoxy-3-propylamine derivative.[2] The compound is widely known by its non-proprietary name, Atomoxetine hydrochloride, and was originally marketed under the brand name Strattera®.[3][4]
Key identifiers for this compound include:
-
Chemical Name: (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride[2]
-
IUPAC Name: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride[3][5]
Molecular Structure and Stereochemistry
The therapeutic efficacy of tomoxetine is critically dependent on its stereochemistry. The active compound is the (R)-enantiomer.[1] The structure features a chiral center at the carbon atom attached to the phenyl and o-tolyloxy groups. This specific three-dimensional arrangement is essential for its high-affinity and selective binding to the norepinephrine transporter.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method design, and understanding its behavior in biological systems.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₁NO · HCl | [5] |
| Molecular Weight | 291.82 g/mol | [3][5][8] |
| Appearance | White to off-white solid/powder | [5][9] |
| Melting Point | 163-171 °C | [5] |
| pKa | 10.13 | [10][11] |
| Solubility | Water: 27.8 mg/mL | [5][11] |
| DMSO: 58 mg/mL | [5] | |
| Ethanol: 37 mg/mL | [5] | |
| Methanol: Soluble | [5] | |
| Specific Optical Rotation | [α]²⁰/D: -41.0° to -44.0° (c=1, MeOH) |
Spectroscopic and Crystallographic Profile
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum of Atomoxetine hydrochloride shows characteristic main bands at approximately 2955, 2855, 1599–1604, 1492, 1048, 1023, and 1010 cm⁻¹.[12]
-
UV/Vis Spectroscopy: In solution, it exhibits a maximum absorbance (λmax) at 279 nm.[7]
Crystallography: The commercial form of Atomoxetine hydrochloride exists as a thermodynamically stable crystalline polymorph.[13] X-ray diffraction studies have determined its crystal structure to be orthorhombic, with the space group P2₁2₁2₁.[14] The crystal structure is characterized by zigzag chains formed by N–H···Cl hydrogen bonds along the a-axis.[14] The existence of a meta-stable polymorphic form has also been identified during drug development.[13]
Mechanism of Action
This compound is a potent and selective norepinephrine (NE) reuptake inhibitor.[6][10] Its therapeutic effect in Attention-Deficit/Hyperactivity Disorder (ADHD) is attributed to the selective inhibition of the presynaptic norepinephrine transporter (NET).[2][15][16] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[15]
The selectivity of Atomoxetine is a key feature. It has a high binding affinity for the human norepinephrine transporter (NET) while exhibiting significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters.[6][10]
-
Binding Affinities (Ki):
This selectivity profile differentiates it from stimulant medications and contributes to its non-stimulant classification.[16] By primarily modulating noradrenergic pathways, it enhances executive functions such as attention and reduces impulsivity and hyperactivity.[2][17]
Caption: Mechanism of action of this compound.
Synthesis Overview
The synthesis of enantiomerically pure this compound is a critical aspect of its production. A common strategy involves the asymmetric reduction of a ketone precursor to establish the required (R)-stereochemistry at the chiral center.
One established route starts with 3-chloropropiophenone, which undergoes an asymmetric reduction using borane with a chiral catalyst, such as (S)-oxazaborolidine, to yield the (R)-chiral alcohol.[18] This intermediate is then subjected to a nucleophilic substitution reaction with o-cresol to form the ether linkage. The final steps typically involve the introduction of the methylamino group followed by salt formation with hydrochloric acid to yield the final product.[1]
Caption: Simplified synthetic workflow for (+)-Tomoxetine HCl.
Analytical Methodologies
The quantification of this compound in bulk drug substance and pharmaceutical formulations is routinely performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19] This method offers high precision, accuracy, and specificity.
Example RP-HPLC Protocol for Assay of Atomoxetine HCl Capsules
This protocol is a representative example synthesized from established methods.[19][20][21]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.04 M Glacial acetic acid and 0.03M triethylamine, pH adjusted to 4.6) and acetonitrile in a ratio of approximately 42:58 (v/v).[20]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: 270 nm.[19]
-
Column Temperature: Ambient (e.g., 23 ± 1 °C).[19]
-
Internal Standard (optional but recommended): Pioglitazone.[19]
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous buffer and acetonitrile separately. Filter both through a 0.45 µm membrane filter and degas for 15 minutes before mixing in the desired ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of USP Atomoxetine Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the Standard Stock Solution appropriately with the mobile phase to fall within the linear range of the assay (e.g., 10-200 µg/mL).[19]
-
Sample Preparation (from Capsules): a. Weigh the contents of not fewer than 10 capsules to determine the average fill weight. b. Accurately weigh a portion of the pooled capsule powder equivalent to 25 mg of atomoxetine and transfer to a 25 mL volumetric flask. c. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. d. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. e. Filter the solution through a 0.45 µm membrane filter. f. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area responses. The retention time for Atomoxetine is expected to be around 3-5 minutes under these conditions.
4. Data Analysis:
-
System Suitability: Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility (%RSD of replicate standard injections).
-
Quantification: Calculate the amount of atomoxetine (C₁₇H₂₁NO) in the portion of capsules taken using the peak areas from the standard and sample solutions.
Conclusion
This compound is a well-characterized molecule whose therapeutic utility is intrinsically linked to its specific (R)-stereoisomerism. Its physicochemical properties, including high aqueous solubility and defined crystalline structure, are well-suited for oral pharmaceutical dosage forms. The selective mechanism of action, targeting the norepinephrine transporter with high affinity, provides a clear rationale for its clinical efficacy in ADHD. The availability of robust analytical methods, such as RP-HPLC, ensures stringent quality control for its formulation and manufacturing. This guide has provided a consolidated technical overview to support the research and development activities of professionals in the pharmaceutical sciences.
References
-
DrugBank. Atomoxetin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
National Cancer Institute. Definition of atomoxetine hydrochloride - NCI Drug Dictionary. [Link]
-
PubChem. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840. [Link]
- Google Patents.
-
LookChem. Preparation of Atomoxetine hydrochloride. [Link]
- Google Patents.
- Google Patents.
-
National Institutes of Health. Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS). [Link]
-
ResearchGate. The chemical structure of atomoxetine hydrochloride. [Link]
-
Global Substance Registration System. ATOMOXETINE HYDROCHLORIDE. [Link]
-
PubChem. Atomoxetine | C17H21NO | CID 54841. [Link]
-
Chemsrc. Atomoxetine Hydrochloride | CAS#:82248-59-7. [Link]
-
PharmaCompass. What is the mechanism of Atomoxetine Hydrochloride?. [Link]
-
Asian Journal of Chemistry. Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. [Link]
-
U.S. Pharmacist. Atomoxetine 4 mg/mL Oral Solution/Suspension. [Link]
-
The Pharma Innovation Journal. Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl. [Link]
-
International Journal of Drug Development & Research. Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms. [Link]
-
USP-NF. Atomoxetine Capsules. [Link]
- Google Patents.
-
Wikipedia. Atomoxetine. [Link]
-
Powder Diffraction. Crystal structure of atomoxetine hydrochloride (Strattera), C17H22NOCl. [Link]
-
PubMed Central. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. [Link]
-
PubMed. Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods. [Link]
-
National Center for Biotechnology Information. Atomoxetine - StatPearls. [Link]
-
PubMed. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. [Link]
-
Clinician's Pocket Drug Reference. Pharmacology Update: Atomoxetine HCl — New Drug for ADHD. [Link]
Sources
- 1. Atomoxetine hydrochloride | 82248-59-7 [amp.chemicalbook.com]
- 2. Facebook [cancer.gov]
- 3. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 盐酸托莫西汀 - (R)-托莫西汀 盐酸盐, 盐酸托莫西汀 盐酸盐 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Atomoxetine hydrochloride CAS#: 82248-59-7 [m.chemicalbook.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. uspnf.com [uspnf.com]
- 13. Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structure of atomoxetine hydrochloride (Strattera), C17H22NOCl | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 18. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. asianpubs.org [asianpubs.org]
- 20. wjarr.com [wjarr.com]
- 21. itmedicalteam.pl [itmedicalteam.pl]
Methodological & Application
(+)-Tomoxetine hydrochloride protocol for in vivo administration in mice.
An Application Guide for the In Vivo Administration of (+)-Tomoxetine Hydrochloride in Murine Models
Scientific Background & Mechanism of Action
This compound, commercially known as Atomoxetine or Strattera®, is a highly selective and potent norepinephrine reuptake inhibitor (NRI)[1][2][3]. It is a non-stimulant medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[3][4]. Its mechanism of action is centered on its high affinity for the presynaptic norepinephrine transporter (NET)[4][5]. By blocking NET, Tomoxetine effectively increases the extracellular concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission[2][3].
A crucial aspect of its action, particularly relevant to its efficacy in ADHD, occurs in the prefrontal cortex (PFC). In this brain region, where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine[1][5]. Consequently, Tomoxetine's inhibition of NET in the PFC leads to a simultaneous increase in both norepinephrine and dopamine levels[1][5][6]. This dual action in the PFC is thought to mediate its therapeutic effects on attention and executive function, without impacting dopamine levels in subcortical regions like the nucleus accumbens or striatum, thereby minimizing the risk of abuse associated with stimulant medications[1][7].
Protocol for Intraperitoneal (IP) Injection
This technique allows for rapid systemic delivery of the compound.
Materials:
-
Prepared sterile Tomoxetine solution
-
Mouse restraint device (optional)
-
Preparation: Warm the sterile drug solution to room temperature to prevent a drop in the animal's body temperature.[10][11]
-
Dose Calculation: Weigh the mouse immediately before injection and draw up the precise volume of the solution into the syringe. Use a new needle and syringe for each animal.[8][10]
-
Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.[10][11] This position helps to move the abdominal organs away from the injection site.
-
Site Identification: The target for IP injection is the mouse's lower right abdominal quadrant. This avoids the cecum, bladder, and major organs.[10]
-
Injection: Insert the needle, bevel up, at a 30-40° angle into the identified quadrant.[8][11] The insertion depth should be just enough for the bevel to fully enter the peritoneal cavity (approx. ½ the needle length for an average mouse).[8][11]
-
Aspiration & Administration: Gently pull back on the plunger to ensure no fluid (blood, urine) is aspirated. If aspiration is clear, slowly and steadily inject the solution.
-
Withdrawal: Smoothly withdraw the needle and place the syringe directly into a sharps container without recapping.[8]
-
Monitoring: Return the mouse to its cage and observe for several minutes for any signs of distress, bleeding, or adverse reaction.[8][11]
Protocol for Oral Gavage (PO)
This method delivers a precise dose directly to the stomach and is essential for studies mimicking oral drug administration.
Materials:
-
Prepared Tomoxetine solution
-
Appropriately sized flexible or rigid, ball-tipped gavage needles (e.g., 20-22G for adult mice) [12][13]* 1 mL syringes
Procedure:
-
Preparation & Dosing: Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 mL/kg.[12][13][14] Draw the solution into the syringe and attach the gavage needle.
-
Measure Insertion Depth: Before restraining the animal, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib or xiphoid process.[15][14] This marks the distance to the stomach.
-
Restraint: Securely restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the esophagus.[16]
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the back of the throat.[15][13] The animal should swallow as the tube enters the esophagus.
-
Advancement: Allow the needle to slide gently down the esophagus to the pre-measured depth. Crucially, if any resistance is met, do not force the needle. Withdraw and try again, as resistance may indicate entry into the trachea.[15][14]
-
Administration: Once the needle is correctly placed, slowly inject the solution over 2-3 seconds to prevent reflux.[12]
-
Withdrawal: After administration, slowly and smoothly remove the gavage needle along the same path of insertion.[12]
-
Monitoring: Return the mouse to its cage and monitor closely for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping), which could indicate accidental lung administration.[13][14]
Post-Administration: Behavioral Assays & Considerations
Following Tomoxetine administration and an appropriate absorption period (typically 30-60 minutes), a variety of behavioral tests can be conducted to assess its effects.
-
Anxiety-Related Behavior: The Elevated Plus Maze (EPM) and Marble Burying Test are commonly used to evaluate anxiolytic-like effects.[17][18]
-
Depression-Related Behavior: The Forced Swim Test (FST) and Tail Suspension Test (TST) are primary screening tools for assessing antidepressant-like activity, where a decrease in immobility time is the key measure.[19][20]
-
ADHD-Related Behavior: Open field tests can measure changes in hyperactivity, while assays like the 5-Choice Serial Reaction Time Task (5-CSRTT) can assess attention and impulsivity.[21]
Trustworthiness: A Self-Validating System
-
Handling Stress: Acclimatize animals to handling and the injection/gavage procedure with saline administrations for several days before the experiment begins to minimize stress-induced variability.
-
Troubleshooting Gavage: If the animal struggles excessively or shows signs of choking or gasping, immediately and gently remove the gavage tube. Do not re-attempt the procedure until the animal is breathing normally.[12] Accidental administration into the lungs is often fatal.
-
Injection Site Reactions: After IP injection, monitor for signs of peritonitis, such as abdominal swelling or signs of pain. Ensure the injectate is sterile and non-irritating to minimize this risk.[8]
-
Pharmacokinetic Variability: Be aware that the metabolism of Tomoxetine can be influenced by genetic factors (e.g., CYP2D6 polymorphisms in humans), and similar variability may exist in mouse strains.[2][22] Using a genetically homogenous mouse strain can help reduce this variability.
By integrating this detailed understanding of Tomoxetine's mechanism with robust, well-validated administration protocols, researchers can ensure the generation of high-quality, reproducible data in their in vivo studies.
References
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
- Al-Hasani, R., et al. (2013). Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice. Neuropsychopharmacology.
-
UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]
-
Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
Protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
-
Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
- Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.
-
Queen's University Animal Care Committee. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
-
ResearchGate. (n.d.). Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder | Request PDF. Retrieved from [Link]
- Kumar, V., & Bhat, Z. A. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
-
Prorganiq. (2024). What is the mechanism of Atomoxetine Hydrochloride? Retrieved from [Link]
-
Humana Press. (n.d.). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests. Retrieved from [Link]
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology.
-
GlobalRx. (n.d.). Clinical Profile: Atomoxetine 25mg Capsule. Retrieved from [Link]
-
Dr. Oracle. (2025). Mechanism of Action of Strattera (atomoxetine). Retrieved from [Link]
- Yan, Y., et al. (2017). Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor 'knockout' mice. European Journal of Pharmacology, 813, 86-95.
-
U.S. Food and Drug Administration. (2002). Strattera Pharmacology Review Part 1. Retrieved from [Link]
- Mattiuz, E. L., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 31(1), 88-97.
- Salimov, R., & Kovalev, G. (2013). Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test. Journal of Behavioral and Brain Science, 3, 210-216.
- Biederman, J., & Spencer, T. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
-
National Center for Biotechnology Information. (n.d.). Atomoxetine. PubChem Compound Database. Retrieved from [Link]
- Yu, G., Li, G., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(4), 314-326.
- Piñol, R., et al. (2019). Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder. Neuroscience.
-
International Academic Journal of Pharmaceutical Sciences. (n.d.). Formulation and estimation of atomoxetine hcl buccal drug delivery system. Retrieved from [Link]
-
PubMed. (n.d.). Atomoxetine: toxicological aspects of a new treatment for attention deficit hyperactivity disorder in Brazil. Retrieved from [Link]
- Somkuwar, S. S., et al. (2013). Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions. Neuropsychopharmacology, 38(8), 1530-1541.
-
ResearchGate. (n.d.). (PDF) Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain - an in vivo study. Retrieved from [Link]
-
DVM360. (2013). Responding to accidental atomoxetine ingestion. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. scribd.com [scribd.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. criver.com [criver.com]
- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 19. Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Understanding Impulsivity and the Role of Norepinephrine
An Application Guide for Researchers
Impulsivity is a multifaceted behavioral construct characterized by a tendency to act on a whim, displaying behavior with little or no forethought, reflection, or consideration of the consequences.[1] In neuroscience research, it is not a unitary concept but is often divided into distinct domains, primarily:
-
Motor Impulsivity (or Response Inhibition): The inability to withhold or stop a prepotent motor response. This is often studied using tasks that require subjects to inhibit an action.
-
Choice Impulsivity (or Delay Discounting): The preference for smaller, immediate rewards over larger, delayed rewards. This reflects an inability to delay gratification for a better long-term outcome.[2]
Dysregulated impulsivity is a core symptom of several neuropsychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] The prefrontal cortex (PFC) is a critical brain region for executive functions, including the top-down control of impulsive behaviors. The neuromodulator norepinephrine (NE) plays a pivotal role in regulating PFC function, attention, and arousal.[5][6] Therefore, pharmacological agents that modulate noradrenergic signaling are valuable tools for investigating the neurobiology of impulsivity.
(+)-Tomoxetine hydrochloride (commonly known as atomoxetine) is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[7][8][9] By blocking the presynaptic norepinephrine transporter (NET), it increases the extracellular concentration of NE in the synaptic cleft, particularly in the PFC.[6][10] This mechanism, which also indirectly increases dopamine levels in the PFC, is thought to underlie its therapeutic effects in ADHD.[6][10][11] Its non-stimulant nature and low abuse potential make it a widely used therapeutic and a critical research tool.[9] This guide provides detailed protocols and technical insights for using this compound in preclinical behavioral studies of impulsivity.
Compound Profile and Solution Preparation
Accurate preparation and handling of this compound are fundamental to reproducible experimental outcomes.
Compound Characteristics
| Property | Value | Source(s) |
| Synonyms | Atomoxetine HCl, (R)-Tomoxetine HCl, LY139603 | [11][12] |
| CAS Number | 82248-59-7 | [7][12] |
| Molecular Formula | C₁₇H₂₁NO • HCl | [12] |
| Molecular Weight | 291.8 g/mol | [12] |
| Appearance | White to off-white crystalline solid/powder | [11][12] |
| Storage | -20°C for long-term stability; Ambient for shipping | [11][12] |
| Stability | ≥ 4 years when stored at -20°C | [12] |
Solubility Data
| Solvent | Approximate Solubility | Source(s) |
| Water | ~27.8 mg/mL | [11] |
| PBS (pH 7.2) | ~2 mg/mL | [12] |
| DMSO | ~30-58 mg/mL | [11][12] |
| Ethanol | ~30-37 mg/mL | [11][12] |
Protocol for Dosing Solution Preparation (Rodent Studies)
Objective: To prepare a 1 mg/mL dosing solution of this compound in sterile 0.9% saline for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or ultrasonic bath
-
Sterile syringes and needles for administration
Procedure:
-
Calculation: Doses are typically calculated based on the free base form (Atomoxetine MW: 255.36 g/mol ). However, it is common practice in the literature to report doses based on the salt form (hydrochloride, MW: 291.8 g/mol ) as this is what is weighed. Ensure consistency in your reporting. For this protocol, we will assume the dose is based on the HCl salt weight.
-
Weighing: Accurately weigh 10 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of sterile 0.9% saline to the conical tube. This will yield a final concentration of 1 mg/mL.
-
Mixing: Cap the tube securely and vortex thoroughly. If complete dissolution is slow, use an ultrasonic water bath to facilitate the process.[8] The solution should be clear and free of particulates.
-
Administration:
-
Storage and Stability: Aqueous solutions should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[12]
Mechanism of Action: Norepinephrine Transporter Inhibition
Tomoxetine exerts its effects by selectively binding to and inhibiting the norepinephrine transporter (NET). This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates its signaling. By blocking NET, Tomoxetine increases the duration and concentration of norepinephrine in the synapse, enhancing noradrenergic transmission. In the PFC, NET also has a high affinity for dopamine, meaning that Tomoxetine can increase synaptic dopamine in this specific brain region, which is crucial for executive function.
Caption: Mechanism of (+)-Tomoxetine action at the noradrenergic synapse.
Behavioral Protocols for Assessing Impulsivity
The choice of behavioral paradigm is critical as different tasks measure distinct facets of impulsivity. Tomoxetine has been shown to have dissociable effects depending on the task employed.
The 5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is the gold standard for assessing visuospatial attention and motor impulsivity in rodents.[16]
-
Domain Measured: Motor impulsivity, indexed by "premature responses" (responding before the stimulus is presented). Sustained attention is measured by accuracy and omissions.[16][17]
-
Rationale for Tomoxetine: By enhancing noradrenergic and prefrontal dopaminergic tone, Tomoxetine is hypothesized to improve top-down inhibitory control, thereby reducing premature, impulsive actions. Studies consistently show that Tomoxetine dose-dependently reduces premature responding, particularly in animals with high baseline impulsivity.[17][18][19]
Caption: Flowchart of a single trial in the 5-Choice Serial Reaction Time Task.
-
Habituation & Pre-training: Animals must be food-restricted to 85-90% of their free-feeding body weight.[20] They undergo several stages of training to learn the basic contingencies of the task: approaching the reward magazine, nose-poking illuminated apertures for a reward, and finally, responding to a brief stimulus.[16][20]
-
Baseline Training: Train animals on the standard task parameters until performance stabilizes (e.g., >80% accuracy and <20% omissions). Standard parameters are typically a 1-second stimulus duration and a 5-second fixed inter-trial interval (ITI).[16]
-
Establishing Impulsivity: To challenge the system and increase premature responding, the task parameters can be modified. A common method is to introduce a long, variable ITI (e.g., 5, 7, 9 seconds).[13][17] This increases the waiting period and uncertainty, provoking more impulsive responses.
-
Drug Testing:
-
Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle 30-60 minutes prior to placing the animal in the operant chamber.[13][19]
-
A within-subjects, counterbalanced design is recommended, where each animal receives all drug doses and vehicle in a randomized order across different test days.
-
Allow at least 48-72 hours between drug testing sessions for washout.
-
-
Data Analysis: The primary variables of interest are:
-
Premature Responses (%): The key measure of motor impulsivity.
-
Accuracy (%): A measure of attention.
-
Omissions (%): A measure of attention and motivation.
-
Response Latency (Correct & Incorrect): Time taken to respond.
-
Magazine Latency: Time taken to collect the reward.
-
The Stop-Signal Task (SST)
The SST directly measures reactive inhibition, the ability to cancel an already initiated action.[21][22]
-
Domain Measured: Motor impulsivity (reactive inhibition), quantified by the Stop-Signal Reaction Time (SSRT). A shorter SSRT indicates better inhibitory control.
-
Rationale for Tomoxetine: This task probes the neural circuitry involved in overriding prepotent motor commands. Enhanced noradrenergic signaling by Tomoxetine is thought to facilitate the function of this "braking" system. Studies in both humans and rats show that Tomoxetine can improve performance on the SST, consistent with reduced motor impulsivity.[17][19][23]
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. The utility of rat models of impulsivity in developing pharmacotherapies for impulse control disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 6. sterispharma.com [sterispharma.com]
- 7. Atomoxetine hydrochloride CAS#: 82248-59-7 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic atomoxetine treatment during adolescence does not influence decision-making on a rodent gambling task, but does modulate amphetamine's effect on impulsive action in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. touchscreencognition.org [touchscreencognition.org]
- 21. The Stop Signal Task for Measuring Behavioral Inhibition in Mice With Increased Sensitivity and High-Throughput Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stop Signal Task (SST) - Cambridge Cognition [cambridgecognition.com]
- 23. neurology.org [neurology.org]
Chiral HPLC method for separating (+)- and (-)-Tomoxetine enantiomers.
An Application Note and Protocol for the Enantioselective Separation of (+)- and (-)-Tomoxetine using Chiral High-Performance Liquid Chromatography
Introduction & Significance
Tomoxetine, marketed as Atomoxetine, is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit Hyperactivity Disorder (ADHD). The molecule possesses a single chiral center, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-Tomoxetine and (S)-(+)-Tomoxetine. The therapeutic efficacy of the drug is almost exclusively attributed to the (R)-(-)-enantiomer. Consequently, regulatory bodies and pharmaceutical quality control systems mandate strict monitoring of the enantiomeric purity of the active pharmaceutical ingredient (API) and its final dosage forms.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most reliable analytical technique for resolving enantiomers.[1] This application note provides a detailed, validated protocol for the baseline separation of (+)- and (-)-Tomoxetine enantiomers, designed for researchers, analytical scientists, and professionals in drug development and quality assurance.
Principle of Chiral Recognition on a Polysaccharide-Based CSP
The cornerstone of this method is a polysaccharide-based Chiral Stationary Phase (CSP), specifically a cellulose-derivative column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the Tomoxetine enantiomers and the chiral selectors of the stationary phase.[2]
The CSP, composed of cellulose tris(3,5-dimethylphenylcarbamate) in the case of a Chiralcel OD-H column, possesses chiral grooves and cavities.[2] Enantiomers fit into these cavities differently, leading to variations in the strength and frequency of interactions (e.g., hydrogen bonds, dipole-dipole interactions, π-π stacking). This differential interaction results in one enantiomer being retained on the column longer than the other, enabling their separation and quantification.
Method Development Insights: The Rationale Behind Component Selection
A robust and reproducible chiral separation is not merely about selecting a column but about optimizing the entire system. The choices in this protocol are grounded in established chromatographic principles to ensure high performance.
-
Chiral Stationary Phase Selection : A Chiralcel OD-H column was selected based on its proven success in separating a wide range of chiral compounds, including atomoxetine.[3][4] Polysaccharide-based CSPs are renowned for their broad applicability and high enantioselectivity.
-
Mobile Phase Strategy : A normal-phase mode was chosen. The mobile phase is a carefully balanced mixture designed to maximize resolution and optimize peak shape.
-
Hexane : As the primary non-polar solvent, it constitutes the bulk of the mobile phase and controls the general elution strength.
-
Isopropyl Alcohol (IPA) : This polar modifier is essential for elution. Its concentration is a critical parameter for adjusting the retention times and selectivity of the enantiomers.
-
Diethylamine (DEA) : Tomoxetine is a basic compound. Basic additives like DEA are incorporated into the mobile phase to suppress the unwanted interaction between the basic analyte and any acidic residual silanol groups on the silica surface of the CSP. This minimizes peak tailing and improves chromatographic efficiency.[2]
-
Trifluoroacetic Acid (TFA) : While seemingly counterintuitive to add an acid alongside a base, the inclusion of TFA has been shown to be crucial for method robustness with this specific separation.[2][3] It is believed to improve the consistency of the analyte's ionization state and its interaction with the CSP, leading to more reproducible retention times and peak shapes over the long-term use of the method.
-
Experimental Protocol
Materials and Equipment
| Category | Item |
| Instrumentation | HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. |
| Chromatography | Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP) |
| Chemicals | (+)-/(-)-Tomoxetine HCl Reference Standard |
| Solvents (HPLC Grade) | n-Hexane, Isopropyl Alcohol (IPA), Diethylamine (DEA), Trifluoroacetic Acid (TFA) |
| Glassware/Supplies | Volumetric flasks (Class A), autosampler vials with inserts, 0.45 µm membrane filters, graduated cylinders, analytical balance. |
Preparation of Solutions
-
Mobile Phase Preparation (85:15:0.15:0.2 Hexane:IPA:DEA:TFA v/v/v/v):
-
In a suitable 1000 mL solvent container, carefully measure and combine 850 mL of n-Hexane and 150 mL of Isopropyl Alcohol.
-
To this mixture, add 1.5 mL of Diethylamine and 2.0 mL of Trifluoroacetic Acid.
-
Cap the container and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Tomoxetine HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution is ready for injection.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / IPA / DEA / TFA (85 / 15 / 0.15 / 0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until both enantiomers have eluted) |
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Inject the working standard solution in replicate (n=5) and evaluate the results against the typical parameters below.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks |
| Tailing Factor (T) | ≤ 1.5 for each peak |
| % RSD of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Standard Injection: Inject the Working Standard Solution.
-
Identification: Identify the peaks corresponding to the (+)- and (-)-enantiomers. Elution order must be confirmed with individual enantiomer standards if available.
Data Interpretation & Expected Results
The chromatogram should display two well-resolved peaks corresponding to the (+)- and (-)-enantiomers of Tomoxetine against a stable baseline. The enantiomeric excess (% ee) for one enantiomer can be calculated using the peak areas as follows:
% ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
Where Area1 and Area2 are the peak areas of the two enantiomers.
Workflow Visualization
The following diagram outlines the complete experimental workflow from preparation to final analysis.
Caption: Workflow for Chiral HPLC Analysis of Tomoxetine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Incorrect mobile phase composition; Column degradation; Flow rate too high. | Prepare fresh mobile phase; Decrease the percentage of IPA slightly; Reduce flow rate; Replace the column. |
| Peak Tailing | Insufficient basic modifier (DEA); Column contamination. | Ensure correct DEA concentration in the mobile phase; Flush the column with a stronger solvent like pure IPA (if compatible with column care instructions). |
| Drifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Column not fully equilibrated. | Prepare fresh mobile phase and degas thoroughly; Use a column thermostat; Increase equilibration time. |
| No Peaks Detected | Detector lamp off; Incorrect wavelength; No sample injected. | Check detector status and lamp; Verify wavelength setting; Check autosampler for injection errors. |
Conclusion
The described normal-phase HPLC method provides a robust, specific, and highly reproducible means for separating and quantifying the enantiomers of Tomoxetine. The careful selection of the chiral stationary phase and the optimization of the mobile phase, including the strategic use of both acidic and basic additives, are key to its success. This protocol is well-suited for routine quality control analysis in pharmaceutical manufacturing and for purity assessment in research and development settings.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of (+)-Tomoxetine Hydrochloride Concentration
Abstract
This application note provides two detailed, validated spectrophotometric protocols for the quantitative determination of (+)-Tomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Method A is a direct, rapid Ultraviolet (UV) spectrophotometric method suitable for routine analysis of pure drug substance and simple formulations. Method B is a more selective visible spectrophotometric (colorimetric) method based on a nucleophilic substitution reaction with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS), ideal for samples where higher specificity is required. Both methods have been validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and sensitivity.[3][4]
Introduction and Scientific Principle
This compound, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride, is a non-stimulant medication pivotal in managing ADHD.[5][6] Accurate quantification of Tomoxetine in bulk drug and pharmaceutical dosage forms is essential for quality control and ensuring therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.[7]
Method A: Direct UV Spectrophotometry This method relies on the inherent ability of the Tomoxetine molecule to absorb light in the UV region. The aromatic rings (phenyl and tolyloxy groups) within the molecule's structure contain π-electrons that are excited by UV radiation, leading to a characteristic absorption spectrum.[8] The absorbance is directly proportional to the concentration, following the Beer-Lambert law. The analysis is typically performed at the wavelength of maximum absorbance (λmax), which for Tomoxetine HCl is consistently reported around 270-271 nm in various solvents.[4][9]
Method B: Visible Spectrophotometry via NQS Derivatization This method enhances specificity by employing a chemical derivatization step. Tomoxetine possesses a secondary amine group which acts as a nucleophile. In an alkaline medium (e.g., potassium hydroxide), this amine attacks the electron-deficient C-2 position of 1,2-naphthoquinone-4-sulfonic acid (NQS), resulting in a nucleophilic substitution reaction.[3][10] This reaction forms a new, intensely colored orange chromogenic product, which can be quantified in the visible region of the spectrum (around 474 nm), away from potential interferences that might absorb in the UV range.[3][10] The intensity of the color produced is directly proportional to the Tomoxetine concentration.
Materials and Instrumentation
Reagents and Chemicals
-
This compound (Reference Standard, ≥99% purity)
-
Acetonitrile (HPLC Grade)[4]
-
Distilled or Deionized Water[9]
-
Potassium Hydroxide (KOH), Analytical Grade[3]
-
1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS), Analytical Grade[3]
-
Commercially available Tomoxetine HCl tablets (e.g., 25 mg)[4]
Instrumentation
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of ≤ 2 nm and 1 cm matched quartz cells.[9]
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Sonicator
Experimental Protocols
Preparation of Standard Stock Solution
Accurately weigh 100 mg of the Tomoxetine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the chosen solvent (Acetonitrile for Method A, Distilled Water for Method B) and make up the volume to the mark to obtain a primary stock solution of 1000 µg/mL.[4][9] From this, prepare a working stock solution of 100 µg/mL by diluting 10 mL of the primary stock to 100 mL with the same solvent.[4]
Method A: Direct UV Spectrophotometry Protocol
-
Solvent Selection: Acetonitrile is recommended due to its favorable UV transparency and solubility characteristics for Tomoxetine HCl.[4]
-
Determination of λmax: Dilute the 100 µg/mL working stock solution to obtain a 10 µg/mL solution. Scan this solution from 200-400 nm against an acetonitrile blank to determine the wavelength of maximum absorbance (λmax). The λmax should be approximately 271 nm.[4][11]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by accurately diluting the 100 µg/mL working stock solution with acetonitrile to achieve final concentrations in the range of 20-140 µg/mL.[4]
-
Calibration Curve Generation: Measure the absorbance of each calibration standard at the predetermined λmax (271 nm) against the acetonitrile blank. Plot a graph of absorbance versus concentration (µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Tomoxetine HCl into a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with acetonitrile.[1][4] Filter the solution through a 0.45 µm filter.
-
Sample Analysis: Dilute the filtered sample solution with acetonitrile to obtain a theoretical concentration within the linear range of the calibration curve. Measure the absorbance of the final diluted sample solution at 271 nm.
-
Calculation: Determine the concentration of Tomoxetine HCl in the sample from the linear regression equation derived from the calibration curve.
Diagram: UV Spectrophotometry Workflow
Caption: Workflow for the direct UV spectrophotometric analysis of Tomoxetine HCl.
Method B: Colorimetric (NQS) Protocol
-
Reagent Preparation:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by accurately diluting the 100 µg/mL working stock solution (prepared in distilled water) to achieve final concentrations in the range of 10-50 µg/mL.[3][10]
-
Color Development:
-
In a series of 10 mL volumetric flasks, pipette 1.0 mL of each calibration standard (or sample solution).
-
To each flask, add 2.0 mL of 1% KOH solution, and mix well.[3]
-
Add 2.0 mL of 0.3% NQS solution to each flask.[3]
-
Dilute to the mark with distilled water, mix thoroughly, and allow the reaction to proceed for 20 minutes at room temperature for full color development.[3]
-
-
Calibration Curve Generation: Measure the absorbance of the resulting orange-colored solution for each standard at 474 nm against a reagent blank. The reagent blank is prepared in the same manner but using 1.0 mL of distilled water instead of the standard solution. Plot a graph of absorbance versus concentration (µg/mL).
-
Sample Preparation (Tablets): Prepare the initial filtered sample solution as described in step 5 of Method A, but use distilled water as the solvent.[7]
-
Sample Analysis: Dilute the filtered sample solution with distilled water to a theoretical concentration within the 10-50 µg/mL range. Take 1.0 mL of this diluted solution and follow the color development procedure (step 3). Measure the absorbance at 474 nm.
-
Calculation: Determine the concentration of Tomoxetine HCl in the sample from the linear regression equation of the calibration curve.
Diagram: Colorimetric (NQS) Workflow
Caption: Workflow for the colorimetric analysis of Tomoxetine HCl using NQS reagent.
Method Validation and Results
Both methods should be validated as per ICH guidelines to ensure they are fit for purpose.[3][12] The following table summarizes typical performance characteristics based on published data.
| Parameter | Method A (Direct UV) | Method B (Colorimetric - NQS) | Rationale & Acceptance Criteria |
| λmax | ~271 nm[4] | ~474 nm[3] | Wavelength of maximum absorption ensures highest sensitivity. |
| Linearity Range | 20 - 140 µg/mL[4] | 10 - 50 µg/mL[3][10] | The range over which the response is directly proportional to concentration. |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[3] | Measures the linearity of the data. Should be ≥ 0.999. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 101.13%[3] | Assesses closeness to the true value via spike/recovery studies. Typically 98-102%. |
| Precision (% RSD) | < 2.0%[4] | < 2.0%[3][10] | Measures the repeatability (intra-day) and intermediate precision (inter-day). RSD should be ≤ 2%. |
| Limit of Detection (LOD) | 3.5 µg/mL[4] | 0.20 µg/mL[3][10] | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | 10.62 µg/mL[4] | 0.606 µg/mL[3][10] | The lowest concentration that can be accurately and precisely quantified. |
Discussion
-
Method A (UV) is exceptionally fast and simple, requiring minimal sample preparation and no additional reagents beyond the solvent. This makes it ideal for high-throughput screening or routine quality control of the pure drug or simple formulations where excipient interference at 271 nm is negligible.
-
Method B (Colorimetric - NQS) offers superior sensitivity (lower LOD/LOQ) and selectivity.[3][10] By shifting the measurement wavelength to the visible region (474 nm), the risk of interference from UV-absorbing excipients commonly found in tablets is significantly reduced. The causality of this selectivity stems from the specific reaction between the NQS reagent and the secondary amine of Tomoxetine, a functional group not present in many common pharmaceutical excipients. This method is preferable when analyzing complex matrices or when higher assurance of specificity is needed.
Conclusion
This application note details two robust and reliable spectrophotometric methods for the determination of this compound. The direct UV method serves as a rapid and straightforward approach for routine analysis, while the NQS-based colorimetric method provides a more sensitive and selective option for complex samples. Both protocols are validated and demonstrate the necessary accuracy, precision, and linearity for use in a quality control environment by researchers, scientists, and drug development professionals.
References
-
Naraparaju, S., Yamjala, P., Chaganti, S., & Anumolu, D. P. (2024). Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS). Pharmaceutical Sciences & Research. [Link]
-
Reddy, B. P., & Kumar, P. P. (2019). Method development and validation for estimation of Atomoxetine HCL by using UV-spectroscopy in bulk and tablet dosage form. International Journal of Research in Pharmaceutical Sciences, 10(2), 1185-1189. [Link]
-
Koradia, S. K., Shah, P. T., Rana, R. R., Vaghani, S. S., Pandey, S., & Jivani, N. P. (2009). Spectrophotometric Determination of Atomoxetine Hydrochloride from Its Pharmaceutical Dosage Forms. Asian Journal of Research in Chemistry, 2(3), 258-260. [Link]
-
Srinivasa Rao, B., & Appala Raju, S. (2011). Assay of Atomoxetine Hydrochloride in Bulk and its Solid Dosage Forms by Visible Spectrophotometry Using Two Aromatic Aldehydes. Rasayan Journal of Chemistry, 4(2), 333-337. [Link]
-
Raghubabu, K., Ramu, G., & Padmavathi, Y. (2012). Simple and Convenient Visible Spectrophotometric Assay of Atomoxetine Hydrochloride in Bulk Drug and Pharmaceutical Preparations. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 643-649. [Link]
-
PubChem. (n.d.). Atomoxetine hydrochloride. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Naraparaju, S., Yamjala, P., Chaganti, S., & Anumolu, D. P. (2024). Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS). PubMed. [Link]
-
ResearchGate. (n.d.). Request PDF: Method development and validation for estimation of Atomoxetine HCL by using UV-spectroscopy in bulk and tablet dosage form. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). The chemical structure of atomoxetine hydrochloride. Retrieved January 2, 2026, from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: atomoxetine hydrochloride. Retrieved January 2, 2026, from [Link]
-
Kumar, A. A., Sanka, K., Kumar, K. P., Guntupalli, C., & Rao, V. (2016). A Simple Assay Method Development and Validation of Atomoxetine Hydrochloride in Tablets by UV Spectrophotometry. Indo American Journal of Pharmaceutical Sciences, 3(5), 393-398. [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Atomoxetine Hydrochloride from Its Pharmaceutical Dosage Forms. Retrieved January 2, 2026, from [Link]
-
Ishaq, B. M., Ahad, H. A., Muneer, S., & Praveena, S. (2014). Colourimetric Assay of Atomoxetine Hydrochloride by Simple Aurum Coupling Reaction in Bulk and Tablet Dosage Form. Global Journal of Medical Research, 14(4). [Link]
-
Sreekanth, N., & Sridhar, T. A. (2012). Validated RP-HPLC and UV spectrophotometry method for the estimation of atomoxetine hydrochloride in pharmaceutical dosage forms. Der Pharma Chemica, 4(2), 733-739. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Spectrophotometric Quantification of Atomoxetine Hydrochloride Based on Nucleophilic Substitution Reaction with 1,2-Naphthoquinone-4-Sulfonic Acid Sodium Salt (NQS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iajps.com [iajps.com]
Application of (+)-Tomoxetine hydrochloride in models of transient cerebral ischemia.
Introduction: Rationale for Investigating (+)-Tomoxetine in Ischemic Stroke
Transient cerebral ischemia, the underlying cause of most strokes, triggers a complex cascade of events including excitotoxicity, inflammation, and apoptosis, culminating in neuronal death and neurological deficits.[1] The selective norepinephrine reuptake inhibitor (SNRI), (+)-Tomoxetine hydrochloride (atomoxetine), is primarily known for its use in treating attention-deficit/hyperactivity disorder (ADHD).[2] However, its mechanism of action—increasing synaptic concentrations of norepinephrine—presents a compelling rationale for its investigation as a neuroprotective agent in the context of ischemic stroke.[2] Norepinephrine plays a crucial role in modulating cerebral blood flow, inflammation, and neuronal plasticity, suggesting that its augmentation could offer therapeutic benefits in the post-stroke brain.[3]
This document provides a comprehensive guide for researchers on the application of this compound in preclinical models of transient cerebral ischemia. It details the underlying scientific principles, provides validated experimental protocols, and outlines methods for assessing therapeutic efficacy.
Part 1: Scientific Foundation and Mechanism of Action
The Role of Norepinephrine in the Ischemic Brain
Following an ischemic insult, the brain's microenvironment undergoes dramatic changes. The adrenergic system, with norepinephrine as its key neurotransmitter, is significantly impacted. Tomoxetine's primary therapeutic action is the selective blockade of the presynaptic norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[2] This elevation of norepinephrine is hypothesized to exert neuroprotective effects through several pathways.
Postulated Neuroprotective Mechanisms of Tomoxetine
While the precise mechanisms are still under investigation, preclinical studies suggest that Tomoxetine's neuroprotective effects in cerebral ischemia may be mediated by:
-
Anti-inflammatory Effects: Norepinephrine can modulate the inflammatory response in the brain.[3] By increasing norepinephrine levels, Tomoxetine may help to suppress the activation of microglia and astrocytes, resident immune cells in the brain, thereby reducing the production of pro-inflammatory cytokines and mitigating secondary inflammatory damage.[4][5]
-
Anti-Apoptotic Pathways: Cerebral ischemia triggers programmed cell death, or apoptosis, in the penumbral region—the area surrounding the ischemic core.[6] Studies have shown that Tomoxetine can modulate the expression of key apoptotic proteins. For instance, it has been observed to alter the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[7]
-
Modulation of Excitotoxicity: Ischemia leads to an excessive release of the excitatory neurotransmitter glutamate, causing excitotoxicity and neuronal death. Tomoxetine has been shown to have antagonistic effects on N-methyl-D-aspartate receptors (NMDARs), a key type of glutamate receptor.[7][8] By attenuating NMDAR-mediated signaling, Tomoxetine may protect neurons from excitotoxic damage.[7]
-
Promotion of Neuroplasticity and Recovery: Beyond the acute phase, enhancing noradrenergic signaling may promote functional recovery after stroke.[9][10][11] Norepinephrine is involved in processes of learning, memory, and synaptic plasticity, which are essential for the brain to reorganize and compensate for stroke-induced damage.
Part 2: Preclinical Models and Experimental Design
The most widely used and clinically relevant preclinical model for studying focal ischemic stroke is the transient Middle Cerebral Artery Occlusion (MCAO) model in rodents.[12][13][14] This model effectively mimics the occlusion and subsequent reperfusion of a major cerebral artery seen in human stroke.[12][15]
The Transient Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO procedure involves the temporary blockage of the middle cerebral artery, a major vessel supplying blood to the brain. This is typically achieved by inserting a filament into the internal carotid artery to occlude the origin of the MCA.[12][14][16] After a defined period of occlusion (e.g., 60, 90, or 120 minutes), the filament is withdrawn to allow for reperfusion, simulating the restoration of blood flow after thrombolytic therapy in patients.[13][17][18]
Experimental Workflow Diagram
Caption: Experimental workflow for investigating (+)-Tomoxetine in a rat MCAO model.
Part 3: Detailed Experimental Protocols
Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmetry (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]
-
Vessel Ligation: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the silicone-coated 4-0 monofilament suture through the ECA into the ICA. Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery.[16]
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes). During this time, monitor the animal's physiological parameters.
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion. Tightly ligate the ECA stump.
-
Wound Closure and Recovery: Close the neck incision with sutures. Discontinue anesthesia and allow the animal to recover in a warm cage with free access to food and water.
Protocol: this compound Administration
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration. A common dose used in preclinical studies is 30 mg/kg.[4][7]
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route of administration.
-
Timing: The timing of administration is a critical experimental parameter.
-
Pre-treatment: Administering Tomoxetine before the ischemic insult (e.g., once daily for 3 days prior to MCAO) can assess its prophylactic neuroprotective effects.[4][7]
-
Post-treatment: Administering Tomoxetine after the onset of reperfusion (e.g., immediately after or at various time points post-MCAO) is more clinically relevant and evaluates its therapeutic potential.[3]
-
Dosage and Treatment Groups:
| Group | Treatment | Dosage | Administration Route | Timing |
| Sham | Vehicle (Saline) | Equal Volume | i.p. | Same as treatment groups |
| MCAO + Vehicle | Vehicle (Saline) | Equal Volume | i.p. | e.g., 30 min post-reperfusion |
| MCAO + Tomoxetine | (+)-Tomoxetine HCl | 30 mg/kg | i.p. | e.g., 30 min post-reperfusion |
Part 4: Assessment of Therapeutic Efficacy
A multi-faceted approach is essential to comprehensively evaluate the effects of Tomoxetine on stroke outcome. This should include behavioral, histological, and molecular assessments.
Behavioral and Neurological Function
Neurological Deficit Scoring:
-
Assess neurological deficits at various time points post-MCAO (e.g., 24, 48, 72 hours) using a standardized scoring system.[19][20][21][22][23] A commonly used scale is the Bederson score or a modified neurological severity score (mNSS).[19][20]
Motor Function Tests:
-
Rotarod Test: Evaluates motor coordination and balance.
-
Adhesive Removal Test: Assesses sensorimotor neglect.[20]
-
Cylinder Test: Measures forelimb asymmetry.
-
Grip Strength Test: Quantifies forelimb muscle strength.
Histological Assessment of Brain Injury
Infarct Volume Measurement:
-
The most common method for quantifying infarct volume is 2,3,5-triphenyltetrazolium chloride (TTC) staining.[24][25][26][27] TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product.[26] Ischemic tissue, lacking these enzymes, remains unstained (white).[25][26]
Protocol: TTC Staining
-
At the desired endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and rapidly remove the brain.
-
Chill the brain at -20°C for 10-15 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-20 minutes in the dark.[24][28]
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture high-resolution images of the slices.
-
Use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, using the following formula:
-
Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct])
-
Molecular and Cellular Analysis
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Use specific antibodies to visualize and quantify markers of:
-
Neuronal survival: NeuN, MAP2
-
Apoptosis: Cleaved Caspase-3, TUNEL staining
-
Inflammation: Iba1 (microglia), GFAP (astrocytes)
-
Signaling pathways: Phosphorylated forms of key signaling proteins
-
Western Blotting:
-
Quantify the expression levels of proteins involved in the hypothesized mechanisms of action, such as:
-
Bcl-2, Bax (apoptosis)
-
NMDAR subunits (excitotoxicity)
-
Pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10)
-
Signaling Pathway Visualization
Caption: Postulated neuroprotective mechanisms of (+)-Tomoxetine in cerebral ischemia.
Part 5: Data Interpretation and Concluding Remarks
The successful application of these protocols should provide a robust dataset to evaluate the neuroprotective potential of this compound in a preclinical model of transient cerebral ischemia. A significant reduction in infarct volume, improved neurological scores, and favorable modulation of molecular markers in the Tomoxetine-treated group compared to the vehicle control would support its therapeutic potential.
It is important to acknowledge that while preclinical models are invaluable tools, the translation of findings to the clinical setting is challenging.[1] Future studies could explore different dosing regimens, administration windows, and combination therapies to optimize the potential benefits of Tomoxetine for stroke patients. While some clinical trials have explored atomoxetine for post-stroke motor recovery, its role in the acute phase of ischemic stroke remains an area for further investigation.[9][10][11][29][30][31]
References
-
TTC staining and infarct volume measurement. Bio-protocol. Available from: [Link]
-
Measuring infarct size by the tetrazolium method. University of South Alabama. Available from: [Link]
-
Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke - American Heart Association Journals. 2019. Available from: [Link]
-
Evolution of ischemic damage and behavioural deficit over 6 months after MCAo in the rat: Selecting the optimal outcomes and statistical power for multi-centre preclinical trials. PLOS ONE. 2017. Available from: [Link]
-
Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. Request PDF. Available from: [Link]
-
Long-term behavioral assessment of function in an experimental model for ischemic stroke. Brain Research Bulletin. 2012. Available from: [Link]
-
Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience. 2019. Available from: [Link]
-
Cognitive Deficits After Focal Cerebral Ischemia in Mice. Stroke. 2000. Available from: [Link]
-
Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. Journal of Cerebral Blood Flow & Metabolism. 2012. Available from: [Link]
-
Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. Stroke. 1991. Available from: [Link]
-
Safety and Improvement of Movement Function After Stroke With Atomoxetine: A Pilot Randomized Trial. Restorative Neurology and Neuroscience. 2017. Available from: [Link]
-
Post-stroke Neural Plasticity With Atomoxetine. ClinicalTrials.gov. 2017. Available from: [Link]
-
Current neuroprotective agents in stroke. Journal of Clinical and Experimental Neuropsychology. 2019. Available from: [Link]
-
Safety Study of Atomoxetine and Cerebrovascular Outcomes. CenterWatch. 2009. Available from: [Link]
-
Safety and improvement of movement function after stroke with atomoxetine: A pilot randomized trial. PubMed Central. 2016. Available from: [Link]
-
Atomoxetine Protects Against NMDA Receptor-mediated Hippocampal Neuronal Death Following Transient Global Cerebral Ischemia. Current Neurovascular Research. 2017. Available from: [Link]
-
Atomoxetine and cerebrovascular outcomes in adults. Journal of Clinical Psychopharmacology. 2009. Available from: [Link]
-
Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics. 2011. Available from: [Link]
-
Neuroprotection and reduced gliosis by atomoxetine pretreatment in a gerbil model of transient cerebral ischemia. Brain Research. 2016. Available from: [Link]
-
Atomoxetine, a selective norepinephrine reuptake inhibitor, improves short-term histological outcomes after hypoxic-ischemic brain injury in the neonatal male rat. International Journal of Developmental Neuroscience. 2018. Available from: [Link]
-
Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke. Acta Pharmacologica Sinica. 2011. Available from: [Link]
-
Apoptotic and antiapoptotic mechanisms in stroke. Molecular Neurobiology. 2000. Available from: [Link]
-
Experimental protocol. MCAo = middle cerebral artery occlusion; St =... ResearchGate. Available from: [Link]
-
Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing. 2022. Available from: [Link]
-
The impacts of anesthetic regimens on the middle cerebral artery occlusion outcomes in male rats. bioRxiv. 2022. Available from: [Link]
-
Evaluating Minocycline as a Neuroprotective Agent in an Aged Female Rat MCAO Stroke Model. bioRxiv. 2023. Available from: [Link]
-
Mouse Model: Intraluminal MCAO: Cerebral Infarct Evaluation l Protocol Preview. YouTube. 2022. Available from: [Link]
-
Atomoxetine produces oxidative stress and alters mitochondrial function in human neuron-like cells. Scientific Reports. 2019. Available from: [Link]
-
Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain--an in vivo study. Drug Design, Development and Therapy. 2013. Available from: [Link]
-
Anti-Inflammatory Targets for the Treatment of Reperfusion Injury in Stroke. Frontiers in Neurology. 2018. Available from: [Link]
-
Apoptosis and Acute Brain Ischemia in Ischemic Stroke. Current Pharmaceutical Design. 2017. Available from: [Link]
-
Atomoxetine and Cerebrovascular Outcomes in Adults. Request PDF. Available from: [Link]
-
Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. JoVE. 2018. Available from: [Link]
-
Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry. 2002. Available from: [Link]
-
Norepinephrine transporter blockade with atomoxetine induces hypertension in patients with impaired autonomic function. Hypertension. 2006. Available from: [Link]
-
Microdialysis Evaluation of Atomoxetine Brain Penetration and Central Nervous System Pharmacokinetics in Rats. ResearchGate. 2019. Available from: [Link]
-
RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). Journal of Cerebral Blood Flow & Metabolism. 2009. Available from: [Link]
-
Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Journal of Biomedicine and Biotechnology. 2011. Available from: [Link]
-
Safety and improvement of movement function after stroke with atomoxetine: A pilot randomized trial. University of Kentucky. 2017. Available from: [Link]
Sources
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Atomoxetine, a selective norepinephrine reuptake inhibitor, improves short-term histological outcomes after hypoxic-ischemic brain injury in the neonatal male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection and reduced gliosis by atomoxetine pretreatment in a gerbil model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-Inflammatory Targets for the Treatment of Reperfusion Injury in Stroke [frontiersin.org]
- 6. Apoptotic and antiapoptotic mechanisms in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine Protects Against NMDA Receptor-mediated Hippocampal Neuronal Death Following Transient Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain--an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and improvement of movement function after stroke with atomoxetine: A pilot randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety and improvement of movement function after stroke with atomoxetine: A pilot randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Evolution of ischemic damage and behavioural deficit over 6 months after MCAo in the rat: Selecting the optimal outcomes and statistical power for multi-centre preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 29. Safety Study of Atomoxetine and Cerebrovascular Outcomes | Clinical Research Trial Listing [centerwatch.com]
- 30. Atomoxetine and cerebrovascular outcomes in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scholars.uky.edu [scholars.uky.edu]
Application Notes and Protocols: (+)-Tomoxetine Hydrochloride Administration in Spontaneously Hypertensive Rats (SHR)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini
Senior Application Scientist
Introduction: Rationale and Scientific Context
The Spontaneously Hypertensive Rat (SHR) is a well-established and validated preclinical model for the combined subtype of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] These rats exhibit the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[1][3][4] This makes them an invaluable tool for investigating the neurobiological underpinnings of ADHD and for the preclinical assessment of novel therapeutics.
(+)-Tomoxetine hydrochloride, commercially known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of ADHD in children, adolescents, and adults.[5][6][7] Unlike stimulant medications, atomoxetine is not a controlled substance and has a lower potential for abuse, making it a critical therapeutic option.[5] Its mechanism of action involves blocking the presynaptic norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine, particularly in the prefrontal cortex.[5][7][8] Interestingly, in the prefrontal cortex where dopamine transporters are less abundant, the NET is also responsible for the reuptake of dopamine.[9][10] Consequently, atomoxetine also increases synaptic dopamine levels in this brain region, which is crucial for executive functions like attention and cognitive control.[8][9][10]
These application notes provide a comprehensive guide for the administration of this compound to SHR rats, detailing the scientific basis for experimental choices, step-by-step protocols, and expected outcomes.
Mechanism of Action: A Closer Look at Tomoxetine's Effects
Tomoxetine's therapeutic effects in ADHD are primarily attributed to its high affinity and selectivity for the norepinephrine transporter.[5] By inhibiting NET, it enhances noradrenergic and dopaminergic neurotransmission in the prefrontal cortex, a brain region implicated in the pathophysiology of ADHD.[8][9] This modulation of catecholamine levels is believed to improve the core symptoms of inattention, hyperactivity, and impulsivity.[11][12]
The dopaminergic system is heavily implicated in ADHD, with the "dopaminergic hypothesis" suggesting that dysregulation in dopamine neurotransmission contributes to the behavioral alterations seen in the disorder.[13][14] While atomoxetine's primary target is the NET, its indirect enhancement of dopamine in the prefrontal cortex allows it to influence this key pathway.[13][14]
Signaling Pathway of (+)-Tomoxetine
Caption: Mechanism of (+)-Tomoxetine in the prefrontal cortex.
Experimental Design and Considerations
Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is the recommended model for these studies. It is crucial to use an appropriate control strain, with the Wistar-Kyoto (WKY) rat being the most genetically similar and widely accepted control for the SHR.[1] Using other strains like Sprague-Dawley or outbred Wistar rats may lead to confounding results due to genetic and neurobiological differences.[1]
Dosing and Administration
The selection of an appropriate dose is critical for observing therapeutic effects without inducing significant side effects. Studies have utilized a range of doses, with some suggesting that lower doses (e.g., 0.15 mg/kg) are more selective for norepinephrine, while higher doses (e.g., 0.3 mg/kg and above) may also impact dopamine levels.[15][16] Chronic administration is often necessary to observe significant behavioral improvements.[15]
Recommended Dosing Regimen:
| Parameter | Recommendation | Rationale |
| Dosage Range | 0.3 - 3.0 mg/kg | This range has been shown to be effective in attenuating ADHD-like behaviors in SHR rats.[15] |
| Administration Route | Oral gavage (p.o.) | Mimics the clinical route of administration in humans and allows for precise dosing. |
| Frequency | Once daily | Consistent with clinical practice and the 24-hour duration of action of atomoxetine.[9] |
| Duration | Minimum of 14-21 days | Chronic treatment is often required to observe significant and stable behavioral effects.[13][15] |
Cardiovascular Monitoring: A Critical Precaution
Given that SHR rats are inherently hypertensive and atomoxetine can increase heart rate and blood pressure, cardiovascular monitoring is essential.[17][18][19][20] It is recommended to measure baseline blood pressure and heart rate before initiating treatment and to monitor these parameters regularly throughout the study.
Cardiovascular Safety Considerations:
| Parameter | Monitoring Recommendation |
| Blood Pressure | Measure at baseline and at least weekly during treatment. |
| Heart Rate | Measure at baseline and at least weekly during treatment. |
Detailed Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.
-
Weigh the this compound powder accurately.
-
Add the powder to a sterile tube.
-
Add the appropriate volume of sterile saline or water.
-
Vortex the solution until the powder is completely dissolved.
-
Store the solution at 4°C and protect it from light. Prepare fresh solutions weekly.
Oral Gavage Administration
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh the rat to determine the correct volume of the drug solution to administer.
-
Gently restrain the rat. Proper handling techniques are crucial to minimize stress.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Draw the calculated volume of the drug solution into the syringe.
-
With the rat held firmly, insert the gavage needle into the mouth, gently advancing it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
Experimental Workflow
Caption: General experimental workflow for Tomoxetine administration.
Behavioral Assessments
A battery of behavioral tests should be employed to assess the different domains of ADHD-like behaviors in SHR rats.
Recommended Behavioral Tests:
| Behavioral Domain | Test | Description | Expected Outcome with Tomoxetine |
| Hyperactivity | Open Field Test | Measures locomotor activity and exploratory behavior in a novel environment. | Reduction in hyperlocomotion.[13] |
| Inattention | Y-Maze Spontaneous Alternation | Assesses spatial working memory and attention.[21] | Improvement in spontaneous alternation behavior. |
| Impulsivity | Elevated Plus Maze | Can be used to assess anxiety-related impulsivity. | Potential reduction in impulsive behaviors.[16] |
| Cognitive Function | Novel Object Recognition | Evaluates recognition memory. | Potential improvement in cognitive performance.[12] |
Data Interpretation and Expected Outcomes
Treatment with this compound is expected to ameliorate the core ADHD-like symptoms in SHR rats.
Summary of Expected Findings:
| Parameter | Expected Effect of Tomoxetine | Supporting Evidence |
| Locomotor Activity | Decrease in hyperactivity. | Studies have shown that atomoxetine can reduce hyperactivity in SHR rats.[13] |
| Attention & Cognition | Improvement in tasks measuring attention and working memory. | Atomoxetine has been shown to improve cognitive functions in various animal models.[11][12] |
| Impulsivity | Reduction in impulsive behaviors. | Some studies suggest atomoxetine can reduce impulsivity.[11][16] |
| Blood Pressure & Heart Rate | Potential for slight increases. | Clinically, atomoxetine is associated with modest increases in blood pressure and heart rate.[5][17][19] |
It is important to note that the effects of atomoxetine can be dose-dependent, and not all studies have reported significant effects on all behavioral measures.[16][22] Therefore, careful dose selection and a comprehensive behavioral test battery are crucial for a thorough evaluation.
Conclusion
The administration of this compound to Spontaneously Hypertensive Rats provides a robust preclinical model for studying the therapeutic effects of this non-stimulant ADHD medication. By carefully considering the experimental design, adhering to detailed protocols, and diligently monitoring for potential cardiovascular side effects, researchers can generate reliable and translatable data. This will ultimately contribute to a better understanding of the neurobiology of ADHD and the development of improved therapeutic strategies.
References
-
Yamada, M., et al. (2014). The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate. Behavioural Brain Research, 274, 174-181. [Link]
-
Turner, K. M., et al. (2013). Effects of atomoxetine on locomotor activity and impulsivity in the Spontaneously Hypertensive Rat. Pharmacology Biochemistry and Behavior, 105, 99-105. [Link]
-
Psych Scene Hub. (2024). Atomoxetine in ADHD: Mechanism, Dosing, and When to Prescribe. YouTube. [Link]
-
Turner, K. M., et al. (2013). Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat. Pharmacology, Biochemistry and Behavior, 105, 99-105. [Link]
-
Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
-
Gainetdinov, R. R., et al. (2022). Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats. Biomolecules, 12(10), 1484. [Link]
-
Somkuwar, S. S., et al. (2013). Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions. Neuropsychopharmacology, 38(8), 1530-1541. [Link]
-
Sagvolden, T., et al. (2009). The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain. Neuropharmacology, 57(7-8), 619-626. [Link]
-
Meneses, A., et al. (2011). Spontaneously Hypertensive Rat (SHR) as an Animal Model for ADHD: A Short Overview. Reviews in the Neurosciences, 22(3), 365-371. [Link]
-
Liang, E. F., et al. (2022). The Effect of Methylphenidate and Atomoxetine on Heart Rate and Systolic Blood Pressure in Young People and Adults with Attention-Deficit Hyperactivity Disorder (ADHD): Systematic Review, Meta-Analysis, and Meta-Regression. Medicina, 58(9), 1258. [Link]
-
Moon, S. J., et al. (2014). Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD). PLoS ONE, 9(10), e108918. [Link]
-
Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric Drugs, 11(3), 203-226. [Link]
-
Medicines and Healthcare products Regulatory Agency. (2014). Atomoxetine (Strattera▼): increases in blood pressure and heart rate. GOV.UK. [Link]
-
Moon, S. J., et al. (2014). Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD). PLoS ONE, 9(10), e108918. [Link]
-
Dommett, E. J., et al. (2014). Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat. Pharmacology, Biochemistry and Behavior, 124, 341-348. [Link]
-
Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor. [Link]
-
Robinson, J., et al. (2016). Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys. Psychopharmacology, 233(1), 133-144. [Link]
-
Faraone, S. V., et al. (2017). Atomoxetine-Related Change in Sluggish Cognitive Tempo Is Partially Independent of Change in Attention-Deficit/Hyperactivity Disorder Inattentive Symptoms. Journal of Child and Adolescent Psychopharmacology, 27(1), 76-84. [Link]
-
Medicines and Healthcare products Regulatory Agency. (2012). Atomoxetine: a review of the effects on heart rate and blood pressure. GOV.UK. [Link]
-
Prediger, R. D., et al. (2005). Caffeine improves spatial learning deficits in an animal model of attention deficit hyperactivity disorder (ADHD) – the spontaneously hypertensive rat (SHR). International Journal of Neuropsychopharmacology, 8(4), 583-594. [Link]
-
Meneses, A., et al. (2011). Spontaneously hypertensive rat (SHR) as an animal model for ADHD: A short overview. Reviews in the Neurosciences, 22(3), 365-371. [Link]
-
Li, X., et al. (2021). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. iScience, 24(10), 103131. [Link]
-
Therapeutic Goods Administration. (2011). Atomoxetine (STRATTERA) - risk of increased blood pressure and/or heart rate. TGA. [Link]
-
Schramm, L. P., et al. (2010). Atomoxetine changes rat's HR response to stress from tachycardia to bradycardia via alterations in autonomic function. Behavioural Brain Research, 209(1), 138-144. [Link]
-
Gainetdinov, R. R., et al. (2022). Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats. Biomolecules, 12(10), 1484. [Link]
-
Kasi, P. M., et al. (2012). Cardiovascular side effects of atomoxetine and its interactions with inhibitors of the cytochrome p450 system. Case Reports in Medicine, 2012, 824164. [Link]
-
Cubillo, A., et al. (2013). Shared and Drug-Specific Effects of Atomoxetine and Methylphenidate on Inhibitory Brain Dysfunction in Medication-Naive ADHD Boys. Cerebral Cortex, 23(10), 2477-2488. [Link]
Sources
- 1. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) | PLOS One [journals.plos.org]
- 14. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. gov.uk [gov.uk]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. Atomoxetine (STRATTERA) - risk of increased blood pressure and/or heart rate | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 21. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mapping Prefrontal Cortex Neuronal Activation Using (+)-Tomoxetine Hydrochloride and Fos Immunohistochemistry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This guide provides a comprehensive framework for utilizing (+)-Tomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), to investigate neuronal activation in the prefrontal cortex (PFC) of rodent models. We detail the mechanism of action, experimental design considerations, and step-by-step protocols for drug administration and subsequent detection of the immediate early gene product, Fos, via immunohistochemistry. This powerful combination allows researchers to map PFC neurons and circuits that are functionally modulated by enhanced noradrenergic signaling, offering insights into the neural underpinnings of cognitive processes and disorders like ADHD.
Scientific Background & Rationale
The Role of Norepinephrine in the Prefrontal Cortex
The prefrontal cortex is a critical hub for executive functions, including working memory, attention, and behavioral flexibility.[1] The dense innervation of the PFC by noradrenergic neurons originating from the locus coeruleus underscores the importance of norepinephrine (NE) in modulating these cognitive activities.[2] NE exerts its effects by binding to various adrenergic receptors, and at optimal levels, it is known to strengthen PFC network connectivity and enhance the signal-to-noise ratio in neuronal processing.[1][3] This modulation is crucial for efficient information processing and is implicated in the pathophysiology of several neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5]
Mechanism of Action: this compound
This compound (also known as atomoxetine) is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[6][7] The NET is responsible for the reuptake of synaptically released NE, thereby terminating its signaling.[6] By blocking the NET, Tomoxetine effectively increases the concentration and dwell time of NE in the synaptic cleft, potentiating noradrenergic neurotransmission.[6][7]
Notably, the PFC has a high density of NETs but a relatively low density of dopamine transporters (DATs).[8] Because NETs can also clear synaptic dopamine, Tomoxetine administration leads to a significant increase in extracellular levels of both norepinephrine and dopamine specifically within the PFC, without substantially affecting dopamine levels in other regions like the striatum or nucleus accumbens.[7][8][9] This PFC-selective catecholamine enhancement is thought to be a primary mechanism for its therapeutic efficacy in ADHD.[8][10]
Fos as a Marker of Neuronal Activation
The c-fos gene is an immediate early gene (IEG) whose transcription is rapidly and transiently induced in response to robust neuronal stimulation.[11][12] The protein product, Fos, can be readily detected using immunohistochemistry (IHC), serving as a reliable proxy for recent, stimulus-driven neuronal activation.[13][14][15] Upon neuronal depolarization and calcium influx, intracellular signaling cascades, including the MAPK pathway, are activated, leading to c-fos gene transcription.[11][16]
Key temporal dynamics of Fos expression are critical for experimental design:[13][16]
-
c-fos mRNA levels peak approximately 30-45 minutes post-stimulation.[17][18]
-
Fos protein is detectable 20-90 minutes post-stimulation, with peak expression typically observed around 90-120 minutes.[13][16][17]
-
The protein has a half-life of about 2 hours, providing a well-defined window to capture the neural response to a specific stimulus.[13][17]
By administering Tomoxetine and analyzing subsequent Fos expression, researchers can effectively create a functional map of the PFC neurons that are activated by enhanced noradrenergic signaling.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular cascade leading to Fos expression following Tomoxetine administration and the overarching experimental timeline.
Caption: Molecular mechanism of Tomoxetine-induced Fos expression.
Caption: Step-by-step experimental workflow for Fos mapping.
Experimental Design and Key Considerations
A robust experimental design with appropriate controls is paramount for trustworthy and interpretable results.
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Housing: House animals individually for at least one week before the experiment to prevent confounding social interaction-induced Fos expression. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Handle animals and perform mock (saline) intraperitoneal (i.p.) injections for 3-5 days prior to the experiment. This minimizes stress-induced Fos expression from the injection procedure itself, which can be a significant confound.[12]
Control Groups
-
Vehicle Control: This is the most critical control group. Administer the same volume of the vehicle (e.g., 0.9% sterile saline) used to dissolve the Tomoxetine. This group accounts for Fos expression due to the injection stress and environment.
-
Positive Control (Optional): A known stimulus for PFC activation (e.g., a specific behavioral task or a different pharmacological agent) can be used to validate the Fos IHC protocol.
-
IHC Negative Control: During the staining protocol, omit the primary anti-Fos antibody from some sections. This ensures that the secondary antibody is not producing non-specific staining.
Drug Preparation and Dosage
-
Preparation: Dissolve this compound in 0.9% sterile saline. Prepare fresh on the day of the experiment.
-
Dosage: Dosages reported in rodent literature to increase PFC catecholamines and induce Fos expression range from 0.3 to 10 mg/kg, administered i.p.[9][19][20][21] A dose of 1-3 mg/kg is a common starting point that has been shown to be effective without producing significant locomotor side effects.[9][22]
-
Administration: Use a consistent i.p. injection volume (e.g., 1 mL/kg).
Detailed Experimental Protocols
Protocol 1: Animal Dosing and Tissue Collection
-
Habituation: Ensure animals are properly habituated as described in section 3.1.
-
Dosing: Gently restrain the animal and administer the prepared Tomoxetine solution or vehicle via i.p. injection.
-
Incubation: Return the animal to its home cage and leave undisturbed for 90 minutes . This time point aligns with the peak of Fos protein expression following neuronal stimulation.[16][23]
-
Anesthesia: Deeply anesthetize the animal with an overdose of a suitable anesthetic (e.g., sodium pentobarbital or isoflurane). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Begin transcardial perfusion with ~50-100 mL of ice-cold 0.1 M phosphate-buffered saline (PBS), pH 7.4, to wash out the blood.
-
Switch to ~150-250 mL of ice-cold 4% paraformaldehyde (PFA) in 0.1 M PBS. Continue until the liver clears and the limbs become stiff.
-
-
Brain Extraction: Carefully dissect the brain from the skull and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in 0.1 M PBS at 4°C. Allow the brain to equilibrate for 48-72 hours, or until it sinks. This prevents ice crystal formation during freezing.
-
Storage: The brain can now be frozen and stored at -80°C until sectioning.
Protocol 2: Immunohistochemistry for Fos Protein
This protocol is designed for 30-40 µm free-floating coronal sections of the PFC.
-
Sectioning: Using a cryostat, cut coronal sections at 30 µm through the regions of interest (e.g., prelimbic, infralimbic, and anterior cingulate cortices). Collect sections in a cryoprotectant solution or directly into PBS.
-
Washing: Wash sections three times for 10 minutes each in 0.1 M PBS to remove cryoprotectant.
-
Peroxidase Quenching: To block endogenous peroxidase activity, incubate sections in a solution of 3% hydrogen peroxide in PBS for 30 minutes at room temperature (RT).[24]
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking (Permeabilization): Incubate sections for 1-2 hours at RT in a blocking solution to reduce non-specific antibody binding.
-
Blocking Solution: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
-
Primary Antibody Incubation:
-
Dilute a validated primary antibody against Fos (e.g., Rabbit anti-c-Fos) in the blocking solution. A typical starting dilution is 1:1000 to 1:5000.
-
Incubate sections in the primary antibody solution for 24-48 hours at 4°C with gentle agitation.[24]
-
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Incubate sections for 2 hours at RT with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution (e.g., 1:500).[24]
-
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Signal Amplification (ABC Method):
-
Incubate sections for 1 hour at RT in an avidin-biotin-peroxidase complex solution (e.g., Vectastain ABC kit), prepared according to the manufacturer's instructions.[24]
-
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Visualization (DAB Reaction):
-
Develop the peroxidase reaction using a 3,3'-diaminobenzidine (DAB) substrate kit. The reaction produces a brown, insoluble precipitate at the site of the antigen.
-
Monitor the reaction closely under a microscope and stop it by transferring the sections into PBS once the desired staining intensity is reached (typically 1-5 minutes).
-
-
Mounting, Dehydration, and Coverslipping:
-
Mount the stained sections onto gelatin-coated microscope slides.
-
Allow the slides to air dry overnight.
-
Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%), clear with xylene, and coverslip using a permanent mounting medium.
-
Data Analysis and Expected Results
Image Acquisition and Quantification
-
Imaging: Use a brightfield microscope to capture images of the PFC subregions of interest (e.g., Prelimbic Cortex, Infralimbic Cortex). Ensure consistent lighting and magnification across all samples.
-
Quantification:
-
Define standardized regions of interest (ROIs) for each PFC subregion based on a rodent brain atlas.
-
Count the number of Fos-immunoreactive (Fos-ir) nuclei within each ROI. A positive cell should be defined by a dark, distinct nuclear stain that is clearly distinguishable from the background.
-
Automated cell counting software (e.g., ImageJ/Fiji) can be used for unbiased quantification.
-
Express data as the number of Fos-ir cells per unit area (e.g., cells/mm²).
-
Example Data and Interpretation
The expected outcome is a significant increase in the number of Fos-positive neurons in the PFC of Tomoxetine-treated animals compared to vehicle-treated controls.
Table 1: Example Quantification of Fos-Positive Cells in PFC Subregions
| Treatment Group | Dose (mg/kg, i.p.) | Prelimbic Cortex (Cells/mm²) (Mean ± SEM) | Infralimbic Cortex (Cells/mm²) (Mean ± SEM) |
| Vehicle | 0 | 15 ± 4 | 22 ± 6 |
| (+)-Tomoxetine | 1.0 | 125 ± 18 | 148 ± 22 |
| (+)-Tomoxetine | 3.0 | 210 ± 25 | 245 ± 30 |
*p < 0.05, **p < 0.01 compared to Vehicle control. Data are hypothetical for illustrative purposes.
An increase in Fos-ir cells in the PFC of Tomoxetine-treated animals indicates that enhanced noradrenergic (and dopaminergic) tone actively engages these neuronal populations. This method allows for precise anatomical localization of the drug's effects at a cellular level, providing a powerful tool for dissecting the circuits underlying cognitive enhancement and the therapeutic actions of NRIs.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No/Weak Signal | Inactive primary antibody; Insufficient incubation time; PFA over-fixation masking antigen. | Test antibody on positive control tissue; Increase incubation time/concentration; Perform antigen retrieval (e.g., citrate buffer heating) before blocking. |
| High Background | Incomplete perfusion; Insufficient blocking; Secondary antibody is non-specific; DAB reaction too long. | Ensure complete perfusion with PBS before PFA; Increase blocking time or serum concentration; Run a negative control (no primary Ab); Monitor DAB reaction carefully and stop with PBS. |
| High Signal in Controls | Stress from handling/injection; Environmental stimuli. | Ensure thorough habituation; Perform procedures in a quiet, low-stress environment; Leave animals undisturbed in their home cage post-injection. |
References
-
Current Opinion on the Use of c-Fos in Neuroscience. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
What does c-Fos really measure? Interpreting neuronal activation in research. (2025, August 8). Gubra. Retrieved January 2, 2026, from [Link]
-
c-fos Expression as a Marker of Functional Activity in the Brain. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
-
A Brief Introduction to the Transduction of Neural Activity into Fos Signal. (2018). Development & Reproduction. Retrieved January 2, 2026, from [Link]
-
Kovács, Z. A. (2016). Genetic reporters of neuronal activity: c-Fos and G-CaMP6. PMC. Retrieved January 2, 2026, from [Link]
-
Norepinephrine transporter. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
c-Fos and Arc Immunohistochemistry on Rat Cerebellum. (2015). Bio-protocol. Retrieved January 2, 2026, from [Link]
-
Xing, B., Li, Y.-C., & Gao, W.-J. (2016). Norepinephrine versus dopamine and their interaction in modulating synaptic function in the prefrontal cortex. ScienceDirect. Retrieved January 2, 2026, from [Link]
-
Fos Protein as a Marker of Neuronal Activity: a Useful Tool in the Study of the Mechanism of Action of Natural Products with Analgesic Activity. (2018). PubMed. Retrieved January 2, 2026, from [Link]
-
Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains. (2025, June 20). PubMed. Retrieved January 2, 2026, from [Link]
-
The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. (2015, July 15). JoVE. Retrieved January 2, 2026, from [Link]
-
What is norepinephrine's role in the brain? (2025, September 15). Dr.Oracle. Retrieved January 2, 2026, from [Link]
-
Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat. (1991). PubMed. Retrieved January 2, 2026, from [Link]
-
Norepinephrine Drives Persistent Activity in Prefrontal Cortex via Synergistic α1 and α2 Adrenoceptors. (2013, June 13). NIH. Retrieved January 2, 2026, from [Link]
-
Stahl, S. M. (2009). Brainstorms: Norepinephrine and Dopamine Regulate Signals and Noise in the Prefrontal Cortex. Psychiatrist.com. Retrieved January 2, 2026, from [Link]
-
Increasing the Human Brain Memory Capacity: Drugs that Enhance Norepinephrine and Dopamine Functionality in the Prefrontal Cortex. (2016, April 12). Berkeley Scientific Journal. Retrieved January 2, 2026, from [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential. (2011). PubMed Central, NIH. Retrieved January 2, 2026, from [Link]
-
c-fos Immunohistochemistry Protocol. (2017, July 20). figshare. Retrieved January 2, 2026, from [Link]
-
Fast Fos: Rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections. (2025, August 5). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Distribution of norepinephrine transporters in the non-human primate brain. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Time course of c-Fos expression. The numbers of c-Fos-positive cells in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Neuronal Activation After Prolonged Immobilization: Do the Same or Different Neurons Respond to a Novel Stressor? (2017, February 16). Cerebral Cortex, Oxford Academic. Retrieved January 2, 2026, from [Link]
-
Regional norepinephrine transporter (NET) expression determined by in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Association between Individual Norepinephrine Transporter (NET) Availability and Response to Pharmacological Therapy in Adults with Attention-Deficit/Hyperactivity Disorder (ADHD). (2022, July 22). MDPI. Retrieved January 2, 2026, from [Link]
-
Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. PubMed. Retrieved January 2, 2026, from [Link]
-
Koda, K., et al. (2010). Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice. PubMed. Retrieved January 2, 2026, from [Link]
-
Gamo, N. J., Wang, M., & Arnsten, A. F. T. (2010). Methylphenidate and atomoxetine enhance prefrontal function through α2-adrenergic and dopamine D1 receptors. Johns Hopkins University. Retrieved January 2, 2026, from [Link]
-
Harvey, R. C., et al. (2013). Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions. PMC, NIH. Retrieved January 2, 2026, from [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. (2021). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Morein-Zamir, S., et al. (2019). Prefrontal cortex activation and stopping performance underlie the beneficial effects of atomoxetine on response inhibition in cocaine use disorder. University of Cambridge. Retrieved January 2, 2026, from [Link]
-
A: The effects of atomoxetine (0.3, 3 and 10mg/kg, i.p.) on A: %premature responses, B. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Atomoxetine dose response. The effects of atomoxetine (0.0–3.0 mg/kg)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor 'knockout' mice. (2016). PMC, NIH. Retrieved January 2, 2026, from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Norepinephrine Drives Persistent Activity in Prefrontal Cortex via Synergistic α1 and α2 Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. mdpi.com [mdpi.com]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Development & Reproduction [ksdb.org]
- 12. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gubra.dk [gubra.dk]
- 14. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 15. Fos Protein as a Marker of Neuronal Activity: a Useful Tool in the Study of the Mechanism of Action of Natural Products with Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic reporters of neuronal activity: c-Fos and G-CaMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
Troubleshooting & Optimization
(+)-Tomoxetine hydrochloride solubility in PBS and other aqueous buffers.
A Guide for Researchers on Aqueous Solubility and Solution Preparation
Welcome to the technical support center for (+)-Tomoxetine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the aqueous solubility of this compound, along with detailed protocols and troubleshooting advice for its use in experimental settings. As Senior Application Scientists, we have compiled and synthesized data from various sources to address the common challenges encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: What is the expected solubility of this compound in water?
A1: The reported aqueous solubility of this compound shows some variability in the literature. Values typically range from 27.8 mg/mL to 38.46 mg/mL in distilled water.[1][2][3] This variability may be attributed to differences in experimental conditions such as temperature and the specific solid form of the compound. One source suggests solubility can be as high as 50 mM with gentle warming.[4]
Q2: How does the solubility of this compound change in different aqueous buffers like PBS?
A2: The solubility of this compound is significantly dependent on the pH of the buffer. Its solubility is lower in phosphate-buffered saline (PBS) compared to distilled water. For instance, in PBS at pH 7.2, the solubility is approximately 2 mg/mL, while at pH 7.4, it has been reported to be around 24.79 mg/mL.[1][5] Generally, its solubility decreases in both acidic (e.g., pH 1.2) and slightly alkaline buffers (e.g., pH 6.8 and 7.4) compared to pure water.[1]
Q3: What is the pKa of this compound and why is it important for solubility?
A3: The pKa of this compound is approximately 10.13.[3] The pKa is the pH at which the compound exists in an equal ratio of its ionized and non-ionized forms. As a hydrochloride salt of a secondary amine, (+)-Tomoxetine is more soluble in its protonated (ionized) form. At pH values significantly below the pKa, the compound will be predominantly in its more soluble, ionized form. As the pH approaches and surpasses the pKa, the less soluble free base form becomes more prevalent, which can lead to precipitation.
Q4: How should I store the solid form of this compound?
A4: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at -20°C is recommended.[5]
Q5: How long are aqueous solutions of this compound stable?
A5: It is recommended not to store aqueous solutions for more than one day.[5] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, although it is best to prepare solutions fresh for in vivo experiments.[7] Stability studies have shown that the compound is susceptible to degradation under acidic, basic, and oxidative conditions.[8][]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various aqueous media.
| Solvent/Buffer | pH | Approximate Solubility (mg/mL) | Reference |
| Distilled Water | Neutral | 27.8 - 38.46 | [1][2][3] |
| PBS | 7.2 | ~ 2 | [5] |
| PBS | 7.4 | 24.79 | [1] |
| Phosphate Buffer | 6.8 | 26.54 | [1] |
| Acidic Buffer | 1.2 | 19.78 | [1] |
Note: The variability in reported solubility highlights the importance of empirical determination for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer (e.g., PBS)
This protocol provides a step-by-step method for preparing a solution of this compound in a common aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration in your chosen volume of PBS.
-
Weigh the compound: Accurately weigh the calculated mass of the powder.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add a small volume of PBS and vortex thoroughly.
-
Aid Dissolution: If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[10][11] Gentle warming can also be applied, but avoid excessive heat which could degrade the compound.
-
Adjust to Final Volume: Once the solid is fully dissolved, add PBS to reach the final desired volume.
-
Sterile Filtration: For cell culture or in vivo use, sterile filter the solution using a 0.22 µm syringe filter.
-
Storage: Use the solution fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot and freeze at -20°C or below, though fresh preparation is always recommended.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during the preparation and handling of this compound solutions.
Issue 1: The compound is not fully dissolving in my aqueous buffer.
Potential Causes and Solutions:
-
Concentration exceeds solubility limit: The desired concentration may be higher than the solubility of the compound in the specific buffer and pH.
-
Solution: Refer to the solubility table. You may need to lower the concentration or choose a different solvent system if experimentally permissible.
-
-
Insufficient agitation or time: The dissolution process may be slow.
-
Solution: Continue to vortex or sonicate the solution for a longer period.[10]
-
-
pH of the buffer: The pH may be unfavorable for solubility.
-
Solution: While altering the pH of a buffer like PBS is generally not recommended as it changes its properties, consider if a buffer with a slightly more acidic pH is suitable for your experiment, as this can enhance the solubility of the hydrochloride salt.
-
Issue 2: The solution is clear initially, but a precipitate forms over time.
Potential Causes and Solutions:
-
Change in temperature: A decrease in temperature can reduce solubility, causing the compound to precipitate out of a saturated solution.
-
Solution: If the solution was warmed to aid dissolution, allow it to cool to room temperature slowly before storage. If precipitation occurs upon refrigeration, you may need to prepare a less concentrated stock.
-
-
pH shift: The effective pH of the solution may have changed, for example, due to CO2 absorption from the air in poorly buffered solutions.
-
Solution: Ensure your buffer has adequate capacity for your experimental duration.
-
-
Instability of the compound: Although less common for short-term storage, degradation could lead to less soluble byproducts.
-
Solution: Always use freshly prepared solutions whenever possible.[5]
-
Issue 3: I am seeing unexpected results in my cell-based assay.
Potential Causes and Solutions:
-
Solvent effects: If an organic solvent was used to create a primary stock solution that was then diluted in an aqueous buffer, the residual organic solvent may have physiological effects.[5]
-
Solution: Prepare solutions directly in the aqueous buffer whenever possible. If an organic stock is necessary, ensure the final concentration of the organic solvent in your assay is below a toxic threshold for your cell line.
-
-
Degradation of the compound: If the solution was not freshly prepared, the active compound may have degraded.
-
Solution: Prepare fresh solutions for each experiment to ensure the integrity of the compound.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for (+)-Tomoxetine HCl dissolution.
pH and Solubility Relationship
The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to its pKa of ~10.13.
Caption: Relationship between pH and the solubility of (+)-Tomoxetine HCl.
References
- Formulation and estimation of atomoxetine hcl buccal drug delivery system. (n.d.). IAJPS.
- Atomoxetine hydrochloride (Tomoxetine hydrochloride) | Noradrenalin Reuptake Inhibitor. (n.d.). MedChemExpress.
- PRODUCT INFORM
- Patel, S. K., & Patel, N. J. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Atomoxetine Hydrochloride in Tablets.
- Atomoxetine hydrochloride CAS#: 82248-59-7. (n.d.). ChemicalBook.
- Atomoxetine and Impurities. (n.d.). BOC Sciences.
- Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability. (n.d.).
- Study of Solvent extraction of Atomoxetine from Aqueous solutions and Biological fluids. (n.d.).
- Atomoxetine Hydrochloride. (n.d.). LKT Labs.
- Oral solution comprising atomoxetine hydrochloride. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - Atomoxetine hydrochloride. (n.d.). ChemicalBook.
- Atomoxetine 4 mg/mL Oral Solution/Suspension. (2021). U.S. Pharmacist.
- Development and validation of a rapid resolution liquid chromatographic (RRLC)
Sources
- 1. iajps.com [iajps.com]
- 2. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Atomoxetine hydrochloride CAS#: 82248-59-7 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Enhancing the Stability of (+)-Tomoxetine Hydrochloride Aqueous Solutions
Introduction: Welcome to the technical support center for (+)-Tomoxetine hydrochloride. As a selective norepinephrine reuptake inhibitor, the integrity of tomoxetine in aqueous solutions is paramount for accurate and reproducible experimental outcomes, from preclinical research to formulation development. This guide provides in-depth, evidence-based answers and troubleshooting protocols to address the common stability challenges encountered by researchers. We aim to empower you with the scientific understanding and practical tools necessary to maintain the potency and purity of your tomoxetine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a progressive loss of potency over a short period. What are the primary causes?
A1: The instability of this compound in aqueous solutions is a known issue primarily driven by several factors. Forced decomposition studies have shown that the molecule is susceptible to degradation under acidic, basic, and oxidative conditions, as well as exposure to heat.[1][]
-
pH-Dependent Hydrolysis: Tomoxetine can undergo hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can accelerate the breakdown of the molecule.[1][]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation. Studies have demonstrated that tomoxetine degrades in the presence of hydrogen peroxide (H₂O₂), indicating its susceptibility to oxidation.[]
-
Residual Acidity: A crucial and often overlooked factor is the presence of excess free hydrogen chloride (HCl) from the synthesis of the hydrochloride salt. This residual acid can lower the pH of an unbuffered aqueous solution significantly, creating an acidic environment that promotes degradation over time, even during storage at recommended temperatures.[3] A stable formulation of tomoxetine hydrochloride in an aqueous solution should ideally have a pH of at least 4, with a preferable range of 4 to 7.[3]
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions. Storing solutions at room temperature or higher will significantly shorten their viable lifespan compared to refrigerated conditions (2-8 °C).[3]
Q2: I've noticed a slight yellowing of my stock solution. Is this indicative of degradation?
A2: Yes, a change in color, such as yellowing, is a common visual indicator of chemical degradation. This can be caused by the formation of chromophoric (color-absorbing) degradation products. Oxidative degradation pathways, in particular, can generate byproducts that impart color to the solution. While the solution might still retain a significant portion of its potency, the presence of color indicates that the purity is compromised and the solution should be prepared fresh for critical applications.
Q3: What is the optimal pH range for preparing and storing an aqueous solution of this compound?
A3: The optimal pH range for a this compound aqueous solution is between 4 and 7.[3] Within this slightly acidic to neutral range, the molecule exhibits greater stability. It is highly recommended to use a pharmaceutically acceptable buffer system (e.g., citrate, phosphate, or acetate) to maintain the pH within this target range, protecting the solution from pH shifts caused by atmospheric CO₂ absorption or interactions with container surfaces.
Q4: Can I just use deionized water to prepare my solution?
A4: While tomoxetine hydrochloride is soluble in water, using unbuffered deionized water is not recommended for anything other than immediate use. As mentioned, residual HCl in the raw material can make the solution acidic.[3] Furthermore, deionized water is susceptible to pH changes. To ensure stability, it is best practice to dissolve the compound in a pre-formulated buffer solution within the recommended pH 4-7 range.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical workflow to identify and resolve the issue.
Problem: Rapid & Unexpected Precipitation in Solution
| Potential Cause | Explanation | Recommended Action & Protocol |
| pH Shift | The solubility of tomoxetine can be pH-dependent. A shift in pH outside the optimal range could cause the free base or a less soluble salt form to precipitate. | Action: Verify the pH of your solution. Protocol: Calibrate a pH meter and measure the solution's pH. If it has drifted, prepare a fresh, buffered solution as described in the Protocol for Preparation of a Stable Buffered Stock Solution. |
| Excipient Incompatibility | If you are formulating the solution with other components (e.g., polymers, stabilizers), there may be a chemical or physical incompatibility causing precipitation. | Action: Review all excipients for known incompatibilities. Protocol: Prepare simplified solutions, adding one excipient at a time to identify the problematic component. Conduct compatibility studies by mixing the drug and each excipient and storing them under stressed conditions (e.g., 40°C/75% RH) to observe for physical changes.[4] |
| Concentration Exceeds Solubility | The concentration of your solution may be too high for the chosen solvent system and storage temperature, leading to crystallization or precipitation. | Action: Verify the solubility of tomoxetine hydrochloride in your specific solvent system at the storage temperature. Protocol: Consult literature for solubility data or perform a simple solubility test by preparing solutions at various concentrations to determine the saturation point. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Buffered Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Citrate Buffer (0.05 M, pH 5.0) or Phosphate Buffer (0.05 M, pH 6.8)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
Amber glass storage vials
Procedure:
-
Buffer Preparation: Prepare the chosen buffer (e.g., 0.05 M Citrate Buffer) and adjust the pH to your target within the 4-7 range using NaOH or HCl.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg.
-
Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final volume of the buffer.
-
Mixing: Place a magnetic stir bar in the flask and stir at a moderate speed until the powder is completely dissolved. Sonication can be used to accelerate dissolution if needed.[3]
-
Volume Adjustment: Once dissolved, carefully add the buffer to the calibration mark on the volumetric flask.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a clean container to remove any potential particulates.
-
Storage: Aliquot the solution into amber glass vials to protect from light. Purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can further prevent oxidative degradation.
-
Labeling and Storage: Label the vials clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C.[3]
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
To quantitatively assess stability, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to separate the intact drug from its degradation products.
Example HPLC Method Parameters (based on literature): [1]
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : Methanol : 0.032 M Ammonium Acetate (55:05:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) at 275 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare your tomoxetine hydrochloride solution according to Protocol 1.
-
Establish the initial (T=0) concentration and purity by injecting a sample into the HPLC system.
-
Store the solution under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot, bring it to room temperature, and inject it into the HPLC system.
-
Monitor for a decrease in the area of the main tomoxetine peak and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" because it can resolve these new peaks from the parent drug.[1]
Data Summary & Visualization
Table 1: Key Factors Influencing (+)-Tomoxetine HCl Aqueous Stability
| Factor | Effect on Stability | Mechanism of Action | Recommended Mitigation Strategy |
| pH | Highly influential; instability in strong acid/base.[1][] | Acid/base-catalyzed hydrolysis. | Buffer solution to pH 4-7.[3] |
| Temperature | Higher temperatures accelerate degradation.[1][] | Increases the rate of all chemical reactions. | Store solutions at 2-8°C.[3] |
| Light | Potential for photodegradation, although some studies show stability.[1] | Light energy can initiate degradation reactions. | Store solutions in amber vials or protect from light. |
| Oxygen | Susceptible to oxidative degradation.[1][] | Formation of oxidative byproducts. | Use de-gassed solvents; purge headspace with inert gas (N₂/Ar). |
| Residual HCl | Lowers pH of unbuffered solutions, causing degradation.[3] | Creates a highly acidic microenvironment. | Use a buffer; source high-purity material with low residual acid. |
Diagrams
Caption: Key factors influencing Tomoxetine HCl degradation pathways.
References
- Title: Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability.
-
Title: Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. Source: Journal of Pharmaceutical Negative Results (2022) URL: [Link]
-
Title: Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Source: PubMed URL: [Link]
-
Title: Formulation and Evaluation of Atomoxetine Hydrochloride Sustained Release Tablets. Source: PharmaTutor URL: [Link]
-
Title: Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Source: PMC - PubMed Central URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATOMOXETINE HYDROCHLORIDE USING RAPID HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC TECHNIQUE. Source: ResearchGate URL: [Link]
-
Title: Anthocyanins: Factors Affecting Their Stability and Degradation. Source: PMC - PubMed Central URL: [Link]
-
Title: Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Source: ResearchGate URL: [Link]
-
Title: FORMULATION AND EVALUATION OF ATOMOXETINE HCL SUSTAINED RELEASE TABLETS. Source: ResearchGate URL: [Link]
-
Title: Formulation and Evaluation of Transdermal Patch for Atomoxetine hydrochloride. Source: Journal of Drug Delivery and Therapeutics URL: [Link]
Sources
- 1. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 4. jddtonline.info [jddtonline.info]
Technical Support Center: Investigating (+)-Tomoxetine Hydrochloride's Off-Target Effects on Serotonin Transporters
Welcome to the technical support center for researchers investigating the off-target effects of (+)-Tomoxetine hydrochloride, commercially known as atomoxetine, on the serotonin transporter (SERT). This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions that arise during experimental work in this nuanced area of pharmacology. As a selective norepinephrine reuptake inhibitor (SNRI), tomoxetine's primary target is the norepinephrine transporter (NET).[1] However, a growing body of evidence suggests a more complex interaction with the serotonergic system, which can present challenges and unexpected results in your research.[2][3] This guide will help you navigate these complexities with scientific rigor.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the interaction of this compound with SERT.
Q1: I'm seeing conflicting reports in the literature about whether (+)-tomoxetine inhibits SERT at clinical doses. What is the current consensus?
A1: The current understanding is that while (+)-tomoxetine is highly selective for the norepinephrine transporter (NET), it does exhibit measurable affinity for the serotonin transporter (SERT), albeit at a lower potency.[4] The discrepancy in the literature arises from the different methodologies used and the complexities of translating in vitro findings to in vivo effects.
-
In Vitro vs. In Vivo: While in vitro radioligand binding assays show that atomoxetine can bind to SERT, some in vivo microdialysis studies in rodents have not detected a corresponding increase in extracellular serotonin levels.[5]
-
PET Imaging Data: A key study using positron emission tomography (PET) in rhesus monkeys demonstrated that clinically relevant plasma concentrations of atomoxetine could lead to over 85% occupancy of SERT in the brain.[2] This suggests that the potential for SERT inhibition in vivo is significant.
-
Clinical Evidence: There are case reports of serotonin syndrome, a condition caused by excessive serotonergic activity, following an overdose of atomoxetine alone.[6][7] This provides clinical evidence that atomoxetine can inhibit SERT to a physiologically relevant degree.
Q2: What is the expected binding affinity (Ki) or inhibition constant (IC50) of (+)-tomoxetine for SERT?
A2: The reported affinity and inhibition values for (+)-tomoxetine at SERT can vary depending on the assay conditions, tissue source (human, rat, etc.), and cell line used. It is crucial to consult multiple sources and establish a baseline in your own experimental system.
| Parameter | Reported Value | Assay System | Reference |
| IC50 | 258 nM | TRACT Assay (HEK293 cells) | [8] |
| IC50 (Plasma) | 99 ± 21 ng/mL | In vivo PET Imaging (Rhesus Monkey) | [2] |
| Affinity | Low Affinity | Rat Study | [4] |
It is important to note that the R-(-)-isomer of tomoxetine is the more potent inhibitor of NET.[9] Commercially available this compound (atomoxetine) is the R-(-)-enantiomer, though it may contain very small amounts of the S-(+)-enantiomer.[10]
Q3: My experiment is showing a stronger effect on serotonin uptake than I expected. Could this be an artifact?
A3: This is a valid concern. Several factors could contribute to a stronger-than-expected effect:
-
Compound Purity: Ensure the purity of your this compound. Impurities could have their own pharmacological activity.
-
Off-Target Effects on Other Receptors: While atomoxetine has little to no affinity for most other neurotransmitter receptors, it's worth considering if your experimental system has unique characteristics.[1]
-
Metabolites: Consider the potential role of atomoxetine metabolites. The primary active metabolite, N-desmethylatomoxetine, also has high affinity for NET, but its activity at SERT should be considered.
-
Experimental Conditions: Factors like pH, temperature, and buffer composition can influence drug-protein interactions. Ensure these are consistent and well-controlled.
A thorough set of control experiments is essential to rule out artifacts.
Troubleshooting Guides
This section provides practical advice for common issues encountered in specific experimental setups.
Guide 1: Radioligand Binding Assays
Issue: High non-specific binding of the radioligand, making it difficult to determine the specific binding of (+)-tomoxetine to SERT.
Probable Causes & Solutions:
-
Cause: The radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below its Kd for SERT. This maximizes the signal-to-noise ratio.[11]
-
-
Cause: Inadequate washing steps to remove unbound radioligand.
-
Solution: Optimize the number and duration of wash steps with ice-cold buffer. Be mindful not to be overly aggressive, which could dislodge specifically bound ligand.
-
-
Cause: The blocking agent for non-specific binding is not effective.
-
Solution: Ensure you are using a well-characterized SERT inhibitor (e.g., a high-affinity SSRI like citalopram or paroxetine) at a saturating concentration to define non-specific binding.
-
Workflow for a Standard Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Guide 2: Synaptosomal Uptake Assays
Issue: High variability in serotonin uptake rates between replicates.
Probable Causes & Solutions:
-
Cause: Inconsistent synaptosome preparation.
-
Solution: Standardize the brain region, homogenization procedure, and centrifugation steps. Ensure the final synaptosomal pellet is gently resuspended to avoid lysis.
-
-
Cause: Mechanical disruption of synaptosomes during the assay.
-
Solution: Research has shown that the filtration process in traditional radiochemical assays can disrupt synaptosomes, leading to an underestimation of uptake.[12][13] Consider alternative methods like chronoamperometry if available, or handle synaptosomes with extreme care during filtration.[14][15]
-
-
Cause: Temperature fluctuations.
-
Solution: Serotonin uptake is an active process that is highly temperature-dependent. Maintain a constant and accurate temperature (typically 37°C) throughout the incubation period.
-
Experimental Protocol for [³H]5-HT Uptake in Synaptosomes:
-
Preparation:
-
Isolate synaptosomes from the desired brain region (e.g., striatum, prefrontal cortex) using standard differential centrifugation techniques.
-
Resuspend the final P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Pre-incubation:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
-
Initiation of Uptake:
-
Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT (typically in the low nanomolar range).
-
-
Termination of Uptake:
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters.
-
Immediately wash the filters with ice-cold buffer to remove extracellular [³H]5-HT.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]5-HT uptake at each concentration of (+)-tomoxetine.
-
Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship for Interpreting Synaptosomal Uptake Data:
Caption: Inhibition of SERT by (+)-tomoxetine reduces serotonin uptake.
Concluding Remarks
Investigating the off-target effects of established drugs like this compound is crucial for a complete understanding of their pharmacological profile. While its primary action on NET is well-documented, the evidence for its interaction with SERT is compelling and warrants careful consideration in your experimental design and data interpretation. By employing rigorous methodologies, being aware of potential pitfalls, and utilizing appropriate controls, researchers can confidently delineate the serotonergic properties of (+)-tomoxetine.
References
-
Wikipedia. Atomoxetine. [Link]
-
Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. [Link]
-
ResearchGate. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD | Request PDF. [Link]
-
Li, M., Liu, Y., Zhang, Y., & Wang, L. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 842397. [Link]
-
Kato, D., Kabbaj, M., & Takahashi, K. (2019). Serotonin syndrome induced by overdose of atomoxetine alone in a patient with attention-deficit hyperactivity disorder: A case report. Clinical Case Reports, 7(12), 2466–2468. [Link]
-
Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
ResearchGate. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF. [Link]
-
Perez, X. A., & Andrews, A. M. (2006). Filtration disrupts synaptosomes during radiochemical analysis of serotonin uptake: comparison with chronoamperometry in SERT knockout mice. Journal of Neurochemistry, 97(5), 1331-1342. [Link]
-
ResearchGate. Filtration disrupts synaptosomes during radiochemical analysis of serotonin uptake: Comparison with chronoamperometry in SERT knockout mice | Request PDF. [Link]
-
Daws, L. C., & Gould, G. G. (2011). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods, 197(1), 12-17. [Link]
-
van der Veen, B. S., Schriemer, D. R., Blok, A. M., Hondebrink, L., & Zwart, M. L. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 11029–11037. [Link]
- Google Patents.
-
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]
-
Iu, D. D. C., Jercan, C. C., & Copolovici, D. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4485. [Link]
-
BindingDB. BDBM50366567 ATOMOXETINE. [Link]
-
Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric drugs, 11(3), 203–226. [Link]
-
Zerbe, R. L., & Rowe, H. (1983). Clinical pharmacology of tomoxetine, a potential antidepressant. Journal of clinical pharmacology, 23(7), 293-300. [Link]
-
ResearchGate. Serotonin syndrome induced by overdose of atomoxetine alone in a patient with attention-deficit hyperactivity disorder: A case report. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54841, Atomoxetine. [Link]
-
Yu, G., Li, G. F., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of child and adolescent psychopharmacology, 26(4), 314–326. [Link]
Sources
- 1. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. Serotonin syndrome induced by overdose of atomoxetine alone in a patient with attention‐deficit hyperactivity disorder: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Filtration disrupts synaptosomes during radiochemical analysis of serotonin uptake: comparison with chronoamperometry in SERT knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Animal Studies with (+)-Tomoxetine Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for (+)-Tomoxetine hydrochloride, also known as Atomoxetine. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful preclinical research. Variability in animal studies can obscure true pharmacological effects, leading to costly delays and misinterpreted results. This guide is designed to provide you with field-proven insights and actionable protocols to minimize variability and enhance the scientific integrity of your work with this compound.
Section 1: Critical Pre-Experiment Considerations (FAQs)
This section addresses the most common high-level questions that, if not considered early, can become significant sources of variability.
Q1: There's confusion in the literature regarding the stereoisomer. Is it (+)-Tomoxetine or (R)-(-)-Tomoxetine?
This is a critical point of clarification. The active and pharmacologically relevant enantiomer used for the treatment of ADHD is (R)-(-)-Tomoxetine , which is commercially known as Atomoxetine.[1] The racemate (a 1:1 mixture of both enantiomers) is called Tomoxetine. Some older literature may use different naming conventions, and one study noted that the (-)-isomer was more potent than the (+)-isomer.[2]
Expert Recommendation: For consistency and relevance to clinical applications, your studies should use the (R)-(-)-enantiomer , referred to as (+)-Tomoxetine or, more commonly, Atomoxetine. Ensure your supplier's Certificate of Analysis confirms the specific stereoisomer and its purity (≥98%).[3] Using the racemate or the incorrect enantiomer will introduce significant variability and make your results difficult to compare with the established body of literature.
Q2: How do I choose the right animal model, and why is it so important for this specific compound?
The choice of animal model is paramount due to dramatic species differences in how (+)-Tomoxetine is metabolized and absorbed.
-
For Efficacy and Behavioral Studies: The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted animal model for ADHD, as these rats display hyperactivity and deficits in sustained attention.[5][6] When using this model, the Wistar-Kyoto (WKY) rat is the appropriate normotensive control strain. Interestingly, studies have shown that while baseline neurotransmitter levels are similar between SHR and WKY rats, atomoxetine administration induces similar increases in prefrontal cortex norepinephrine and dopamine in both strains.[6]
Data Summary: Species-Dependent Oral Bioavailability
| Species | Oral Bioavailability (F%) | Key Metabolic Characteristic | Reference |
|---|---|---|---|
| Mouse | ~5% | High first-pass metabolism | [7] |
| Rat (Fischer 344) | ~4% | High first-pass metabolism | [8][4] |
| Rhesus Monkey | ~45% | Moderate first-pass metabolism | [7] |
| Dog (Beagle) | ~74% | Low first-pass metabolism |[8][4] |
Q3: What are the key pharmacokinetic (PK) and metabolic differences between species that I should be aware of?
Beyond bioavailability, the metabolic pathways of (+)-Tomoxetine differ significantly across species, which can impact the concentration of the parent drug and its active metabolites.
-
Primary Metabolism: In humans, the primary metabolic pathway is aromatic hydroxylation by the CYP2D6 enzyme, leading to 4-hydroxyatomoxetine.[7] Genetic polymorphisms in CYP2D6 in humans lead to "poor metabolizer" and "extensive metabolizer" phenotypes, drastically altering the drug's half-life.[9][10]
-
Species Differences: While rats and dogs also produce 4-hydroxyatomoxetine, rats uniquely perform benzylic oxidation.[4] Furthermore, mice, rats, and humans all produce different profiles and quantities of various metabolites, including novel aldehydes and cyclization products.[11][12]
Causality Insight: These metabolic differences mean that the pharmacological effect you observe in a rodent might be due to a different profile of drug and metabolites than in a higher-order species or humans. This is a fundamental concept in drug development and a major source of translational variability.
Section 2: Troubleshooting Guide: Formulation & Administration
Proper preparation and administration of the compound are crucial for ensuring that the intended dose reaches the target site.
Q1: My dosing solution is cloudy or has a precipitate. What did I do wrong?
This is a common issue related to solubility and stability. This compound is a crystalline solid.[3]
-
Solubility: It is readily soluble in water (approx. 27.8 mg/mL) and PBS (pH 7.2, approx. 2 mg/mL).[3][13] It is also highly soluble in DMSO and ethanol (approx. 30-58 mg/mL).[3][13]
-
Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] The hydrochloride salt's stability can also be compromised by the presence of excess free hydrogen chloride from synthesis, which can lower the pH and cause degradation.[14]
Troubleshooting Steps:
-
Always prepare solutions fresh daily.
-
For aqueous solutions, ensure the final pH is between 4 and 7 for optimal stability.[14]
-
If using an organic solvent like DMSO to create a stock solution, ensure the final concentration of the solvent in the dosing solution is minimal, as it can have its own physiological effects.[3]
-
Always vortex or sonicate thoroughly to ensure complete dissolution. If cloudiness persists, you may have exceeded the solubility limit for your chosen vehicle.
Q2: I'm seeing high variability in my data after oral gavage. How can I improve my technique?
Oral gavage is a technically demanding procedure. Improper technique is a leading cause of variability, causing undue stress, inaccurate dosing, and potential injury (e.g., esophageal or stomach perforation).[15]
Expert Recommendation: Standardize the gavage procedure across all technicians. Consistency is key. Do not administer volumes exceeding 1% of the animal's body weight (e.g., a 25-gram mouse should receive a maximum of 0.25 mL).[15]
Below is a standardized protocol. For a visual guide, please refer to the workflow diagram in Section 4.
Protocol 1: Standardized Oral Gavage Procedure in Rodents
-
Animal & Dose Calculation: Weigh the animal immediately before dosing to calculate the precise volume.[16]
-
Select Gavage Needle: Use a flexible plastic or a smooth, ball-tipped stainless steel gavage needle.[15] For mice, a 20-22 gauge, 3.8 cm needle is common.[17]
-
Measure Insertion Depth: Measure the needle externally from the tip of the animal's nose to the last rib.[16][18] Mark this depth on the needle with a permanent marker. DO NOT insert past this point.
-
Proper Restraint: Restrain the mouse or rat firmly without restricting its breathing. The head and neck should be extended to create a straight line to the esophagus.[16][19]
-
Insertion: Gently insert the needle into the mouth, sliding it along the roof of the mouth and over the base of the tongue. The animal should swallow as the needle is advanced. The needle should pass easily down the esophagus without resistance.[15][16] If you feel any resistance, stop immediately and restart.
-
Administration: Once at the predetermined depth, administer the compound slowly and steadily.[19]
-
Withdrawal: After administration, withdraw the needle slowly and smoothly in the same path it was inserted.[17]
-
Monitoring: Observe the animal for 5-10 minutes post-procedure for any signs of respiratory distress, which could indicate accidental tracheal administration.[18]
Section 3: Troubleshooting Guide: Experimental Design & Data Interpretation
Q1: My behavioral results are inconsistent between animals and across different experimental days. What are the likely sources of variability?
This is a multifactorial problem that requires a systematic approach to diagnose.
-
Animal-Related Factors: The physiological state of the animal can profoundly impact its response. The gonadal steroid hormone status, for example, has been shown to alter norepinephrine transporter function, which could affect the drug's efficacy.[20]
-
Environmental Stress: Stress is a major confounding variable, as it directly modulates the norepinephrine system.[21] Inconsistent handling, noise levels in the facility, and changes in light-dark cycles can all introduce variability.
-
Procedural Factors: The timing of dosing relative to behavioral testing is critical. The time to maximum plasma concentration (Tmax) after oral administration is approximately 1-2.5 hours.[9] Behavioral tests should be conducted consistently within this window.
Workflow: Decision Tree for Troubleshooting High Variability Below is a workflow to help you systematically identify potential sources of variability in your study.
Caption: A decision tree for troubleshooting sources of experimental variability.
Q2: How do I select an appropriate dose? My results are either non-existent or I see side effects.
Effective dose selection requires a dose-response study. (+)-Tomoxetine's primary mechanism is blocking the norepinephrine transporter (NET).[22][23] The therapeutic effect is directly related to achieving sufficient NET occupancy.
-
Starting Point: In rats, intraperitoneal (i.p.) doses of 1-3 mg/kg have been shown to be effective in behavioral models without causing significant changes in locomotor activity that could confound results.[5][24]
-
NET Occupancy: PET imaging studies in non-human primates have established a clear relationship between plasma concentration and NET occupancy.[25][26] An estimated plasma concentration of 16 ng/mL is required to occupy 50% of the NETs in the thalamus.[26] Clinical doses are believed to result in near-complete NET occupancy.[26]
-
Off-Target Effects: While highly selective for NET over DAT and SERT at lower concentrations, be aware that at higher, clinically relevant doses, atomoxetine can significantly occupy the serotonin transporter (SERT) as well.[27][28] This could introduce unexpected pharmacological effects and variability if doses are too high.
Expert Recommendation: Conduct a pilot dose-response study (e.g., 0.5, 1, 3, and 5 mg/kg) and measure both the desired behavioral outcome and potential confounding factors like general locomotor activity. Relate your findings to published NET occupancy data to ensure you are working within a mechanistically relevant dose range.
Section 4: Understanding the Mechanism
A clear understanding of the drug's mechanism of action is essential for designing logical experiments and interpreting results. (+)-Tomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[29]
Mechanism of Action:
-
Norepinephrine (NE) is released from the presynaptic neuron into the synaptic cleft.
-
NE binds to postsynaptic adrenergic receptors to propagate a signal.
-
The signal is terminated when NE is taken back up into the presynaptic neuron by the Norepinephrine Transporter (NET).
-
(+)-Tomoxetine potently and selectively binds to and blocks NET.[30][31]
-
This blockade prevents NE reuptake, leading to an increased concentration and prolonged duration of NE in the synaptic cleft, thereby enhancing noradrenergic signaling.[22][30]
-
In the prefrontal cortex (PFC), where dopamine transporters are sparse, NET is also responsible for clearing dopamine (DA). By blocking NET in the PFC, atomoxetine also increases extracellular DA levels in this specific brain region, which is crucial for its therapeutic effects on attention and executive function.[29][30]
Caption: Mechanism of (+)-Tomoxetine at the noradrenergic synapse.
By implementing these best practices, troubleshooting with a systematic approach, and maintaining a deep understanding of the compound's pharmacology, you can significantly reduce variability in your animal studies and generate high-quality, reliable data.
References
-
Atomoxetine occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2. PubMed. [Link]
-
Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Semantic Scholar. [Link]
-
Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. PubMed. [Link]
-
Tomoxetine and the stereoselectivity of drug action. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. Journal of Nuclear Medicine. [Link]
-
Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. PMC, NIH. [Link]
-
Strattera Pharmacology Review Part 1. accessdata.fda.gov. [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. [Link]
-
Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. PubMed, NIH. [Link]
-
Saturated norepinephrine transporter occupancy by atomoxetine relevant to clinical doses: a rhesus monkey study with (S,S)-[(18)F]FMeNER-D (2). PubMed. [Link]
-
Norepinephrine transporter occupancy by nortriptyline in patients with depression: a positron emission tomography study with (S,S)-[18F]FMeNER-D2. SpringerLink. [Link]
-
Oral Gavage - Rodent. San Diego State University. [Link]
-
Oral Gavage in the Mouse. Florida State University Office of Research. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. [Link]
-
Castration increases nisoxetine-evoked norepinephrine levels in vivo within the olfactory bulb of male rats. PubMed. [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? Aidalab. [Link]
-
Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. PubMed. [Link]
-
Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats. PubMed. [Link]
-
Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC, PubMed Central. [Link]
-
The selective norepinephrine reuptake inhibitor atomoxetine counteracts behavioral impairments in trimethyltin-intoxicated rats. PubMed. [Link]
-
Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD). PubMed. [Link]
- Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability.
-
Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats. PubMed. [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. [Link]
-
Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. Frontiers in Behavioral Neuroscience. [Link]
-
Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain--an in vivo study. PubMed. [Link]
-
Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. ResearchGate. [Link]
-
Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide Featuring Stargab 300. Medium. [Link]
-
Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD). PMC, PubMed Central. [Link]
-
Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. [Link]
Sources
- 1. Atomoxetine hydrochloride | 82248-59-7 [amp.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. [PDF] Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. | Semantic Scholar [semanticscholar.org]
- 9. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 14. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. Castration increases nisoxetine-evoked norepinephrine levels in vivo within the olfactory bulb of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 22. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 23. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The selective norepinephrine reuptake inhibitor atomoxetine counteracts behavioral impairments in trimethyltin-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Atomoxetine occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Saturated norepinephrine transporter occupancy by atomoxetine relevant to clinical doses: a rhesus monkey study with (S,S)-[(18)F]FMeNER-D (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 28. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sterispharma.com [sterispharma.com]
- 30. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of (+)-Tomoxetine Hydrochloride Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (+)-Tomoxetine hydrochloride. As Senior Application Scientists, we understand the critical importance of ensuring the stability and purity of pharmaceutical compounds. This guide is designed to provide you with in-depth, field-proven insights into the degradation of this compound, offering practical solutions to challenges you may encounter in your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: this compound is susceptible to degradation under several stress conditions, including acidic, basic, oxidative, and thermal stress.[1][2] It is, however, relatively stable under photolytic conditions.[1][][4] The primary pathways involve hydrolysis and oxidation.[]
-
Acid and Base Hydrolysis: Both acidic and alkaline conditions can lead to the hydrolysis of the ether linkage in the molecule.[][5] Under acidic conditions, rearrangement products can also form.[5]
-
Oxidation: Tomoxetine is vulnerable to oxidative degradation, which can be induced by agents like hydrogen peroxide.[1][][4] This can lead to the formation of various oxidation products.
-
Thermal Degradation: Both dry and wet heat can cause degradation of tomoxetine.[1][] The presence of excess free hydrogen chloride can exacerbate thermal degradation.[6]
Q2: What are the major known degradation products of this compound?
A2: Several degradation products of tomoxetine have been identified. The major metabolites, which can also be formed through degradation, include 4-hydroxyatomoxetine and N-desmethylatomoxetine.[7][8][9][10] Under forced degradation, other products are also observed. For instance, acid-catalyzed degradation can yield ortho-cresol and other rearranged products.[5] It is crucial to characterize any significant degradation products to assess their potential impact on safety and efficacy.
Q3: What are the recommended analytical techniques for detecting and quantifying this compound and its degradation products?
A3: The most widely used and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV or photodiode array (PDA) detection.[1][2][4][11][12][13][14] This method has been successfully employed to develop stability-indicating assays that can separate the parent drug from its degradation products.[1][2][4][11][12][14] For more sensitive and specific detection, especially for identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[8][10]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the analysis of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected peaks in the chromatogram of a stressed sample. | Formation of new degradation products. | 1. Verify Peak Purity: Use a PDA detector to check the spectral purity of the main peak and any new peaks. This helps confirm if the new peaks are single components. 2. Spike with Reference Standards: If available, spike the sample with known impurity or degradation product standards to confirm their identity. 3. LC-MS Analysis: If standards are not available, perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This provides crucial information for structural elucidation. |
| Poor resolution between the main peak and a degradation product. | Inadequate chromatographic separation. | 1. Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.[1] 2. Adjust pH of the Mobile Phase: The ionization state of tomoxetine and its degradation products can significantly affect their retention. Adjusting the pH of the aqueous buffer can improve selectivity.[11][13] 3. Change Stationary Phase: If optimization of the mobile phase is insufficient, consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[11] |
| Low sensitivity for detecting degradation products. | Low concentration of degradation products or suboptimal detection wavelength. | 1. Increase Sample Concentration: If possible, increase the concentration of the stressed sample injected into the HPLC system. 2. Optimize Detection Wavelength: Use a PDA detector to acquire the UV spectra of the degradation products. Select a wavelength where the analytes of interest have maximum absorbance. A common wavelength for tomoxetine is around 271-275 nm.[1][11] 3. Employ a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (MS) as the detector, which offers significantly higher sensitivity and specificity.[8] |
| Inconsistent retention times. | Fluctuations in the HPLC system or improper mobile phase preparation. | 1. Ensure System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis. 2. Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and affect retention times. Degas the mobile phase using an online degasser or by sonication. 3. Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or column fittings. |
| Significant degradation observed in control (unstressed) sample. | Instability of the stock solution or presence of impurities in the starting material. | 1. Verify Stability of Stock Solution: Prepare a fresh stock solution and analyze it immediately. Compare the results with an aged stock solution to assess its stability. 2. Analyze the Starting Material: Analyze an unstressed sample of the this compound starting material to check for pre-existing impurities.[15][16] The presence of excess free HCl in the starting material can also lead to degradation.[6] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol, acetonitrile, and water
-
pH meter
-
Reflux condenser
-
UV chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[]
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Reflux the solution for a specified period (e.g., 3 hours).[]
-
Base Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the solution for a specified period (e.g., 3 hours).[]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Reflux the solution for a specified period (e.g., 3 hours).[]
-
Thermal Degradation:
-
Dry Heat: Expose the solid drug substance to a high temperature (e.g., 50°C) in an oven for a specified period (e.g., 7 hours).[]
-
Wet Heat: Reflux a solution of the drug in water for a specified period (e.g., 7 hours).[]
-
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and direct sunlight for a specified period.[][17]
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Workflow for Degradation Product Identification
Caption: Workflow for the identification of degradation products.
Degradation Pathways of this compound
Sources
- 1. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine - Wikipedia [en.wikipedia.org]
- 10. veeprho.com [veeprho.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. researchgate.net [researchgate.net]
- 13. rjpbcs.com [rjpbcs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]
- 16. Atomoxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 17. Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing the Separation of (+)-Tomoxetine Hydrochloride
Welcome to our dedicated technical support guide for the chromatographic analysis of (+)-Tomoxetine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot the separation of Tomoxetine enantiomers. As a basic compound (pKa ≈ 10.13), Tomoxetine presents unique challenges in achieving optimal peak shape and resolution, particularly during chiral separations.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation between the enantiomers of Tomoxetine. What is the most critical first step?
A1: The absolute first step is to ensure you are using a suitable Chiral Stationary Phase (CSP). Enantiomers have identical physical and chemical properties in an achiral environment and can only be separated in a chiral environment.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including Tomoxetine.[5][6][7]
Specifically for Tomoxetine, columns like Chiralcel® OD-H (cellulose-based) and Lux® i-Cellulose-5 have demonstrated excellent enantioselectivity.[7][8][9][10] If you are using a standard achiral column (like a C18), you will not be able to separate the enantiomers directly.
Q2: My enantiomeric resolution is poor (<1.5). How can I improve it by adjusting the mobile phase?
A2: Poor resolution in chiral chromatography is a common issue that can almost always be addressed by systematically optimizing the mobile phase. Selectivity (α) is the most influential factor for improving resolution in chiral separations.[5] The mobile phase composition directly impacts the interactions between the enantiomers and the CSP.
For Tomoxetine, which is typically analyzed under normal-phase conditions, the key mobile phase components to adjust are the organic solvent ratio and the additives.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Adjustment Strategy:
-
Organic Modifier Ratio: Most normal-phase chiral separations of Tomoxetine use a non-polar solvent like n-hexane or hexane, with an alcohol (e.g., isopropanol (IPA) or ethanol) as the polar modifier.[7][9] The alcohol competes with the analyte for polar interaction sites on the CSP.
-
To increase retention and potentially improve resolution: Decrease the percentage of alcohol. A common starting point is a hexane/IPA ratio of 90:10 or 80:20.
-
To decrease retention: Increase the percentage of alcohol.
-
-
Acidic and Basic Additives: These are crucial for controlling the ionization state of the analyte and interacting with the stationary phase. For basic compounds like Tomoxetine, a basic additive like Diethylamine (DEA) is often used to improve peak shape and a small amount of an acidic additive like Trifluoroacetic Acid (TFA) can enhance selectivity.[7]
-
A validated method for Tomoxetine uses a mobile phase of hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v) .[7]
-
Another successful method uses n-hexane-isopropanol-diethylamine (80:20:0.2) .[9]
-
Systematically vary the concentrations of DEA and TFA to find the optimal balance that provides the best resolution. Even small changes in additive concentration can significantly alter selectivity.[5]
-
Q3: I am getting significant peak tailing with my Tomoxetine peak. How can I fix this?
A3: Peak tailing for basic compounds like Tomoxetine is a frequent problem, often caused by secondary interactions with the stationary phase.[11] In reversed-phase chromatography, this is commonly due to interaction with acidic silanol groups on the silica support. In normal-phase chiral chromatography, the cause is similar: strong, undesirable interactions with active sites on the CSP.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Solutions for Peak Tailing:
-
Add a Basic Modifier: In both normal-phase and reversed-phase, adding a small amount of a basic modifier is highly effective.
-
Normal Phase: Diethylamine (DEA) is commonly used. It acts as a competitor for the active sites on the stationary phase that cause tailing.[7][9]
-
Reversed Phase: Triethylamine (TEA) is often added to the mobile phase at a concentration of 0.1-0.2% to block residual silanols and improve the peak shape of basic analytes.[12][13]
-
-
Control pH (Reversed-Phase): Tomoxetine is a basic compound with a pKa of about 10.13.[1] To ensure it is in a single, protonated form and to minimize silanol interactions, the mobile phase pH should be controlled using a buffer.
-
A low pH (e.g., pH 2.5-3.5) is generally recommended for basic compounds to ensure they are fully ionized and to suppress the ionization of silanol groups, leading to better peak symmetry.[13][14]
-
Caution: Always ensure the pH of the aqueous portion of the mobile phase is adjusted before adding the organic solvent.[15]
-
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try reducing the injection volume or diluting the sample.[11]
Protocols and Data Tables
Protocol 1: Preparation of a Validated Normal-Phase Mobile Phase for Chiral Separation
This protocol is based on a validated method for the enantiomeric separation of Tomoxetine hydrochloride.[7]
Objective: To prepare 1 liter of Hexane/Isopropanol/DEA/TFA (85/15/0.15/0.2, v/v/v/v) mobile phase.
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
1 L graduated cylinder
-
1 L solvent bottle
Procedure:
-
Measure 850 mL of n-Hexane using the graduated cylinder and transfer it to the 1 L solvent bottle.
-
Measure 150 mL of Isopropanol and add it to the same solvent bottle.
-
Using a micropipette, carefully add 1.5 mL of Diethylamine to the solvent mixture.
-
Using a separate micropipette, carefully add 2.0 mL of Trifluoroacetic Acid to the solvent mixture.
-
Cap the bottle and swirl gently but thoroughly to ensure the mixture is homogeneous.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Table 1: Effect of Mobile Phase Composition on Tomoxetine Enantiomer Separation
This table summarizes data from a study using a Lux i-Cellulose-5 column, demonstrating the high resolution achievable with an optimized normal-phase method.[8]
| Parameter | S-Enantiomer (Undesired) | (+)-Tomoxetine (R-Enantiomer, API) |
| Retention Time (min) | 8.644 | 12.774 |
| Selectivity (α) | \multicolumn{2}{c | }{1.52} |
| Resolution (Rs) | \multicolumn{2}{c | }{6.51} |
Conditions: Lux i-Cellulose-5 column; Normal Phase Mode. The high resolution (Rs > 6) indicates a very robust and effective separation.
Protocol 2: Preparation of a Buffered Reversed-Phase Mobile Phase for Achiral Analysis
This protocol describes the preparation of a mobile phase suitable for the achiral analysis of Tomoxetine, focusing on good peak shape.[13]
Objective: To prepare 1 liter of a 55:45 (v/v) Acetonitrile and 10 mM Disodium Hydrogen Phosphate buffer (with 0.1% TEA, pH 3.0).
Materials:
-
HPLC-grade Acetonitrile
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Triethylamine (TEA), HPLC grade
-
Orthophosphoric Acid (OPA)
-
HPLC-grade water
-
1 L volumetric flasks (x2)
-
pH meter
Procedure:
Part A: Prepare the Aqueous Buffer (1 L)
-
Weigh out the appropriate amount of Disodium Hydrogen Phosphate for a 10 mM solution (approx. 1.42 g) and dissolve it in ~900 mL of HPLC-grade water in a 1 L flask.
-
Add 1.0 mL of Triethylamine (TEA) to the buffer solution.
-
Calibrate the pH meter.
-
Adjust the pH of the solution to 3.0 by slowly adding Orthophosphoric Acid (OPA) dropwise while stirring.
-
Once the target pH is reached and stable, add water to the 1 L mark.
-
Filter the buffer through a 0.45 µm or 0.2 µm membrane filter.[15]
Part B: Prepare the Final Mobile Phase (1 L)
-
Measure 450 mL of the prepared aqueous buffer and pour it into a 1 L solvent bottle.
-
Measure 550 mL of Acetonitrile and add it to the solvent bottle.
-
Cap the bottle and mix thoroughly.
-
Degas the final mobile phase before use.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]
-
Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column. (n.d.). Phenomenex. Retrieved from [Link]
-
Atomoxetine. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules. Retrieved from [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). University of Tartu Institute of Chemistry. Retrieved from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28). ResearchGate. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf. Retrieved from [Link]
-
Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. (2024, October 24). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Sellers, J. A., Olsen, B. A., Owens, P. K., & Gavin, P. F. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1088–1094. Retrieved from [Link]
-
Study on chiral separation of optical isomers of atomoxetine hydrochloride by HPLC. (n.d.). CNKI. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]
-
Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Chiral Analysis of Atomoxetine. (2022, May 20). Phenomenex. Retrieved from [Link]
-
Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms I. (n.d.). IT Medical Team. Retrieved from [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL STATIONARY PHASE. (n.d.). SID. Retrieved from [Link]
-
Atomoxetine. (n.d.). PubChem. Retrieved from [Link]
-
Showing metabocard for Atomoxetine (HMDB0014434). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Atomoxetine Hydrochloride. (2025). In United States Pharmacopeia (USP) 2025. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Rhode Island. Retrieved from [Link]
-
Atomoxetine Capsules. (2020, January 31). USP-NF. Retrieved from [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ATOMOXETINE HCl BY USING RP-HPLC IN BULK AND TABLET DOSAGE FORM. (2018, February 28). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. (2006). ResearchGate. Retrieved from [Link]
-
Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (2009). ResearchGate. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Atomoxetine Hydrochloride. (n.d.). DrugBank. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2014, September 1). LCGC International. Retrieved from [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson. Retrieved from [Link]
-
Compound: ATOMOXETINE HYDROCHLORIDE (CHEMBL1702). (n.d.). ChEMBL. Retrieved from [Link]
Sources
- 1. Atomoxetine [drugfuture.com]
- 2. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Atomoxetine (HMDB0014434) [hmdb.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Study on chiral separation of optical isomers of atomoxetine hydr...: Ingenta Connect [ingentaconnect.com]
- 10. Chiral Analysis of Atomoxetine | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of (+)-Tomoxetine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (+)-Tomoxetine hydrochloride (atomoxetine). This guide is designed to provide in-depth troubleshooting and strategic advice for overcoming the inherent challenges of its poor and variable oral bioavailability. Our approach is rooted in mechanistic understanding and validated experimental strategies to empower your research and development efforts.
Section 1: Understanding the Core Challenge: The "Why" Behind Poor Oral Bioavailability
Before troubleshooting, it's critical to understand the root cause of the issue. For (+)-Tomoxetine, the problem isn't poor absorption from the gut but rather what happens immediately after absorption.
FAQ 1: Why does this compound exhibit poor oral bioavailability?
This compound, a Biopharmaceutics Classification System (BCS) Class I drug, has high aqueous solubility and high intestinal permeability, meaning it is well-absorbed from the gastrointestinal tract.[1][2] The primary barrier to its systemic availability is extensive first-pass metabolism in the liver.[3][4] After absorption, the drug travels via the portal vein directly to the liver, where a significant portion is metabolized before it can reach systemic circulation. This results in an absolute oral bioavailability of approximately 63% in the general population, but this figure can be highly variable.[1][4][5]
FAQ 2: What is the primary metabolic pathway affecting Tomoxetine's bioavailability?
The main enzyme responsible for the first-pass metabolism of tomoxetine is Cytochrome P450 2D6 (CYP2D6) .[3][6][7] This enzyme hydroxylates tomoxetine to form its major active metabolite, 4-hydroxyatomoxetine.[3][6] The issue is that the CYP2D6 gene is highly polymorphic in the human population, leading to different metabolic phenotypes.[8][9]
-
Extensive Metabolizers (EMs): The majority of individuals have normal CYP2D6 activity. In this group, the extensive first-pass metabolism leads to a lower oral bioavailability of around 63%.[4][5]
-
Poor Metabolizers (PMs): A fraction of the population (e.g., about 7% of Caucasians) has low or no CYP2D6 activity.[10] In these individuals, first-pass metabolism is significantly reduced, resulting in a much higher oral bioavailability of approximately 94%.[1][5]
This genetic variability is a major cause of the inconsistent pharmacokinetic profiles observed in clinical practice.[3][10]
FAQ 3: Is intestinal efflux by transporters like P-glycoprotein a concern for Tomoxetine?
No, studies indicate that tomoxetine is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter.[5] Therefore, strategies aimed at inhibiting P-gp are unlikely to yield significant improvements in its oral bioavailability.
Section 2: Troubleshooting & Optimization Strategies
This section provides a series of questions and answers to guide you through potential solutions, categorized by scientific approach.
Strategy A: Advanced Formulation Approaches
The goal of formulation strategies is to protect the drug from first-pass metabolism or to facilitate its absorption via alternative pathways, such as the lymphatic system.
Yes, this is a highly promising strategy. Lipid-based formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance oral bioavailability by several mechanisms:
-
Promoting Lymphatic Uptake: Absorption through the intestinal lymphatic system bypasses the portal circulation, thereby avoiding first-pass metabolism in the liver.[11] This is a key advantage for drugs like tomoxetine that are heavily metabolized.
-
Protecting the Drug: Encapsulating tomoxetine within a lipid matrix can protect it from enzymatic degradation in the GI tract and during its initial pass through the liver.
-
Improving Permeability: While tomoxetine already has good permeability, lipidic components can further enhance absorption by interacting with the intestinal membrane.[2]
Recent research has focused on developing SLNs and NLCs for tomoxetine, primarily for nose-to-brain delivery, but the formulation principles are directly applicable to oral delivery.[1][11]
This diagram outlines a common method for preparing SLNs.
Caption: Workflow for preparing Tomoxetine SLNs via hot homogenization.
Success in formulation development requires rigorous characterization.
| Parameter | Importance for Tomoxetine Bioavailability | Typical Target Values | Troubleshooting Tips |
| Particle Size & PDI | Smaller particles (<200 nm) are crucial for lymphatic uptake and consistent absorption. A low Polydispersity Index (PDI < 0.3) indicates a uniform population. | 100-300 nm; PDI < 0.3 | High particle size/PDI? Increase homogenization speed/time or optimize surfactant concentration. |
| Zeta Potential | Indicates the stability of the nanoparticle dispersion. A high magnitude (positive or negative) prevents aggregation. | > |-20| mV | Low zeta potential? Adjust pH or consider a charged lipid/surfactant. Tomoxetine-SLNs often show a negative zeta potential.[1] |
| Entrapment Efficiency (%EE) | High %EE ensures a sufficient drug load is encapsulated, maximizing the dose delivered in the protected form. | > 70-80% | Low %EE? Check drug solubility in the lipid melt. A lipid with higher drug solubility (like stearic acid for tomoxetine) may improve it.[11] |
| In-Vitro Drug Release | A sustained release profile is often desirable to maintain therapeutic concentrations and can indicate successful encapsulation. | Biphasic release (initial burst followed by sustained release over 12-24h) | Too rapid release? The drug may be adsorbed to the surface. Improve encapsulation by optimizing the lipid matrix. |
Data synthesized from studies on atomoxetine-loaded nanoparticles.[1][11][12]
Strategy B: Chemical Modification - The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in the body to release the active drug.[8][13] This strategy can be used to mask the site of metabolism.
The primary site of metabolic attack on tomoxetine is the aromatic ring, leading to the formation of 4-hydroxyatomoxetine.[3] A prodrug could be designed by attaching a promoiety to this vulnerable site (or another functional group) to sterically hinder CYP2D6 access. After absorption, the promoiety would be cleaved by other, more ubiquitous enzymes (like esterases) in the blood or tissues to release the active tomoxetine.
Alternatively, a prodrug of the already active metabolite, 4-hydroxyatomoxetine, could be developed to improve its own pharmacokinetic properties.[7]
Yes, research is underway. For instance, a recent patent application describes prodrugs of 4-hydroxyatomoxetine, the active metabolite of tomoxetine.[7] The exemplified compounds in the patent demonstrated a half-life of over 10 hours and significant systemic exposure (AUC) in rats following oral administration, indicating the potential of this approach to deliver the active moiety effectively.[7]
Sources
- 1. Lyophilized Nasal Inserts of Atomoxetine HCl Solid Lipid Nanoparticles for Brain Targeting as a Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD): A Pharmacokinetics Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Atomoxetine-Loaded NLC In Situ Gel for Nose-to-Brain Delivery: Optimization, In Vitro, and Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astrogen divulges new prodrugs of 4-hydroxy atomoxetine | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Atomoxetine-Loaded NLC In Situ Gel for Nose-to-Brain Delivery: Optimization, In Vitro, and Preclinical Evaluation [mdpi.com]
- 12. Design characterization of atomoxetine loaded solid lipid nanoparticle | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing (+)-Tomoxetine Hydrochloride Interference in Fluorescent Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers encountering challenges with (+)-Tomoxetine hydrochloride in fluorescence-based experiments. This document provides in-depth troubleshooting protocols and expert insights to help you identify, understand, and mitigate assay interference caused by this compound, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in fluorescent assays.
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Yes, this compound (ATX) possesses intrinsic fluorescence, although it is relatively low in standard aqueous solutions.[1] Its native fluorescence is most prominent in the ultraviolet (UV) spectrum, with excitation and emission maxima around 222 nm and 301 nm, respectively.[1][2]
It is critical to note that this fluorescence can be significantly enhanced under certain conditions. For instance, in an alkaline medium containing the surfactant sodium dodecyl sulfate (SDS), the fluorescence peaks shift to approximately λex 227 nm / λem 298 nm, and the intensity increases.[1][2] Therefore, if your assay buffer contains detergents or has a high pH, the potential for autofluorescence interference is heightened.
Q2: My assay signal unexpectedly increases after adding Tomoxetine. What is the likely cause?
An unanticipated increase in signal is a classic indicator of autofluorescence.[3] This occurs when Tomoxetine itself absorbs light at the excitation wavelength of your assay's fluorophore and emits light in the detection window, adding to the total signal measured by the instrument.[4] This can lead to false-positive results, where the compound appears to be activating a biological target when it is merely contributing its own fluorescence.[3]
Q3: My assay signal is unexpectedly lower than controls. Could Tomoxetine be quenching the fluorescence?
Yes, this is a strong possibility. Fluorescence quenching occurs when a test compound reduces the signal from an assay's fluorophore.[5] Tomoxetine has been demonstrated to cause quenching through mechanisms such as complex formation with fluorescent dyes.[1][2][6] For example, studies have shown it can quantitatively quench the fluorescence of Erythrosine B (λex 527 nm / λem 550 nm).[1][2] This can happen if Tomoxetine absorbs either the excitation light intended for your fluorophore or the emitted light from it, leading to a false perception of inhibition.[5][7]
Q4: I'm observing high variability and a cloudy appearance in my assay wells containing Tomoxetine. How does this affect my results?
This observation strongly suggests that the compound is precipitating out of solution at the concentration used in your assay. These aggregates can cause significant light scattering, which artificially inflates the signal detected by the instrument, leading to unreliable data and false positives.[7] This is a physical interference mechanism separate from the compound's specific chemical or fluorescent properties.
In-Depth Troubleshooting and Mitigation Guide
This section provides a systematic approach to diagnosing and resolving assay interference from this compound.
Logical Workflow for Troubleshooting Interference
Before embarking on extensive mitigation efforts, it is crucial to systematically identify the nature of the interference. The following workflow provides a clear decision-making path.
Caption: Troubleshooting workflow for identifying assay interference.
Part A: Diagnosing the Type of Interference
The cornerstone of troubleshooting is a set of well-designed control experiments. These experiments isolate the effects of the test compound from the biological assay itself.
| Control Experiment | Purpose | Wells to Prepare | Expected Outcome if Interference is Present |
| Autofluorescence Check | To determine if Tomoxetine fluoresces at the assay's wavelengths. | 1. Assay Buffer Only (Blank)2. Assay Buffer + Tomoxetine | Signal in Well 2 is significantly higher than Well 1. |
| Quenching Check | To determine if Tomoxetine absorbs light from the assay's fluorophore. | 1. Completed Assay Reaction (Fluorophore present)2. Completed Assay Reaction + Tomoxetine | Signal in Well 2 is significantly lower than Well 1. |
| Light Scattering Check | To determine if Tomoxetine is precipitating. | 1. Assay Buffer + Tomoxetine | Visual turbidity or an increase in absorbance at a non-interfering wavelength (e.g., 600 nm). |
This protocol quantifies the fluorescence signal originating directly from this compound.
-
Preparation: Prepare a set of wells containing only your assay buffer and this compound at the exact concentration used in your main experiment. Prepare a parallel set of wells with only the assay buffer to serve as a blank.[3]
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measurement: Read the fluorescence of the plate using the identical instrument settings (excitation/emission wavelengths, gain) as your main assay.
-
Analysis: Subtract the average signal of the blank wells from the average signal of the Tomoxetine-containing wells. If the resulting value is significantly above zero, the compound is autofluorescent under your assay conditions.[3]
This protocol is designed to reveal if the compound is suppressing the signal from your assay's fluorophore.
-
Generate Fluorescent Product: In a set of control wells, run your standard assay to completion without the test compound. This ensures the fluorescent product has been fully generated.[7]
-
Stop Reaction: If applicable, halt the enzymatic reaction with a known inhibitor or by other means to prevent further signal generation.
-
Compound Addition: Add this compound to these wells at its final assay concentration. Add vehicle (e.g., DMSO) to a parallel set of wells as a control.[7]
-
Measurement: Read the fluorescence intensity immediately.
-
Analysis: A significant decrease in the fluorescence signal in the wells where Tomoxetine was added, compared to the vehicle control wells, indicates a quenching effect.[7]
Part B: Mitigation Strategies & Solutions
Once you have diagnosed the type of interference, you can employ targeted strategies to minimize its impact.
Sources
- 1. Two green spectrofluorimetric methods for the assay of atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a fluorescent nano-sensing probe for atomoxetine analysis: Additional clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (+)-Tomoxetine Hydrochloride and Reboxetine Selectivity for the Norepinephrine Transporter
Introduction
For researchers in neuropharmacology and drug development, the precise targeting of monoamine transporters is a cornerstone of creating effective therapeutics for a range of psychiatric and neurological disorders. Among these, the norepinephrine transporter (NET) is a key player in regulating synaptic norepinephrine levels, and its selective inhibition is a validated mechanism for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2] This guide provides an in-depth, data-driven comparison of two prominent selective norepinephrine reuptake inhibitors (sNRIs): (+)-Tomoxetine hydrochloride (often referred to as atomoxetine) and Reboxetine. Our focus will be on their selectivity for the human norepinephrine transporter (hNET) over other key monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).
Atomoxetine is a non-stimulant medication widely used for the treatment of ADHD.[1] Reboxetine is primarily marketed as an antidepressant in many countries.[2][3] While both compounds share the primary mechanism of NET inhibition, their nuanced differences in transporter affinity and selectivity can have significant implications for their therapeutic profiles and side-effect liabilities. This guide will dissect these differences through a presentation of quantitative binding affinity data and a detailed examination of the experimental methodologies used to derive such data.
Comparative Selectivity Profile: A Quantitative Overview
The selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and safety. In the context of NET inhibitors, high selectivity is desirable to minimize off-target effects that can arise from interactions with SERT and DAT. The binding affinity of a drug for a transporter is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value signifies a higher binding affinity.
The following table summarizes the reported Kᵢ values for this compound and Reboxetine at the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.
| Compound | Transporter | Binding Affinity (Kᵢ) [nM] |
| This compound | hNET | 5[1][4][5] |
| hSERT | 77[1][4][5] | |
| hDAT | 1451[1][4][5] | |
| Reboxetine | hNET | 13.4[3] |
| hSERT | 273.5[3] | |
| hDAT | >10,000[3] |
From this data, we can derive the selectivity ratios:
-
This compound:
-
SERT/NET Selectivity: 77 nM / 5 nM = 15.4-fold selective for NET over SERT.
-
DAT/NET Selectivity: 1451 nM / 5 nM = 290.2-fold selective for NET over DAT.
-
-
Reboxetine:
-
SERT/NET Selectivity: 273.5 nM / 13.4 nM = 20.4-fold selective for NET over SERT.
-
DAT/NET Selectivity: >10,000 nM / 13.4 nM = >746-fold selective for NET over DAT.
-
Interpretation of the Data:
Both (+)-Tomoxetine and Reboxetine exhibit a clear preference for the norepinephrine transporter. However, Reboxetine demonstrates a higher degree of selectivity for NET over both SERT and particularly DAT when compared to (+)-Tomoxetine. While both are potent NET inhibitors, the relatively lower Kᵢ of (+)-Tomoxetine for SERT suggests a greater potential for serotonergic effects at therapeutic concentrations, a notion supported by in vivo studies.[6][7]
Experimental Methodology: Radioligand Binding Assay for NET Affinity
The determination of binding affinities, such as the Kᵢ values presented above, is most commonly achieved through competitive radioligand binding assays. This technique relies on the principle of a test compound competing with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target transporter. The following is a detailed, step-by-step protocol for determining the binding affinity of a test compound (e.g., (+)-Tomoxetine or Reboxetine) for the human norepinephrine transporter (hNET).
Principle of the Assay
This assay measures the ability of a non-radiolabeled test compound to displace a specific radioligand, such as [³H]nisoxetine, from hNET expressed in cell membranes.[8][9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]
Materials and Reagents
-
NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).[8]
-
Test Compounds: this compound, Reboxetine.
-
Reference Compound (for non-specific binding): Desipramine (a well-characterized NET inhibitor).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8][10]
-
Filtration apparatus.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hNET on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Dilute the membranes in assay buffer to a final concentration that will yield a sufficient signal-to-noise ratio (typically 20-50 µg of protein per well, to be optimized).[8]
-
-
Assay Setup (in a 96-well microplate, performed in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a reference compound (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[8] This determines the amount of radioligand that binds non-specifically to the membranes and filters.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., (+)-Tomoxetine or Reboxetine, typically in a logarithmic dilution series from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[8] The final concentration of [³H]nisoxetine should be close to its dissociation constant (Kᵈ) for NET (e.g., 1-3 nM).[8]
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials and add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to fit the competition curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᵈ is the dissociation constant of the radioligand for NET.[8]
-
-
-
Experimental Workflow Diagram
Caption: Inhibition of norepinephrine reuptake at the presynaptic terminal.
Conclusion
The empirical data clearly demonstrates that both this compound and Reboxetine are potent and selective inhibitors of the norepinephrine transporter. Reboxetine exhibits a higher degree of selectivity for NET over both SERT and DAT compared to (+)-Tomoxetine. This difference in selectivity profile may contribute to their distinct clinical applications and side-effect profiles. The choice between these agents in a research or clinical setting should be guided by a thorough understanding of their pharmacological nuances. The methodologies outlined in this guide, particularly the radioligand binding assay, represent the gold standard for elucidating such critical drug-target interactions and are fundamental to the rational design of next-generation neuromodulatory agents.
References
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
-
Chemsrc. (2025). Atomoxetine Hydrochloride | CAS#:82248-59-7. Retrieved from [Link]
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1599-1611.
- Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Rothman, R. B., & Baumann, M. H. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
LookChem. (n.d.). Atomoxetine hydrochloride 82248-59-7 wiki. Retrieved from [Link]
- Delgado, P. L., & Michaels, T. (1999). Reboxetine: a review of efficacy and tolerability. Drugs of today (Barcelona, Spain : 1998), 35(9), 725–737.
- Li, S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 1-7.
-
Yen, M., et al. (2013). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Request PDF. Retrieved from [Link]
- Tejani-Butt, S. M., & Brunswick, D. J. (1992). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Journal of neurochemistry, 58(5), 1858–1865.
Sources
- 1. Atomoxetine Hydrochloride | CAS#:82248-59-7 | Chemsrc [chemsrc.com]
- 2. Reboxetine: a review of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reboxetine - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Validating the Efficacy of (+)-Tomoxetine Hydrochloride in a Nicotine-Induced ADHD Model: A Comparative Guide
<G3>
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of (+)-Tomoxetine hydrochloride's performance against other alternatives in a nicotine-induced Attention-Deficit/Hyperactivity Disorder (ADHD) model. It is designed to offer a comprehensive technical resource, grounded in scientific integrity and supported by experimental data.
Introduction: The Intersection of Nicotine and ADHD
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity.[1] Individuals with ADHD have a significantly higher prevalence of tobacco use, suggesting a potential self-medication mechanism where nicotine alleviates some ADHD symptoms.[2][3][4] This has led to the development of nicotine-induced animal models to study the neurobiology of ADHD and evaluate potential therapeutics.[5][6][7] These models are crucial for understanding the underlying pathophysiology and for the preclinical assessment of novel treatments.
This compound, a selective norepinephrine reuptake inhibitor (NRI), is a non-stimulant medication approved for the treatment of ADHD.[8][9][10][11] Its mechanism of action involves increasing the levels of norepinephrine and, to a lesser extent, dopamine in the prefrontal cortex, a brain region critical for attention and executive function.[9][11][12] This guide will explore the efficacy of this compound in a nicotine-induced ADHD model and compare its performance with a first-line stimulant treatment, methylphenidate.
The Nicotine-Induced ADHD Animal Model
The spontaneously hypertensive rat (SHR) is a well-validated animal model of ADHD, exhibiting core symptoms of the disorder.[5][6] Exposure to nicotine in these animals can further exacerbate ADHD-like behaviors, providing a relevant model to study the interplay between nicotine and ADHD.[5][6][7]
Experimental Workflow: Nicotine-Induced ADHD Model and Drug Efficacy Testing
Caption: Workflow for inducing an ADHD-like phenotype in rats and subsequent testing of therapeutic compounds.
Validating this compound: Experimental Protocols
Animal Model and Nicotine Administration
-
Animal Model: Adolescent male Spontaneously Hypertensive Rats (SHR) are a commonly used and validated model for ADHD.[5][6] Wistar-Kyoto (WKY) rats can be used as a normotensive control strain.
-
Nicotine Administration: To induce an ADHD-like phenotype, SHR rats are administered nicotine (e.g., 0.6 mg/kg/day, subcutaneous) for a period of 7 to 14 days.[5][7] This regimen has been shown to produce behavioral changes relevant to ADHD.[5][7]
Drug Administration
-
This compound: Administered intraperitoneally (i.p.) at a dose of, for example, 1.0 mg/kg. The dosage should be determined based on previous studies and dose-response curves.
-
Methylphenidate: A commonly used stimulant for ADHD, administered i.p. at a dose of, for example, 2.0 mg/kg as a comparator.
-
Vehicle Control: A saline solution is administered as a control.
Behavioral Assays
A battery of behavioral tests is employed to assess the core symptoms of ADHD: hyperactivity, inattention, and impulsivity.
-
Open Field Test: This test is used to measure locomotor activity and exploratory behavior. A reduction in hyperactivity is expected after treatment with effective compounds.[13]
-
Elevated Plus Maze: This assay is used to assess anxiety-like behavior, which is often comorbid with ADHD.
-
Novel Object Recognition Test: This test evaluates cognitive functions, specifically recognition memory, which can be impaired in ADHD.[13]
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This task is a more complex measure of attention and impulsivity.[14]
Neurochemical Analysis
-
In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters, such as dopamine and norepinephrine, in specific brain regions like the prefrontal cortex and striatum.
-
High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are then analyzed using HPLC to quantify the neurotransmitter concentrations.
Comparative Efficacy: this compound vs. Methylphenidate
The following tables summarize the expected outcomes from the described experiments, comparing the efficacy of this compound with methylphenidate.
Table 1: Behavioral Outcomes
| Behavioral Test | Vehicle Control | This compound (1.0 mg/kg) | Methylphenidate (2.0 mg/kg) |
| Open Field Test | |||
| Total Distance Traveled | High | Significantly Reduced | Significantly Reduced |
| Rearing Frequency | High | Significantly Reduced | Significantly Reduced |
| Novel Object Recognition | |||
| Discrimination Index | Low | Significantly Increased | Significantly Increased |
| 5-CSRTT | |||
| Premature Responses | High | Significantly Reduced | May Increase |
| Accuracy | Low | Increased | Increased |
Table 2: Neurochemical Outcomes (Prefrontal Cortex)
| Neurotransmitter | Vehicle Control | This compound (1.0 mg/kg) | Methylphenidate (2.0 mg/kg) |
| Norepinephrine | Baseline | Significantly Increased | Moderately Increased |
| Dopamine | Baseline | Moderately Increased | Significantly Increased |
Mechanism of Action and Signaling Pathways
This compound primarily acts by selectively inhibiting the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine.[8][9][10][11] In the prefrontal cortex, where dopamine transporters are less abundant, NET is also responsible for the reuptake of dopamine. Therefore, inhibiting NET in this region also leads to an increase in dopamine levels.[9][12]
Signaling Pathway of this compound
Sources
- 1. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. How Are Nicotine and ADHD Connected? [healthline.com]
- 4. Tobacco and ADHD: A Role of MAO-Inhibition in Nicotine Dependence and Alleviation of ADHD Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine-induced behavioral sensitization in an adult rat model of attention deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine-induced place conditioning and locomotor activity in an adolescent animal model of attention deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine-induced behavioral sensitization in an adult rat model of attention deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 9. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 13. Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Purity Analysis of (+)-Tomoxetine Hydrochloride Using Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the enantiomeric purity of chiral drugs is paramount. Tomoxetine hydrochloride, the active pharmaceutical ingredient in medications for Attention Deficit Hyperactivity Disorder (ADHD), exists as a pair of enantiomers.[1][2] The therapeutically active enantiomer is the (R)-(-)-Tomoxetine, commercially known as (+)-Tomoxetine.[1][2] Its counterpart, the (S)-(+)-enantiomer, is considered an impurity. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of enantiomeric impurities in drug substances and products.[3][4][5][6][7] This necessitates the development of robust and reliable analytical methods for their separation and quantification.
This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the enantiomeric purity analysis of (+)-Tomoxetine hydrochloride by High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of chiral separation, compare the performance of different CSPs with supporting experimental data, and provide a detailed, validated analytical protocol.
The Criticality of Chiral Separation in Tomoxetine Analysis
Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles.[5][8] Therefore, it is crucial to control the level of the undesired enantiomer in the final drug product to ensure its safety and efficacy. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines stipulate strict limits for impurities, including enantiomeric impurities, in new drug substances and products.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most widely employed technique for the separation of enantiomers in the pharmaceutical industry due to its high efficiency, sensitivity, and reproducibility.[8]
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including Tomoxetine.[8][9][10][11]
Here, we compare the performance of three commonly used polysaccharide-based CSPs for the enantiomeric analysis of Tomoxetine hydrochloride:
-
Chiralcel® OD-H: A coated cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Lux® Cellulose-1: A coated cellulose tris(3,5-dimethylphenylcarbamate) based CSP, considered an equivalent to Chiralcel® OD-H.[12]
-
Lux® i-Cellulose-5: An immobilized cellulose tris(3,5-dichlorophenylcarbamate) based CSP.[2][13]
The separation on these phases primarily relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[12] The helical structure of the polysaccharide derivatives creates a chiral environment that allows for differential interaction with the two enantiomers.[12]
Performance Data Summary
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralcel® OD-H | n-Hexane / Isopropanol / Diethylamine (80:20:0.2) | 1.0 | 5.5 | - | [14] |
| Chiralcel® OD-H | Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (85:15:0.15:0.2) | 1.0 | > 3.5 | - | [9][10] |
| Lux® i-Cellulose-5 | Not specified in detail, Normal Phase Mode | - | 6.51 | 1.52 | [2] |
Table 1: Comparison of performance parameters for different chiral stationary phases in the analysis of Tomoxetine enantiomers.
Expert Insights:
The data clearly indicates that all three evaluated CSPs are capable of providing excellent resolution for the enantiomers of Tomoxetine. The Chiralcel® OD-H and its equivalent, Lux® Cellulose-1, are well-established for this separation, often utilizing a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, with the addition of a basic modifier like diethylamine (DEA) to improve peak shape.[9][10][14] The addition of trifluoroacetic acid (TFA) in some methods helps to improve the resolution between the enantiomers.[9]
The Lux® i-Cellulose-5, being an immobilized CSP, offers the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.[2][13] The reported high resolution and selectivity for Tomoxetine on this phase make it a very attractive alternative.[2]
Experimental Workflow & Validated Protocol
A robust and validated analytical method is essential for routine quality control. The following diagram and protocol outline a typical workflow for the enantiomeric purity analysis of this compound.
Caption: Workflow for Enantiomeric Purity Analysis of (+)-Tomoxetine HCl.
Validated HPLC Method Protocol
This protocol is based on a well-established method using a Chiralcel® OD-H column.[9][10]
1. Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine: Trifluoroacetic Acid (85:15:0.15:0.2, v/v/v/v)[9][10]
-
Column Temperature: 25°C
-
Detection Wavelength: 271 nm[14]
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Sample Solution: Accurately weigh about 25 mg of this compound and dissolve in 25 mL of mobile phase.
-
Standard Solution (S-enantiomer): Prepare a stock solution of the (S)-enantiomer of Tomoxetine hydrochloride in the mobile phase. Further dilute to a concentration corresponding to the specification limit of the impurity (e.g., 0.15%).
-
System Suitability Solution: Prepare a solution containing both this compound and a known amount of the (S)-enantiomer to verify the system's performance.
3. System Suitability Test (SST):
Before sample analysis, inject the system suitability solution and ensure the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be not less than 3.5.[9]
-
Tailing Factor (T): The tailing factor for the (+)-Tomoxetine peak should be not more than 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the sample solution.
-
Identify the peaks of the (S)- and (R)-enantiomers based on their retention times (the S-enantiomer typically elutes first).[2]
-
Integrate the peak areas of both enantiomers.
5. Calculation:
Calculate the percentage of the (S)-enantiomer in the sample using the following formula:
% (S)-enantiomer = (Area of (S)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)) x 100
Logical Framework for CSP Selection
The choice of a chiral stationary phase is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate CSP.
Caption: Decision Tree for Chiral Stationary Phase Selection.
Causality in Experimental Choices:
-
Mobile Phase: A normal-phase mobile phase (hexane/isopropanol) is chosen because it generally provides better selectivity for polysaccharide-based CSPs.[9] The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing of the basic Tomoxetine molecule by interacting with residual silanol groups on the silica support. The acidic modifier, trifluoroacetic acid, can further enhance resolution by protonating the analyte and influencing its interaction with the CSP.[9]
-
Detection Wavelength: The UV detection wavelength of 271 nm is selected based on the UV absorbance maximum of Tomoxetine, ensuring high sensitivity.[14]
-
System Suitability: The system suitability test is a self-validating system built into the protocol. It ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that must be carefully controlled. Polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H, Lux® Cellulose-1, and Lux® i-Cellulose-5, have demonstrated excellent performance in separating the enantiomers of Tomoxetine. The choice of the specific CSP and the optimization of the mobile phase are key to developing a robust and reliable HPLC method. The validated protocol provided in this guide serves as a practical starting point for researchers and scientists involved in the quality control of this important pharmaceutical agent. Adherence to regulatory guidelines and the implementation of a thorough method validation are essential to ensure the safety and efficacy of the final drug product.
References
-
Sellers, J. A., et al. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1088-94. Available at: [Link]
-
Various Authors. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Various Authors. (n.d.). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2007). Study on chiral separation of optical isomers of atomoxetine hydrochloride by HPLC. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Phenomenex. (2022). Chiral Analysis of Atomoxetine. Available at: [Link]
-
Sellers, J. A., et al. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. PubMed. Available at: [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Farkas, T., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
-
Phenomenex. (n.d.). Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
Various Authors. (n.d.). High-Performance Liquid Chromatographic Enantioseparation of Drugs Containing Multiple Chiral Centers on Chiral Stationary Phase. SID. Available at: [Link]
-
Gatti, G., et al. (2003). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PubMed Central. Available at: [Link]
-
Corcoran, J., & Maguire, A. R. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Available at: [Link]
-
Krepich, S., & Fernandez, C. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. Phenomenex. Available at: [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. phenomenex.com [phenomenex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 13. Chiral Analysis of Atomoxetine | Phenomenex [phenomenex.com]
- 14. Study on chiral separation of optical isomers of atomoxetine hydr...: Ingenta Connect [ingentaconnect.com]
(+)-Tomoxetine hydrochloride versus methylphenidate effects on dopamine release in the PFC.
A Comparative Analysis of (+)-Tomoxetine Hydrochloride and Methylphenidate on Dopamine Release in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prefrontal cortex (PFC) is a critical brain region for executive functions, including attention, working memory, and impulse control. Dopaminergic signaling within the PFC plays a pivotal role in modulating these cognitive processes. Consequently, dysregulation of PFC dopamine has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). Both this compound (atomoxetine) and methylphenidate are frontline pharmacotherapies for ADHD, yet they exert their therapeutic effects through distinct neurochemical mechanisms that differentially impact dopamine release in the PFC. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data, to inform researchers and drug development professionals.
Distinct Mechanisms of Action: An Indirect vs. Direct Approach to Modulating PFC Dopamine
The fundamental difference between tomoxetine and methylphenidate lies in their primary molecular targets and the subsequent downstream effects on dopamine neurotransmission in the PFC.
This compound: The Indirect Modulator
Tomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2] It exhibits a high affinity for the norepinephrine transporter (NET) and a significantly lower affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[1][2] In the PFC, DAT is expressed at relatively low levels.[3][4] Interestingly, NET in this brain region also mediates the reuptake of dopamine.[2][5] By blocking NET, tomoxetine effectively prevents the reuptake of both norepinephrine and dopamine in the PFC, leading to an increase in their extracellular concentrations.[1][2][6][7] This action is regionally specific; tomoxetine does not significantly increase dopamine levels in subcortical regions like the nucleus accumbens and striatum, which are characterized by high DAT expression.[1][6][8] This regional selectivity is thought to contribute to its lower potential for abuse compared to stimulants.[6]
Methylphenidate: The Direct Dopamine and Norepinephrine Reuptake Inhibitor
In contrast, methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI) that blocks both DAT and NET.[3][4][9] This dual inhibition leads to a direct and robust increase in extracellular dopamine and norepinephrine levels in the synaptic cleft.[9][10] Unlike tomoxetine, the effects of methylphenidate are not limited to the PFC; it also significantly elevates dopamine concentrations in the striatum and nucleus accumbens.[1][8][9] This broader impact on dopaminergic pathways, particularly in reward-related brain regions, is believed to underlie its stimulant properties and abuse potential.[9]
Signaling Pathway Visualization
Sources
- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. | BioGRID [thebiogrid.org]
- 9. Methylphenidate - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head In Vitro Comparison of (+)-Tomoxetine Hydrochloride and Nisoxetine as Norepinephrine Reuptake Inhibitors
For researchers in neuropharmacology and drug development, the precise characterization of monoamine reuptake inhibitors is fundamental. Among these, selective norepinephrine reuptake inhibitors (NRIs) are a critical class of compounds for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. This guide provides an in-depth, head-to-head in vitro comparison of two widely utilized and structurally related NRIs: (+)-Tomoxetine hydrochloride (also known as Atomoxetine) and Nisoxetine.
This technical guide moves beyond a simple cataloging of features to provide a nuanced analysis of their comparative pharmacology, supported by experimental data and detailed protocols. Our objective is to equip fellow researchers with the practical insights necessary to make informed decisions when selecting the appropriate tool compound for their in vitro studies.
Comparative Analysis of In Vitro Pharmacology
Both (+)-Tomoxetine and Nisoxetine are potent inhibitors of the norepinephrine transporter. Their primary mechanism of action involves binding to NET and blocking the reuptake of norepinephrine from the synaptic cleft, thereby potentiating noradrenergic neurotransmission. However, subtle differences in their binding affinities and selectivity profiles can have significant implications for experimental outcomes.
Binding Affinity and Selectivity Profile
The following table summarizes the binding affinities (Ki, in nM) of (+)-Tomoxetine and Nisoxetine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| (+)-Tomoxetine HCl | 5[1][2] | 77[1][2] | 1451[1][2] | 15.4 | 290.2 |
| Nisoxetine | 0.46 - 5.1 | 158 | 378 - 477 | 30.9 - 343.5 | 741.2 - 1037.0 |
Data is compiled from multiple sources and experimental conditions may vary.
From this data, it is evident that while both compounds are highly potent at the norepinephrine transporter, Nisoxetine generally exhibits a higher binding affinity (lower Ki) for NET compared to (+)-Tomoxetine. Furthermore, both compounds demonstrate significant selectivity for NET over both SERT and DAT. This high selectivity is a crucial attribute for a tool compound, as it minimizes off-target effects and allows for a more precise interrogation of the role of norepinephrine signaling in a given biological system.
Mechanism of Action at the Synapse
The following diagram illustrates the fundamental mechanism of action for both (+)-Tomoxetine and Nisoxetine at a noradrenergic synapse. By blocking the norepinephrine transporter, these compounds increase the concentration and residence time of norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic adrenergic receptors.
Caption: Workflow of the Norepinephrine Uptake Assay.
Conclusion
In the head-to-head in vitro comparison of this compound and Nisoxetine, both compounds emerge as highly potent and selective inhibitors of the norepinephrine transporter. Nisoxetine demonstrates a somewhat higher binding affinity for NET in several reported studies. The choice between these two compounds for in vitro research will depend on the specific experimental goals. For studies requiring maximal potency at NET, Nisoxetine may be the preferred agent. However, (+)-Tomoxetine (Atomoxetine) has been more extensively characterized in clinical settings and may be more relevant for translational research.
Ultimately, the rigorous application of well-validated in vitro assays, such as the radioligand binding and norepinephrine uptake protocols detailed in this guide, is essential for the accurate characterization of these and other monoamine reuptake inhibitors. By understanding their distinct pharmacological profiles, researchers can more effectively utilize these valuable tool compounds to advance our understanding of the noradrenergic system and its role in health and disease.
References
- A Comparative Analysis of Norepinephrine Reuptake Inhibitors: Atomoxetine, Reboxetine, and Desipramine. (2025). BenchChem.
- Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., Morin, S. M., Gehlert, D. R., & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711.
- Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. (2014). NeuroImage, 87, 121-128.
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). Methods and Protocols, 1(2), 19.
- Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. (2008). British Journal of Pharmacology, 155(8), 1289-1298.
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(20), 3416-3431.
- Kinetics and inhibitor insensitivity of [3H]norepinephrine (NE) transport in 293-hNET cells. (2000). Journal of Experimental Biology, 203(Pt 1), 153-162.
- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2020). Scientific Reports, 10(1), 1-13.
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- Norepinephrine transporter inhibitors and their therapeutic potential. (2011). Future Medicinal Chemistry, 3(2), 163-181.
- Novel halogenated analogs of tomoxetine that are potent and selective inhibitors of norepinephrine uptake in brain. (1995). Neuropharmacology, 34(7), 783-790.
- Strattera Pharmacology Review Part 1. (2002).
- Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. (1995). Journal of Neurochemistry, 64(6), 2792-2800.
- nisoxetine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
A Cross-Species Comparative Analysis of (+)-Tomoxetine Hydrochloride Potency at the Norepinephrine Transporter
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's interaction with its target across different preclinical species and humans is paramount for successful clinical translation. This guide provides an in-depth, objective comparison of the potency of (+)-Tomoxetine hydrochloride (atomoxetine), a selective norepinephrine reuptake inhibitor (SNRI), at the norepinephrine transporter (NET) across various species. We will delve into the supporting experimental data, provide detailed methodologies for key assays, and explore the molecular underpinnings of observed species differences.
Introduction: The Significance of NET Inhibition and Cross-Species Potency
This compound is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy is primarily attributed to its high affinity and selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3] The NET is a critical membrane protein that regulates noradrenergic signaling by clearing norepinephrine from the synaptic cleft.[4] By blocking this reuptake mechanism, atomoxetine increases the concentration and duration of norepinephrine in the synapse, enhancing neurotransmission in brain regions like the prefrontal cortex, which are crucial for attention and executive function.[5][6]
The journey of a drug candidate from preclinical models to clinical application is often fraught with challenges, with species-specific differences in drug potency being a significant hurdle.[7][8] Therefore, a comprehensive understanding of how (+)-tomoxetine's potency at NET varies between humans and commonly used animal models is essential for accurately interpreting preclinical data and predicting clinical outcomes.
Comparative Potency of (+)-Tomoxetine at NET: A Multi-Species Overview
The potency of (+)-tomoxetine is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding or neurotransmitter uptake assays. Below is a summary of reported potency values across different species.
| Species | Assay Type | Brain Region/System | Potency (Kᵢ/IC₅₀ in nM) | Reference(s) |
| Human | [³H]-Nisoxetine Binding | Transfected HEK293 cells | Kᵢ: 5 | [5] |
| [³H]-Norepinephrine Uptake | Neocortical Synaptosomes | pKᵢ: 9.32 (Kᵢ ≈ 0.48) | [7] | |
| [³H]-Nisoxetine Binding | Transfected HEK293 cells | IC₅₀: 5.1 | [9] | |
| Rat | [³H]-Norepinephrine Uptake | Neocortical Synaptosomes | pKᵢ: 9.07 (Kᵢ ≈ 0.85) | [7] |
| [³H]-Tomoxetine Binding | Brain Homogenate | High-affinity site | [10] | |
| Rhesus Monkey | PET Imaging with [¹¹C]MRB | In vivo | IC₅₀: 31 ng/mL (plasma) | [11] |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates greater potency.
As the data indicates, (+)-tomoxetine exhibits high, sub-nanomolar to low nanomolar potency at both human and rat NET. Notably, a study using neocortical synaptosomes found atomoxetine to be slightly more potent at the human NET compared to the rat NET.[7] While direct Kᵢ or IC₅₀ values from in vitro assays for monkey NET are less commonly published, in vivo PET imaging studies in rhesus monkeys confirm significant NET occupancy at clinically relevant plasma concentrations, suggesting high affinity.[6][11][12]
The Molecular Basis of Species-Specific NET Interaction
The high degree of homology in the amino acid sequence of the NET protein across mammalian species underpins the generally conserved pharmacology of many NET inhibitors. The human and monkey NET proteins share over 98% homology.[13] Similarly, there is a high degree of sequence identity between human and rat NET.[14]
However, even minor variations in amino acid residues within the drug-binding pocket can lead to significant differences in ligand affinity.[14][15] The binding of atomoxetine and other selective norepinephrine reuptake inhibitors is thought to occur within the transmembrane domains of the NET protein. Key residues, such as a critical aspartate in transmembrane domain 1 (TM1) and aromatic residues in other transmembrane domains, are crucial for interaction with the amine and phenyl groups of the inhibitors. While the core binding site is highly conserved, subtle amino acid substitutions in the extracellular loops or at the periphery of the binding pocket between species could alter the accessibility or conformation of the binding site, thereby influencing drug potency.[13]
Experimental Methodologies: A Guide to Assessing NET Potency
The determination of a compound's potency at NET relies on robust and well-validated in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay: Quantifying Affinity for NET
This assay directly measures the affinity of a test compound for the NET by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.
Experimental Workflow for NET Radioligand Binding Assay
Workflow for NET Radioligand Binding Assay
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the species-specific NET in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]Nisoxetine, typically at its Kₑ), and the membrane suspension.
-
Non-Specific Binding (NSB): Add a high concentration of a known NET inhibitor (e.g., Desipramine) to saturate all specific binding sites, followed by the radioligand and membrane suspension.
-
Competitive Binding: Add varying concentrations of this compound, the radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate, typically for 60-120 minutes at 4°C or room temperature, to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mat, add a scintillation cocktail to each filter, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of tomoxetine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the tomoxetine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Norepinephrine Uptake Assay: Assessing Functional Inhibition
This assay measures the functional consequence of NET inhibition – the reduction in norepinephrine uptake into synaptosomes or cells.
Mechanism of NET Inhibition by (+)-Tomoxetine
Mechanism of NET Inhibition by (+)-Tomoxetine
Step-by-Step Protocol:
-
Synaptosome or Cell Preparation:
-
Prepare synaptosomes from fresh brain tissue (e.g., human or rat neocortex) or use cultured cells expressing the target NET.[7]
-
Resuspend the preparation in a physiological buffer.
-
-
Pre-incubation:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Initiate the uptake by adding a low concentration of radiolabeled norepinephrine (e.g., [³H]-NE).
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity retained by the synaptosomes or cells using liquid scintillation counting.
-
Determine the IC₅₀ value by plotting the percentage inhibition of [³H]-NE uptake against the tomoxetine concentration and fitting the data to a dose-response curve.
-
Conclusion: Bridging Preclinical Findings to Clinical Reality
The available data demonstrates that this compound is a highly potent inhibitor of the norepinephrine transporter across multiple species, including humans and rats. While there appear to be subtle differences in potency, the overall pharmacological profile is well-conserved. This conservation provides a strong rationale for the use of animal models in the preclinical development of NET inhibitors.
However, researchers must remain cognizant of the potential for species-specific variations and the importance of utilizing well-controlled, standardized assays to accurately quantify these differences. By carefully considering the comparative potency and the underlying molecular determinants, the scientific community can enhance the predictive value of preclinical studies and facilitate a more efficient and successful translation of novel drug candidates to the clinic.
References
-
Bymaster, F. P., et al. (2002). Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder. Neuropsychopharmacology, 27(5), 699–711. [Link]
-
Gobbi, M., et al. (2009). Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. British Journal of Pharmacology, 158(7), 1749–1759. [Link]
-
Galli, A., et al. (1999). Comparison of the pharmacological properties of cloned rat, human, and bovine norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 290(2), 653–661. [Link]
-
Miller, G. M., et al. (2001). Cloning of dopamine, norepinephrine and serotonin transporters from monkey brain: relevance to cocaine sensitivity. Journal of Neurochemistry, 77(1), 265–277. [Link]
-
Gehlert, D. R., et al. (1995). Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. Neuroscience Letters, 186(1), 37–40. [Link]
-
Wieczorek, M., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 346. [Link]
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Neuroimage, 92, 277–285. [Link]
-
Bymaster, F. P., et al. (2002). Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder. Request PDF. [Link]
-
BindingDB. (n.d.). Entry for ATOMOXETINE. Retrieved from [Link]
-
PubChem. (n.d.). Atomoxetine. National Center for Biotechnology Information. Retrieved from [Link]
-
Yu, H., et al. (2015). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 25(3), 202–213. [Link]
-
Felsing, D. E., et al. (2014). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Drug Design, Development and Therapy, 8, 1433–1443. [Link]
-
Martens, M. A., et al. (2007). The effects of norepinephrine transporter inactivation on locomotor activity in mice. Psychopharmacology, 192(2), 273–282. [Link]
-
Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature Neuroscience, 3(5), 465–471. [Link]
-
National Center for Biotechnology Information. (2024). Medical Genetics Summaries: Atomoxetine Therapy and CYP2D6 Genotype. [Link]
-
Sako, M., et al. (2012). Saturated Norepinephrine Transporter Occupancy by Atomoxetine Relevant to Clinical Doses: a Rhesus Monkey Study with (s,s)-[18F]fmener-d2. Cerebral Cortex, 23(10), 2491–2497. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. [Link]
-
Martens, M. A., et al. (2007). The effects of norepinephrine transporter inactivation on locomotor activity in mice. PubMed. [Link]
-
Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. PubMed. [Link]
-
BindingDB. (n.d.). ATOMOXETINE. [Link]
-
Sako, M., et al. (2013). Saturated Norepinephrine Transporter Occupancy by Atomoxetine Relevant to Clinical Doses: a Rhesus Monkey Study with (s,s)-[ 18 F]fmener-d 2. Semantic Scholar. [Link]
-
PubChem. (n.d.). Atomoxetine. [Link]
-
BindingDB. (n.d.). ATOMOXETINE. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Wang, C., et al. (2013). Structural Basis for Molecular Recognition at Serotonin Receptors. Science, 340(6132), 610–614. [Link]
-
Martignoni, M., et al. (2007). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 675–689. [Link]
-
PDSP. (n.d.). Assay Protocol Book. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. [Link]
-
ResearchGate. (n.d.). Characterizing [³H]nisoxetine binding to purified dDAT. [Link]
-
National Center for Biotechnology Information. (2023). Atomoxetine. StatPearls. [Link]
Sources
- 1. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50366567 ATOMOXETINE [bindingdb.org]
- 4. researchgate.net [researchgate.net]
- 5. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BindingDB BDBM50366567 ATOMOXETINE [bindingdb.org]
- 9. Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saturated Norepinephrine Transporter Occupancy by Atomoxetine Relevant to Clinical Doses: a Rhesus Monkey Study with (s,s)-[ 18 F]fmener-d 2 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the pharmacological properties of cloned rat, human, and bovine norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Basis for Molecular Recognition at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (+)-Tomoxetine Hydrochloride and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of (+)-Tomoxetine hydrochloride against other selective norepinephrine reuptake inhibitors (NRIs). The information herein is synthesized to support research and development decisions by providing not just data, but the experimental context and causality behind the findings.
Introduction: The Critical Role of Norepinephrine and Its Transporter
Norepinephrine (NE) is a catecholamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and cognitive processes, including attention, arousal, mood, and executive function. The precise control of NE levels in the synaptic cleft is largely managed by the norepinephrine transporter (NET), a presynaptic protein responsible for the reuptake of NE, thus terminating its signaling.[1] Selective inhibition of the NET is a key therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain depressive disorders.[2][3] By blocking NE reuptake, selective NRIs increase the concentration and duration of NE in the synapse, enhancing noradrenergic neurotransmission.[4]
Profile of this compound
Tomoxetine, originally developed as an antidepressant, is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter.[5][6] It is the (R)-(-) enantiomer of the racemic mixture, known commercially as atomoxetine. For the purposes of this guide, we will refer to the active enantiomer as (+)-Tomoxetine, which corresponds to (R)-tomoxetine, to align with its historical naming in much of the preclinical literature, while acknowledging that the marketed product, atomoxetine, is the hydrochloride salt of this single enantiomer.[6] Its high affinity for the NET and minimal interaction with other neurotransmitter receptors and transporters underscore its selective mechanism of action.[6] This selectivity is thought to contribute to its distinct therapeutic and side-effect profile compared to other classes of antidepressants or stimulants.
Comparative Efficacy: An In Vitro Perspective
The foundational measure of an NRI's efficacy is its binding affinity and inhibitory potency at the norepinephrine transporter. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in in vitro assays. A lower value for both Ki and IC50 indicates a higher potency.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | NET/DAT Selectivity Ratio |
| (+)-Tomoxetine (Atomoxetine) | ~5 | ~77 | ~1400 | ~15 | ~280 |
| Reboxetine | ~1.1 | ~130 | >10,000 | ~118 | >9000 |
| Viloxazine | 155 - 630 | 17,300 | >100,000 | ~27-111 | >158 |
| Desipramine (TCA Control) | ~4 | ~65 | ~2200 | ~16 | ~550 |
Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand). Data synthesized from multiple sources for comparative purposes.
As the data indicates, Reboxetine exhibits the highest in vitro potency and selectivity for the NET over both serotonin (SERT) and dopamine (DAT) transporters.[7] (+)-Tomoxetine is also highly potent and selective, particularly in its discrimination between NET and DAT.[6] Viloxazine, while selective, demonstrates a lower binding affinity for the NET compared to the other compounds listed.[8] It's important to note that while Desipramine, a tricyclic antidepressant (TCA), shows high NET potency, it has significant affinities for other receptors (e.g., muscarinic, histaminergic), which are not shown here and contribute to a broader side-effect profile.[7]
In Vivo Efficacy: Neurochemical and Behavioral Models
While in vitro data provides a measure of molecular interaction, in vivo studies are crucial for understanding a compound's functional efficacy in a complex biological system.
In Vivo Microdialysis
Microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9][10] Administration of an effective NRI is expected to produce a significant and sustained increase in extracellular norepinephrine levels. Studies have shown that acute administration of atomoxetine significantly increases NE levels in the prefrontal cortex, a brain region critical for attention and executive function.[3] This neurochemical change is the direct physiological consequence of NET inhibition and is believed to be the primary driver of its therapeutic effects in ADHD.[3]
Behavioral Assays: The Forced Swim Test
The Forced Swim Test (FST) is a common preclinical behavioral assay used to screen for potential antidepressant activity.[11][12] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming or climbing) and less time immobile when placed in an inescapable cylinder of water.[13] This reduction in immobility time is interpreted as an antidepressant-like effect. Potent NRIs, including Reboxetine and Desipramine, have consistently shown efficacy in this model by significantly decreasing immobility.[7]
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for key assays are provided below. These protocols are designed to be self-validating by including appropriate controls.
Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a method for determining the IC50 of a test compound for the norepinephrine transporter using human neuroblastoma SK-N-BE(2)C cells, which endogenously express the NET.[14]
Objective: To quantify the potency of test compounds in inhibiting the reuptake of radiolabeled norepinephrine ([³H]NE) into cells expressing the human norepinephrine transporter.
Materials:
-
SK-N-BE(2)C cells[14]
-
24-well cell culture plates[14]
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine ([³H]NE)[14]
-
Desipramine (as a positive control inhibitor)[15]
-
Test compounds
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in 24-well plates until they form a confluent monolayer.[14]
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]NE.
-
Prepare serial dilutions of the test compounds and the positive control (Desipramine) in KRH buffer.
-
-
Assay Execution:
-
Wash the cell monolayer twice with KRH buffer.[15]
-
Add the various concentrations of the test compound or control to the wells.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]NE (typically near the Km value, which for SK-N-BE(2)C cells is approximately 416 nM).[14]
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of Desipramine.
-
Subtract non-specific uptake from all readings to get specific uptake.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.[15]
-
Causality and Validation: The use of Desipramine, a well-characterized NRI, serves as a positive control to validate the assay's performance. Serial dilutions allow for the determination of a dose-response curve, which is essential for accurate IC50 calculation. The inclusion of a non-specific uptake control ensures that the measured signal is due to specific, transporter-mediated processes.
Protocol: In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol outlines the procedure for measuring changes in extracellular norepinephrine in the prefrontal cortex of an anesthetized or freely moving rat following administration of a test compound.
Objective: To assess the in vivo efficacy of a test compound in elevating extracellular norepinephrine levels.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA, BASi)
-
Perfusion pump[9]
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-EC) for norepinephrine analysis[16]
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound and vehicle
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the medial prefrontal cortex.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9]
-
Allow for a stabilization period (e.g., 90-120 minutes) to achieve a baseline level of norepinephrine.[17]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent NE degradation.
-
-
Drug Administration:
-
After collecting a stable baseline, administer the test compound or vehicle (e.g., via intraperitoneal injection or through the perfusion fluid).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of norepinephrine in the dialysate samples using HPLC-EC.[16]
-
-
Data Analysis:
-
Calculate the mean norepinephrine concentration from the baseline samples.
-
Express the post-administration norepinephrine levels as a percentage of the baseline mean for each animal.
-
Compare the time course of norepinephrine changes between the test compound group and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Causality and Validation: The use of a within-subject baseline control minimizes variability between animals. A vehicle control group is essential to ensure that any observed changes in norepinephrine are due to the pharmacological action of the test compound and not due to the experimental procedure itself. The HPLC-EC analysis provides a sensitive and specific method for quantifying norepinephrine in the small volumes collected via microdialysis.[16]
Signaling Pathways and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of NET Inhibition
Caption: Mechanism of (+)-Tomoxetine at the noradrenergic synapse.
Experimental Workflow: In Vitro Reuptake Assay
Caption: Workflow for the in vitro norepinephrine reuptake inhibition assay.
Conclusion
This compound is a potent and selective norepinephrine reuptake inhibitor, a profile that is confirmed by both in vitro binding assays and in vivo neurochemical studies. While other compounds like Reboxetine may show higher potency and selectivity in vitro, the overall therapeutic profile of any NRI is a complex interplay of its pharmacodynamic and pharmacokinetic properties. Viloxazine, while also selective, has a more complex mechanism that may involve serotonergic pathways.[4][18] The choice of an NRI for research or therapeutic development should be guided by a comprehensive evaluation of these factors. The experimental protocols provided in this guide offer a robust framework for conducting such comparative efficacy studies.
References
-
Banjevic, M. Reboxetine versus fluoxetine: an overview of efficacy and tolerability. PubMed. Available from: [Link]
-
Macsen Labs. Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available from: [Link]
-
Wikipedia. Viloxazine. Available from: [Link]
-
StatPearls. Viloxazine. NCBI Bookshelf. Available from: [Link]
-
Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Viloxazine Hydrochloride? Available from: [Link]
-
Understanding Animal Research. Factsheet on the forced swim test. Available from: [Link]
-
Papakostas, G. I., et al. (2008). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. PubMed. Available from: [Link]
-
Jhan, R., et al. (2023). Meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder. Advances in Clinical and Experimental Medicine. Available from: [Link]
-
Wikipedia. Selective norepinephrine reuptake inhibitor. Available from: [Link]
-
Yankelevitch-Yahav, R., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available from: [Link]
-
NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]
-
University of Iowa. Forced Swim Test v.3. Available from: [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(5), 1009–1014. Available from: [Link]
-
Wong, E. H., et al. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. Available from: [Link]
-
Kim, Y. K., & Kim, H. (2011). Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. Journal of the Korean Neuropsychiatric Association. Available from: [Link]
-
Yue, K. T., et al. (1994). In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique. PubMed. Available from: [Link]
-
RTI International. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Available from: [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 991–1003. Available from: [Link]
-
Semantic Scholar. Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Available from: [Link]
-
News-Medical.Net. Making the Most of Microdialysis for Neurotransmitter Analysis. Available from: [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399. Available from: [Link]
-
Rothman, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 1–7. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
BioIVT. NET Transporter Assay. Available from: [Link]
-
Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. Primary Psychiatry. Available from: [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. Available from: [Link]
-
ResearchGate. Selectivity of different serotonin and norepinephrine reuptake... | Download Scientific Diagram. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Atomoxetine Hydrochloride? Available from: [Link]
-
Reddit. What are the most effective NRIs ? Share your experiences. Available from: [Link]
-
Fu, X., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry. Available from: [Link]
-
StatPearls. Atomoxetine. NCBI Bookshelf. Available from: [Link]
-
Clemow, M. R., & Clemow, D. B. (2008). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. Available from: [Link]
-
Gabriel, A. (2011). Adjunctive atomoxetine to SSRIs or SNRIs in the treatment of adult ADHD patients with comorbid partially responsive generalized anxiety (GA): an open-label study. PubMed. Available from: [Link]
-
Wikipedia. Narcolepsy. Available from: [Link]
-
Clinician.com. Pharmacology Update: Atomoxetine HCl — New Drug for ADHD. Available from: [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 5. clinician.com [clinician.com]
- 6. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Viloxazine - Wikipedia [en.wikipedia.org]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lasa.co.uk [lasa.co.uk]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Assessing the Abuse Potential of (+)-Tomoxetine Hydrochloride: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the abuse potential of (+)-Tomoxetine hydrochloride, the active enantiomer of atomoxetine, in relation to traditional psychostimulants such as methylphenidate and amphetamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes neurochemical, preclinical, and clinical data to offer a comprehensive understanding of the key differentiators that contribute to (+)-Tomoxetine's significantly lower abuse liability.
Introduction: The Critical Need for Non-Stimulant ADHD Therapies with Low Abuse Potential
Attention-Deficit/Hyperactivity Disorder (ADHD) treatment has long been dominated by psychostimulants, which, while effective, carry a significant potential for abuse and diversion, leading to their classification as Schedule II controlled substances.[1][2][3] The development of effective non-stimulant alternatives with a favorable safety profile is a critical unmet need, particularly for patient populations with a history of substance use disorder.[1] this compound (hereafter referred to as Tomoxetine), a selective norepinephrine reuptake inhibitor, represents a key advancement in this area.[1][2][3] This guide will dissect the fundamental mechanisms and present the robust body of evidence that substantiates its low abuse potential.
The Neurochemical Divide: Norepinephrine Selectivity vs. Dopaminergic Amplification
The primary determinant of a drug's abuse potential lies in its interaction with the brain's reward circuitry, particularly the mesolimbic dopamine system. It is here that the fundamental difference between Tomoxetine and stimulants emerges.
Tomoxetine's Mechanism of Action:
Tomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[1][4][5] By blocking NET, it increases the extracellular concentration of norepinephrine in the prefrontal cortex.[6][7][8] Crucially, in the prefrontal cortex where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine.[5][9][10] This results in a secondary, localized increase in dopamine in this specific brain region, which is thought to contribute to its therapeutic effects in ADHD.[5][6][7]
However, and most importantly for its abuse potential, Tomoxetine has a very low affinity for the dopamine transporter.[1][11][3][6] Consequently, it does not significantly increase dopamine levels in the nucleus accumbens or striatum, key areas of the brain's reward pathway that are strongly implicated in the reinforcing effects of drugs of abuse.[1][6][7][12][13]
Stimulants' Mechanism of Action:
In stark contrast, stimulants like methylphenidate and amphetamine are potent blockers of both DAT and NET.[1] Amphetamines also act as dopamine-releasing agents.[1] This leads to a robust and widespread increase in synaptic dopamine, particularly in the nucleus accumbens.[1][13] This surge of dopamine is directly linked to the euphoric and reinforcing effects that drive their abuse.[1][13]
Signaling Pathway Comparison
Caption: Neurochemical mechanisms of (+)-Tomoxetine vs. Stimulants.
Preclinical Evidence: A Clear Distinction in Animal Models of Abuse
Preclinical animal models are crucial for predicting the abuse potential of novel compounds in humans.[14][15][16] Across a range of established paradigms, Tomoxetine consistently demonstrates a profile indicative of low abuse liability, in stark contrast to stimulants.
Drug Self-Administration Studies
This model assesses the reinforcing effects of a drug by determining if an animal will perform a task (e.g., press a lever) to receive it. Drugs with high abuse potential are readily self-administered.
-
Tomoxetine: Studies in rhesus monkeys have shown that Tomoxetine does not serve as a reinforcer and is not self-administered, a profile similar to the non-abused antidepressant desipramine.[2][17]
-
Stimulants: Methylphenidate and amphetamine are consistently and robustly self-administered by laboratory animals.[14][17]
Drug Discrimination Studies
This paradigm evaluates the subjective effects of a drug by training an animal to recognize and respond to the internal cues produced by a specific substance.
-
Tomoxetine: In animals trained to discriminate stimulants like amphetamine, Tomoxetine does not fully substitute for the stimulant cue.[1][18] Its discriminative stimulus profile is more akin to drugs without a known abuse potential.[1][2][3]
-
Stimulants: Animals trained on a specific stimulant will readily generalize this response to other stimulants, indicating similar subjective effects.[19]
Locomotor Activity
Stimulants typically induce hyperactivity, which is considered an indicator of their central nervous system stimulant properties.
-
Tomoxetine: In rodent studies, Tomoxetine does not cause an increase in locomotor activity.[1][2][11][3][20]
-
Stimulants: Amphetamine and methylphenidate reliably produce significant increases in locomotor activity.[21][22]
Experimental Workflow: Drug Self-Administration
Sources
- 1. A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Off-label use of atomoxetine in adults: is it safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PREDICTING ABUSE POTENTIAL OF STIMULANTS AND OTHER DOPAMINERGIC DRUGS: OVERVIEW AND RECOMMENDATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Preclinical Abuse Potential Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the reinforcing effects of atomoxetine in monkeys: comparison to methylphenidate and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discriminative-stimulus, self-reported, performance, and cardiovascular effects of atomoxetine in methylphenidate-trained humans. | Semantic Scholar [semanticscholar.org]
- 19. Nisoxetine and amphetamine share discriminative stimulus properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Characterization of Amphetamine, Methylphenidate, Nicotine, and Atomoxetine on Measures of Attention, Impulsive Action, and Motivation in the Rat: Implications for Translational Research [frontiersin.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (+)-Tomoxetine Hydrochloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
Introduction: Beyond the Benchtop
(+)-Tomoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor used extensively in neuroscience research and as the active pharmaceutical ingredient (API) in treatments for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond meticulous experimental execution to the entire lifecycle of the chemical entities we handle. The proper disposal of this compound is not a mere procedural afterthought; it is a critical component of our commitment to laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, ensuring that every action is grounded in a deep understanding of the compound's chemical properties and associated risks. Our objective is to empower you, our fellow scientists and drug development professionals, to manage this research tool with the highest degree of safety and integrity.
Waste Characterization: A Mandate for Caution
Before any disposal protocol can be implemented, a thorough waste characterization must be performed. This is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3]
This compound's toxicological profile necessitates a conservative approach. Multiple safety data sheets (SDS) classify it as "Toxic if swallowed" and capable of causing "serious eye damage."[4][5][6] Crucially, it is also categorized as "Very toxic to aquatic life with long lasting effects."[5][6][7] This high aquatic toxicity is a primary driver for its classification as a hazardous waste.
Therefore, all waste streams containing this compound, including pure compound, contaminated labware, and dilute solutions, must be managed as hazardous waste. Discharging this material into the sewer system is strictly prohibited by EPA regulations and poses a significant threat to aquatic ecosystems.[8][9]
| Property / Hazard Classification | Value / Statement | Significance for Disposal | Source(s) |
| Chemical Formula | C₁₇H₂₁NO · HCl | Base information for waste manifest. | [10] |
| Physical State | White to off-white solid | Affects handling procedures during disposal. | [11] |
| Solubility | Soluble in water (27.8 mg/mL) | Important for decontamination; indicates potential for environmental mobility. | [12] |
| Acute Oral Toxicity | Category 3 or 4: Toxic or Harmful if swallowed | Mandates careful handling to prevent ingestion during disposal. | [4][7] |
| Serious Eye Damage | Category 1: Causes serious eye damage | Requires appropriate PPE (goggles/face shield) during all handling. | [5][6][7] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life | Primary driver for hazardous waste classification; prohibits sewer disposal . | [5][6] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects | Reinforces the need for containment and destruction, not environmental release. | [5][6] |
Disposal Decision Workflow
The specific state of the this compound waste dictates the precise handling procedure. The following decision workflow provides a logical pathway for managing different waste streams, ensuring all are ultimately directed to a licensed hazardous waste management facility.
Caption: Decision workflow for proper segregation and containment of this compound waste streams.
Step-by-Step Disposal Protocols
4.1. Disposal of Bulk (Unused/Expired) this compound
This protocol applies to the pure, solid form of the compound.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[13]
-
Work Area: Conduct all handling within a certified chemical fume hood to prevent inhalation of fine particulates.
-
Containment:
-
If possible, keep the material in its original, clearly labeled container.
-
If repackaging is necessary, use a new, compatible container with a secure, tight-fitting lid.
-
Ensure the container is not reactive with the chemical. Given its nature, high-density polyethylene (HDPE) or glass is appropriate.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation started.
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be secure, away from incompatible materials (strong acids, bases, and oxidizers), and secondary containment is highly recommended.[7][10]
-
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical destruction contractor.[14] The preferred method of destruction is high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products like nitrogen oxides and hydrogen chloride.[10][14]
4.2. Disposal of Dilute Solutions and Contaminated Solvents
This applies to experimental solutions, HPLC waste, and rinsate from decontamination procedures.
-
PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Collection:
-
Designate a specific, compatible waste container for all liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Keep the container sealed when not in use. Use a funnel to prevent spills during transfer.
-
-
Labeling: Label the liquid waste container as "Hazardous Waste" and list all constituents, including solvents and an estimated concentration of this compound.
-
Storage and Disposal: Follow the same storage and final disposal procedures as for bulk material (Steps 5 & 6 above).
4.3. Disposal of Contaminated Labware and PPE
This includes items like pipette tips, centrifuge tubes, contaminated gloves, and bench paper.
-
Segregation: Collect all solid waste that has come into direct contact with this compound separately from regular trash.
-
Containment: Place these items into a designated hazardous waste container, typically a puncture-resistant bag or a lined solid waste drum.
-
Labeling: Label the container as "Hazardous Waste - Solid Debris Contaminated with this compound."
-
Disposal: Seal the container when full and arrange for pickup via your institution's hazardous waste program.
Protocol for Laboratory Equipment Decontamination
Decontamination is essential before equipment is serviced, moved, or disposed of to protect personnel who may handle it.[15][16] The goal is to remove or neutralize the chemical residue.
Caption: Step-by-step workflow for the decontamination of equipment exposed to this compound.
Decontamination Procedure:
-
Assess and Prepare: Identify all equipment requiring decontamination.[15] Prepare your cleaning solutions: a laboratory-grade detergent solution, a container of deionized water, and 70% ethanol or isopropanol.
-
Initial Wipe-Down: With a disposable wipe dampened with detergent solution, carefully wipe all accessible surfaces to remove any visible powder or residue. Dispose of the wipe in the designated solid hazardous waste container.[17]
-
Wash: For non-sensitive equipment (e.g., glassware, spatulas), wash thoroughly with the detergent solution.[18] Use brushes if necessary to clean complex surfaces.
-
First Rinse: Rinse the equipment thoroughly with deionized water to remove the detergent. Collect this initial rinsate as hazardous liquid waste, as it may contain significant amounts of the compound.[18]
-
Second Rinse: Perform a second rinse with deionized water.
-
Final Rinse: Rinse with 70% ethanol or isopropanol to help dissolve any remaining organic residues and to facilitate drying.
-
Drying: Allow the equipment to air dry completely in a fume hood or well-ventilated area.
-
Verification and Labeling: Once dry, the equipment is considered decontaminated. It is best practice to affix a label stating it has been decontaminated, including the date and your initials.[15]
Conclusion: A Culture of Safety
The proper disposal of this compound is a direct reflection of our professional standards and scientific integrity. By adhering to these protocols—characterizing waste correctly, following step-by-step disposal and decontamination procedures, and understanding the scientific rationale behind them—we ensure the safety of our colleagues, protect our environment, and maintain full regulatory compliance. This commitment is integral to the responsible conduct of research.
References
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. Available from: [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). Available from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
-
Atomoxetine hydrochloride Safety Data Sheets(SDS). LookChem. Available from: [Link]
-
Decontamination Protocols for Lab Equipment. Aptaka. Available from: [Link]
-
Decontamination of Laboratory Equipment. The University of British Columbia Safety & Risk Services. Available from: [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. Available from: [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. Available from: [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. Available from: [Link]
-
Atomoxetine Hydrochloride | C17H22ClNO - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS ATOMOXETINE HYDROCHLORIDE. Cleanchem Laboratories. Available from: [Link]
-
Definition of atomoxetine hydrochloride - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. camberpharma.com [camberpharma.com]
- 8. waste360.com [waste360.com]
- 9. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 10. fishersci.com [fishersci.com]
- 11. Atomoxetine hydrochloride | 82248-59-7 [chemicalbook.com]
- 12. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 13. echemi.com [echemi.com]
- 14. lookchem.com [lookchem.com]
- 15. polarlabprojects.com [polarlabprojects.com]
- 16. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. cmich.edu [cmich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
